Product packaging for Dolutegravir Sodium(Cat. No.:CAS No. 1051375-19-9)

Dolutegravir Sodium

Numéro de catalogue: B607764
Numéro CAS: 1051375-19-9
Poids moléculaire: 441.4 g/mol
Clé InChI: UGWJRRXTMKRYNK-VSLILLSYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dolutegravir sodium is the sodium salt form of dolutegravir, a potent second-generation integrase strand transfer inhibitor (INSTI). Its primary research application is in the study of Human Immunodeficiency Virus Type 1 (HIV-1) replication and the development of antiretroviral therapies . The compound's high research value stems from its specific mechanism of action: it inhibits the viral enzyme integrase, thereby blocking the strand transfer step that is essential for the integration of viral DNA into the host genome . This action halts the HIV replication cycle, making it a crucial tool for virology and pharmacology studies . Dolutegravir is noted for its high genetic barrier to resistance and its pharmacokinetic profile, which includes a long half-life of approximately 14 hours, supporting sustained target engagement in research models . It is metabolized primarily by UGT1A1 and, to a lesser extent, by CYP3A, and has a low potential for drug-drug interactions, which is a relevant consideration in complex experimental setups . Researchers utilize this compound in various non-clinical investigations, including antiviral activity assays, resistance mechanism studies, and pharmacokinetic modeling. This compound has the chemical formula C20H18F2N3NaO5, a molecular weight of 441.36 g/mol, and the CAS Number 1051375-19-9 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18F2N3NaO5 B607764 Dolutegravir Sodium CAS No. 1051375-19-9

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

sodium;(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWJRRXTMKRYNK-VSLILLSYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051375-19-9
Record name Dolutegravir sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1051375-19-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOLUTEGRAVIR SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q1V9V5WYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Dolutegravir Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Dolutegravir, marketed as its sodium salt, is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy (ART). Its discovery and development represent a significant milestone in the treatment of HIV, offering a high barrier to resistance, a favorable pharmacokinetic profile, and potent antiviral activity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic routes of Dolutegravir Sodium, intended for researchers, scientists, and drug development professionals.

Discovery and Development

The journey to discover Dolutegravir was a lengthy and meticulous process, spanning nearly two decades of research primarily led by scientists at Shionogi & Co., Ltd. in Japan.[1][2] The project's inception was driven by the urgent need for novel HIV treatments with different mechanisms of action to combat the virus's ability to rapidly mutate and develop resistance to existing drugs.[1] Researchers at Shionogi targeted HIV integrase, an enzyme essential for viral replication, at a time when its structure and activity were not yet fully understood.[1]

The initial drug discovery process involved high-throughput screening of Shionogi's compound library to identify "hit compounds" that could serve as starting points.[2] Through extensive structural optimization and medicinal chemistry efforts, researchers aimed to develop a compound with improved efficacy, dosing convenience, and a lower risk of resistance compared to first-generation integrase inhibitors.[1] This persistent effort eventually led to the discovery of S/GSK1349572, which would later be named Dolutegravir.[3]

The development of Dolutegravir was a collaborative effort between Shionogi and ViiV Healthcare (a joint venture of GlaxoSmithKline and Pfizer).[4][5][6] This partnership facilitated the extensive clinical trials necessary to establish the drug's safety and efficacy. Phase III studies, such as SPRING-2 and SINGLE, demonstrated that Dolutegravir-based regimens were non-inferior, and in some cases superior, to existing standard-of-care treatments in treatment-naïve adult patients.[3][5] this compound, under the brand name Tivicay, received FDA approval on August 12, 2013.[7]

Logical Flow of Dolutegravir's Discovery

G cluster_0 Problem Identification cluster_1 Target Selection & Initial Research (Shionogi) cluster_2 Lead Optimization cluster_3 Clinical Development & Approval (Shionogi-ViiV Healthcare) A HIV Mutability and Drug Resistance B Need for Novel Mechanisms of Action A->B C Selection of HIV Integrase as a Target B->C D Assay Development (approx. 4 years) C->D E High-Throughput Screening of Compound Library D->E F Identification of 'Hit Compounds' E->F G Structural Optimization for Efficacy & Resistance Profile F->G H Development of First-Generation Compound (Twice-daily dosing) G->H J Discovery of Dolutegravir (S/GSK1349572) G->J I Decision to Pursue Superior Compound (Once-daily, lower resistance) H->I Abandoned I->J K Phase I & II Clinical Trials J->K L Phase III Clinical Trials (e.g., SPRING-2, SINGLE) K->L M Regulatory Submission and Approval (FDA, EMA) L->M N Market Launch (Tivicay) M->N

Caption: The discovery workflow of Dolutegravir from initial concept to market approval.

Mechanism of Action

Dolutegravir is a potent HIV-1 integrase strand transfer inhibitor (INSTI).[7] The HIV integrase enzyme is critical for the viral replication cycle, catalyzing the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. Dolutegravir specifically inhibits the strand transfer step.[8]

The mechanism involves Dolutegravir binding to the active site of the HIV integrase enzyme.[8] By chelating with two magnesium ions in the active site, it effectively blocks the enzyme from attaching the viral DNA to the host cell's DNA.[9] This prevention of viral DNA integration into the host genome halts the HIV replication cycle, leading to a significant reduction in viral load.[8] The high genetic barrier to resistance of Dolutegravir is attributed to its ability to readjust its binding position within the active site.[10]

Dolutegravir's Inhibition of HIV Replication

HIV_Lifecycle_Inhibition cluster_host Host Cell cluster_nucleus Nucleus HostDNA Host Cell DNA Provirus Provirus (Integrated Viral DNA) HostDNA->Provirus Integration RT Reverse Transcription ViralDNA Viral DNA RT->ViralDNA Creates Integrase HIV Integrase Enzyme ViralDNA->Integrase Binds to StrandTransfer Strand Transfer (Integration) Integrase->StrandTransfer Catalyzes Integrase->StrandTransfer INHIBITED Dolutegravir Dolutegravir Dolutegravir->Integrase Binds to Active Site StrandTransfer->HostDNA Targets HIV HIV Virion ViralRNA Viral RNA HIV->ViralRNA Enters Cell ViralRNA->RT

Caption: Dolutegravir inhibits HIV integrase, blocking viral DNA integration into the host genome.

Quantitative Data

Table 1: Efficacy and Pharmacokinetic Properties of Dolutegravir
ParameterValueReference
In Vitro Efficacy
Mean EC50 (PBMCs and MT-4 cells)0.5 nM (0.21 ng/mL) to 2.1 nM (0.85 ng/mL)[7]
IC50 (HIV Integrase Strand Transfer)2.7 nM[10]
Pharmacokinetics (50 mg once daily, HIV-1 infected adults)
Cmax (Peak Plasma Concentration)3.67 mcg/mL[7]
AUC (Area Under the Curve, 0-24h)53.6 mcg·h/mL[7]
Cmin (Trough Concentration)1.11 mcg/mL[7]
Tmax (Time to Peak Concentration)2 to 3 hours[7]
Apparent Volume of Distribution17.4 L[7][11]
Plasma Protein Binding≥ 98.9%[7][10]
Terminal Half-life (T½)~14 hours[12]
Apparent Clearance0.901 L/h[11][13]
Clinical Efficacy (Treatment-Naïve Adults)
Virologic Suppression (<50 copies/mL) at 48 weeks (SPRING-2)88% (vs. 85% for Raltegravir)[3]
Virologic Suppression (<50 copies/mL) at 48 weeks (SINGLE)88% (vs. 81% for Atripla®)[5]
Virologic Suppression (<50 copies/mL) at 144 weeks (GEMINI)82% (DTG+3TC) vs. 84% (DTG+TDF/FTC)[14]

Synthesis of this compound

The synthesis of this compound is challenging due to its highly functionalized and chiral tricyclic core structure.[15] Several synthetic routes have been developed and patented by pharmaceutical companies, with ongoing research focused on improving efficiency, scalability, and cost-effectiveness.[15][16][17]

A common strategy involves the construction of the key pyridinone ring system, followed by cyclization reactions to form the fused oxazine and pyrazine rings. A crucial building block in many syntheses is the chiral amino alcohol, (R)-3-amino-1-butanol.[18][19]

General Synthetic Workflow

G cluster_A Pathway A: Pyridone First cluster_B Pathway B: Bicyclic Amine First cluster_C Final Steps (Common) A1 Synthesis of Pyridone Ring A A2 Cyclization with (R)-3-amino-1-butanol A1->A2 A3 Formation of Bicyclic Core (Rings B & C) A2->A3 C1 Amide Coupling with 2,4-difluorobenzylamine A3->C1 B1 Start with (R)-3-amino-1-butanol B2 Formation of Bicyclic Amine Fragment (Rings B & C) B1->B2 B3 Construction of Pyridone Ring A B2->B3 B3->C1 C2 Dolutegravir (Free Form) C1->C2 C3 Salt Formation with Sodium Hydroxide C2->C3 C4 This compound (API) C3->C4

Caption: Generalized synthetic strategies for the preparation of this compound.
Experimental Protocols

Example Protocol: Amide Coupling and Salt Formation [18]

This protocol describes the final steps in a convergent synthesis, where a carboxylic acid intermediate (representing the tricyclic core) is coupled with 2,4-difluorobenzylamine.

  • Activation of Carboxylic Acid: The tricyclic carboxylic acid intermediate (1.0 eq) is dissolved in dimethyl carbonate (DMC). 1,1'-Carbonyldiimidazole (CDI, >1.7 eq) is added, and the mixture is stirred at 80°C for 2 hours to form the acylimidazole intermediate.

  • Amide Coupling: The reaction mixture is cooled to room temperature. 2,4-difluorobenzylamine (1.0 eq) is added. The reaction is monitored by LC-MS until completion (typically 2 hours).

  • Workup: An aqueous workup is performed to isolate the crude Dolutegravir free base.

  • Salt Formation: The crude Dolutegravir is dissolved in hot ethanol. A solution of sodium hydroxide (1.0 eq) in ethanol is added.

  • Isolation: The resulting precipitate is filtered, washed with ethanol, and dried to afford this compound. In a specific instance, this method yielded the final product with a 94% isolated yield and a purity of 99.9% by HPLC.[18]

Example Protocol: Synthesis via MgBr₂-Promoted Cyclization [20]

This method describes a novel approach to synthesizing a key pyridinone intermediate.

  • Precursor Synthesis: A vinylogous amide is prepared by condensing methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate. This is followed by substitution with aminoacetaldehyde dimethyl acetal and methyl bromoacetate to yield the cyclization precursor.

  • Intramolecular Cyclization: The precursor is treated with Magnesium Bromide (MgBr₂). The MgBr₂ promotes a highly selective intramolecular cyclization to form the desired pyridinone diester.

  • Selective Hydrolysis: The resulting diester is selectively hydrolyzed using Lithium Hydroxide (LiOH) to yield the key monocarboxylic acid pyridinone intermediate, which can then be carried forward to construct the rest of the Dolutegravir molecule.

Table 2: Reported Yields for Dolutegravir Synthesis Steps
Synthetic Route/StepReported YieldReference
Seven-step synthesis by Micro Labs29% overall yield[18]
Amide coupling using HATU reagent55% isolated yield[18]
Aminolysis of crude ester intermediate followed by salt formation70% isolated yield[18]
Amide coupling using CDI reagent followed by salt formation94% isolated yield[18]
Six-step gram-scale synthesis starting from (R)-3-amino-1-butanolUp to 51% overall yield[19]
Preparation of Sodium Salt from Dolutegravir free base85% yield[21]

Conclusion

This compound is a testament to the power of persistent and innovative drug discovery. Its development provided a critical new option for the treatment of HIV-1, characterized by its potent inhibition of the viral integrase enzyme, a high barrier to resistance, and a convenient once-daily dosing regimen. The complex molecular architecture of Dolutegravir has spurred the development of multiple elegant and practical synthetic strategies. Ongoing research in process chemistry continues to refine these methods, aiming to ensure a sustainable and accessible supply of this vital antiretroviral medication for patients worldwide.

References

The Pharmacokinetics and Metabolism of Dolutegravir Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of dolutegravir sodium, an integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection. The document synthesizes key quantitative data, details common experimental protocols, and visualizes complex processes to support further research and development in this area.

Pharmacokinetic Profile

Dolutegravir exhibits a predictable pharmacokinetic profile characterized by rapid absorption, high plasma protein binding, extensive metabolism, and elimination primarily through feces.[1][2]

Absorption

Dolutegravir is readily absorbed after oral administration, with the time to maximum plasma concentration (Tmax) typically ranging from 0.5 to 2.5 hours.[1] The absorption of dolutegravir is influenced by food, particularly high-fat meals, which can increase the area under the curve (AUC) by 33% to 66%.[1] While dolutegravir can be taken with or without food, co-administration with meals can reduce inter-subject variability in exposure.[3]

Distribution

Following absorption, dolutegravir is extensively bound to plasma proteins, with over 99% bound, primarily to albumin and to a lesser extent, alpha-1-acid glycoprotein.[1][3][4] This high degree of protein binding results in a relatively low apparent volume of distribution, estimated to be around 17.4 to 20.2 liters.[1][5] Despite high protein binding, dolutegravir effectively penetrates the cerebrospinal fluid.[6]

Metabolism

The primary route of dolutegravir elimination is through metabolism. The major metabolic pathway is glucuronidation mediated by the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme, accounting for a significant portion of its clearance.[1][2][7] A minor metabolic pathway involves oxidation by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][7] Other UGT enzymes, such as UGT1A3 and UGT1A9, play a minor role in its metabolism.[1] The main metabolite is an inactive ether glucuronide of dolutegravir.[2][8]

Excretion

Dolutegravir and its metabolites are eliminated predominantly in the feces. Following a single oral dose of radiolabeled dolutegravir, approximately 53% of the dose is recovered unchanged in the feces, and 31% is excreted in the urine.[8][9] The urinary excretion consists mainly of the ether glucuronide metabolite (around 18.9% of the dose), with a small amount of an oxidative metabolite and a hydrolytic N-dealkylation product.[8] Less than 1% of the administered dose is excreted as unchanged dolutegravir in the urine.[8][9] The terminal half-life of dolutegravir is approximately 14 hours, which supports once-daily dosing.[8][10]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of dolutegravir in healthy adult subjects and HIV-infected patients.

Table 1: Single-Dose Pharmacokinetic Parameters of Dolutegravir in Healthy Adults

ParameterValueReference(s)
Tmax (h) 0.5 - 2.5[1]
Terminal Half-life (t½) (h) ~14 - 15.6[2][8]
Apparent Volume of Distribution (Vd/F) (L) 17.4 - 20.2[1][5]
Apparent Clearance (CL/F) (L/h) ~0.9 - 1.0[1][8]
Plasma Protein Binding (%) >99[1][8][11]

Table 2: Steady-State Pharmacokinetic Parameters of Dolutegravir (50 mg once daily) in HIV-1 Infected Adults

ParameterValueReference(s)
AUC (0-24h) (µg·h/mL) 53.6[8]
Cmax (µg/mL) 3.67[8]
Cmin (C24h) (µg/mL) 1.11[8]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the pharmacokinetics and metabolism of dolutegravir.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the metabolic pathways and enzymes involved in dolutegravir metabolism.

Methodology:

  • Incubation: Dolutegravir (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Cofactor Addition: The reaction is initiated by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) for oxidative metabolism (CYP-mediated) or UDPGA for glucuronidation (UGT-mediated).

  • Incubation Conditions: Incubations are typically carried out at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is collected, and the formation of metabolites is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Dolutegravir in Human Plasma by LC-MS/MS

Objective: To accurately measure dolutegravir concentrations in plasma samples from clinical and preclinical studies.

Methodology:

  • Sample Preparation: A small aliquot of human plasma (e.g., 50 µL) is mixed with a protein precipitation agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a stable isotope-labeled dolutegravir).

  • Protein Precipitation: The mixture is vortexed and then centrifuged to pellet the precipitated plasma proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a clean tube or a 96-well plate.

  • Chromatographic Separation: An aliquot of the supernatant is injected onto a reverse-phase HPLC or UPLC column (e.g., a C18 column). The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient or isocratic elution is used to separate dolutegravir from other plasma components.

  • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring for a specific precursor-to-product ion transition for both dolutegravir and its internal standard.

  • Quantification: The concentration of dolutegravir in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Population Pharmacokinetic (PopPK) Modeling

Objective: To characterize the pharmacokinetics of dolutegravir in a patient population, identify sources of variability, and simulate dosing regimens.

Methodology:

  • Data Collection: Dolutegravir plasma concentration data, along with patient demographics (e.g., age, weight, sex), laboratory values, and concomitant medications, are collected from clinical studies.

  • Model Development: A population pharmacokinetic model is developed using non-linear mixed-effects modeling software such as NONMEM. A structural model (e.g., one- or two-compartment model with first-order absorption and elimination) is chosen to describe the typical concentration-time profile.

  • Covariate Analysis: The influence of various covariates on the pharmacokinetic parameters (e.g., clearance, volume of distribution) is investigated to explain inter-individual variability.

  • Model Validation: The final model is validated using techniques such as goodness-of-fit plots, visual predictive checks, and bootstrap analysis to ensure its predictive performance.

  • Simulations: The validated model is used to simulate dolutegravir exposure under different dosing scenarios to support dose recommendations.

Visualizations

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of dolutegravir and a typical experimental workflow for a pharmacokinetic study.

Dolutegravir_Metabolism cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Plasma Protein Binding (>99%) Plasma Protein Binding (>99%) Systemic Circulation->Plasma Protein Binding (>99%) Tissues Tissues Systemic Circulation->Tissues Dolutegravir Dolutegravir Systemic Circulation->Dolutegravir Distribution to Liver Ether Glucuronide (Major) Ether Glucuronide (Major) Dolutegravir->Ether Glucuronide (Major) UGT1A1 Oxidative Metabolite (Minor) Oxidative Metabolite (Minor) Dolutegravir->Oxidative Metabolite (Minor) CYP3A4 N-dealkylation Product (Minor) N-dealkylation Product (Minor) Dolutegravir->N-dealkylation Product (Minor) Feces Feces Dolutegravir->Feces Biliary Excretion Urine Urine Ether Glucuronide (Major)->Urine Oxidative Metabolite (Minor)->Urine N-dealkylation Product (Minor)->Urine Unchanged Dolutegravir (~53%) Unchanged Dolutegravir (~53%) Feces->Unchanged Dolutegravir (~53%) Metabolites Metabolites Urine->Metabolites

Caption: Metabolic pathway of dolutegravir.

PK_Workflow cluster_clinical_phase Clinical Phase cluster_bioanalytical_phase Bioanalytical Phase cluster_data_analysis_phase Data Analysis Phase Subject Dosing Subject Dosing Blood Sampling Blood Sampling Subject Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Concentration Calculation Concentration Calculation Data Acquisition->Concentration Calculation Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration Calculation->Pharmacokinetic Modeling Report Generation Report Generation Pharmacokinetic Modeling->Report Generation

Caption: Experimental workflow for a pharmacokinetic study.

References

Dolutegravir Sodium: A Deep Dive into Integrase Strand Transfer Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dolutegravir (DTG) Sodium, a second-generation integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy (ART) for the treatment of HIV-1 infection.[1][2] This document will delve into the core mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying molecular interactions.

Core Mechanism of Action: Inhibition of HIV-1 Integrase

The replication cycle of HIV-1 is critically dependent on the viral enzyme integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome.[1][3] This process, known as integration, involves two key catalytic reactions: 3'-processing and strand transfer.[4][5]

  • 3'-Processing: In the cytoplasm of the infected cell, integrase cleaves a dinucleotide from each 3' end of the viral DNA.[3][5]

  • Strand Transfer: Following transport into the nucleus, the integrase-viral DNA complex facilitates the joining of the processed 3' ends of the viral DNA to the host cell's chromosomal DNA.[4][5]

Dolutegravir is a potent inhibitor of the strand transfer step.[1][2] It achieves this by binding to the active site of the HIV-1 integrase enzyme.[1][6] The active site of integrase contains a conserved triad of acidic residues (D64, D116, and E152) that coordinate two divalent magnesium ions (Mg²⁺).[3] These metal ions are essential for the catalytic activity of the enzyme.[3] Dolutegravir chelates these magnesium ions, effectively blocking the strand transfer reaction and preventing the integration of viral DNA into the host genome.[7] This halt in the replication cycle leads to a significant reduction in viral load.[1]

The chemical structure of Dolutegravir, particularly its extended linker region, allows it to fit snugly into the active site, making intimate contact with the viral DNA.[4] This contributes to its high potency and a longer dissociative half-life from the integrase-DNA complex compared to first-generation INSTIs like raltegravir and elvitegravir.[8][9]

cluster_0 HIV-1 Replication Cycle cluster_1 Integration Process cluster_2 Dolutegravir Inhibition Viral RNA Viral RNA Viral DNA (Reverse Transcription) Viral DNA (Reverse Transcription) Viral RNA->Viral DNA (Reverse Transcription) Viral DNA Enters Nucleus Viral DNA Enters Nucleus Viral DNA (Reverse Transcription)->Viral DNA Enters Nucleus 3'-Processing (Integrase) 3'-Processing (Integrase) Viral DNA Enters Nucleus->3'-Processing (Integrase) Strand Transfer (Integrase) Strand Transfer (Integrase) 3'-Processing (Integrase)->Strand Transfer (Integrase) Integrated Provirus Integrated Provirus Strand Transfer (Integrase)->Integrated Provirus Dolutegravir Dolutegravir Strand Transfer (Integrase)->Dolutegravir Inhibits Viral Replication Viral Replication Integrated Provirus->Viral Replication New Virions New Virions Viral Replication->New Virions

Figure 1: Dolutegravir's point of intervention in the HIV-1 replication cycle.

Quantitative Efficacy and Resistance Profile

Dolutegravir exhibits potent antiviral activity against a wide range of HIV-1 subtypes. Its efficacy is quantified by several key parameters, including the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).

ParameterValueCell TypeReference
IC50 2.7 nMIn vitro[9]
EC50 0.5 - 2.1 nMPBMCs and MT-4 cells[6][10]
Protein-Adjusted IC90 0.064 µg/mlIn vitro[9]

A key advantage of Dolutegravir is its high barrier to the development of drug resistance.[2] While resistance mutations can emerge, they are less common compared to first-generation INSTIs.

The following table summarizes the fold change (FC) in IC50 for Dolutegravir against common INSTI-resistance mutations. A higher fold change indicates reduced susceptibility to the drug.

Integrase Mutation(s)Dolutegravir FC-IC50Raltegravir FC-IC50Reference
N155H1.3719.0[11]
T97A + Y143R1.05>87[11]
G140S + Q148H0.9 - 19.0>87[11]
Q148R13-fold decrease in susceptibility-[6]
Q148H46-fold decrease in susceptibility-[6]
R263K~2-fold-[12]
G118RLow-level resistanceLow-level resistance[13]

Experimental Protocols

The characterization of Dolutegravir's activity relies on a variety of in vitro and cell-based assays.

Integrase Strand Transfer Assay (Biochemical Assay)

This assay directly measures the ability of Dolutegravir to inhibit the strand transfer reaction catalyzed by purified HIV-1 integrase.

Methodology:

  • Substrate Preparation: A biotinylated oligonucleotide substrate mimicking the viral DNA long terminal repeat (LTR) is prepared.[14]

  • Reaction Mixture: Purified recombinant HIV-1 integrase is incubated with the LTR substrate in a reaction buffer containing a divalent cation (typically Mg²⁺) and varying concentrations of Dolutegravir or a control inhibitor.

  • Initiation of Strand Transfer: A target DNA substrate is added to initiate the strand transfer reaction.

  • Detection: The reaction products, representing the integration of the LTR substrate into the target DNA, are captured on an avidin-coated plate and quantified using a method such as real-time PCR or by detecting a label incorporated into the target DNA.[14] The signal is inversely proportional to the inhibitory activity of the compound.

cluster_0 Assay Components cluster_1 Reaction Steps Purified HIV-1 Integrase Purified HIV-1 Integrase Incubation Incubation Purified HIV-1 Integrase->Incubation Biotinylated LTR Substrate Biotinylated LTR Substrate Biotinylated LTR Substrate->Incubation Target DNA Target DNA Strand Transfer Strand Transfer Target DNA->Strand Transfer Dolutegravir Dolutegravir Dolutegravir->Incubation Incubation->Strand Transfer Detection Detection Strand Transfer->Detection

Figure 2: Workflow for the integrase strand transfer assay.

Antiviral Efficacy Assay (Cell-Based Assay)

This assay determines the concentration of Dolutegravir required to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Cell Culture: Susceptible host cells, such as peripheral blood mononuclear cells (PBMCs) or MT-4 cells, are cultured.[6]

  • Infection: The cells are infected with a known amount of HIV-1 virus stock.

  • Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of Dolutegravir.

  • Incubation: The infected and treated cells are incubated for a period of several days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as p24 antigen in the cell culture supernatant using an ELISA, or by measuring reverse transcriptase (RT) activity.[15]

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration.

cluster_0 Experimental Setup cluster_1 Measurement and Analysis A Culture Host Cells B Infect with HIV-1 A->B C Treat with Dolutegravir (Serial Dilutions) B->C D Incubate C->D E Quantify Viral Replication (e.g., p24 ELISA) D->E F Calculate EC50 E->F

Figure 3: Workflow for the cell-based antiviral efficacy assay.

Molecular Interactions and Structural Basis of Inhibition

The high potency and favorable resistance profile of Dolutegravir can be attributed to its specific interactions within the integrase active site.

  • Metal Chelation: The core of the Dolutegravir molecule contains three coplanar oxygen atoms that chelate the two essential Mg²⁺ ions in the integrase active site.[4] This interaction is critical for inhibiting the enzyme's catalytic function.

  • Hydrophobic Interactions: The difluorophenyl ring of Dolutegravir engages in hydrophobic interactions with residues in the integrase active site, further stabilizing the binding.[16]

  • Flexibility and Adaptation: The extended and flexible linker connecting the metal-chelating core to the halobenzyl group allows Dolutegravir to subtly adjust its position and conformation.[4] This adaptability is thought to be a key reason for its retained activity against many raltegravir-resistant mutant integrases.[4]

cluster_0 Dolutegravir Integrase HIV-1 Integrase Active Site D64 D116 E152 Mg1 Mg²⁺ Integrase:d64->Mg1 Integrase:d116->Mg1 Mg2 Mg²⁺ Integrase:d116->Mg2 Integrase:e152->Mg2 DTG Dolutegravir Metal-Chelating Core Halobenzyl Group DTG->Mg1 Chelates DTG->Mg2 Chelates

Figure 4: Key molecular interactions of Dolutegravir in the integrase active site.

Conclusion

Dolutegravir Sodium is a highly effective integrase strand transfer inhibitor that plays a crucial role in the management of HIV-1 infection. Its potent antiviral activity, high barrier to resistance, and favorable pharmacokinetic profile have established it as a preferred component of many antiretroviral regimens. A thorough understanding of its mechanism of action, quantitative efficacy, and the experimental methods used for its characterization is essential for researchers and drug development professionals working to combat the HIV/AIDS pandemic.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Dolutegravir Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy, resistance profile, and cytotoxicity of Dolutegravir (DTG), a potent integrase strand transfer inhibitor (INSTI) for the treatment of HIV-1 infection.

Introduction to Dolutegravir Sodium

Dolutegravir is a second-generation HIV-1 integrase strand transfer inhibitor.[1] Its primary mechanism of action involves binding to the active site of the HIV integrase enzyme, thereby blocking the strand transfer step of retroviral DNA integration, which is essential for HIV replication.[2][3] Dolutegravir has demonstrated potent antiviral activity against wild-type HIV-1 and has a high genetic barrier to resistance.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound from various studies.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

Cell LineVirus StrainAssay MethodIC50 / EC50 (nM)Reference
Recombinant HIV-1 Integrase-Strand Transfer Assay2.7[5]
Peripheral Blood Mononuclear Cells (PBMCs)HIV-1Viral Replication0.51[5]
MT-4 CellsHIV-1Viral Replication0.71[5]
IM-9, U-937, MT-4, Molt-4 cellsHIV-1Pseudotyped Virus2.2[5]
Wild-type isolatesHIV-1-1.07[6]

Table 2: In Vitro Activity of Dolutegravir Against Raltegravir-Resistant HIV-1 Strains

Integrase Mutation(s)Fold Change in IC50 (vs. Wild-Type)Reference
N155H1.37[6][7]
T97A + Y143R1.05[6][7]
G140S + Q148H3.75[6][7]
G140S + Q148R13.3[6][7]
≥2 mutations without 148H/K/R0.87–2.25[6]
Combined 140S and 148H/R1.38–19.0[6]
138K + 148K/R or ≥3 mutations1.58–6.9[6]

Table 3: In Vitro Cytotoxicity of this compound

Cell LineAssay MethodCC50 (µM)Reference
IM-9CellTiter-Glo4.8[5]
U-937CellTiter-Glo7.0[5]
MT-4CellTiter-Glo14[5]
Molt-4CellTiter-Glo15[5]
Unstimulated PBMCsCellTiter-Glo189[5]
Stimulated PBMCsCellTiter-Glo52[5]
A549->50[2]
LO2->20[2]
BESA-2b->20[2]
Cal-27-Toxic at 0.25, 2.0, and 4.0 µg/ml[8]
BT-20-Inhibited proliferation[3]

Experimental Protocols

HIV-1 Integrase Strand Transfer Inhibition Assay (Biochemical)

This assay measures the ability of Dolutegravir to inhibit the strand transfer activity of recombinant HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase protein

  • Donor DNA (DS DNA) substrate (oligonucleotide mimicking the viral DNA end)

  • Target DNA (TS DNA) substrate (oligonucleotide mimicking the host DNA)

  • Streptavidin-coated 96-well plates

  • Reaction Buffer (containing MgCl2 and DTT)

  • Wash Buffer

  • Blocking Buffer

  • HRP-conjugated antibody

  • TMB substrate

  • Stop Solution

  • This compound

Protocol:

  • Plate Preparation:

    • Coat streptavidin-coated 96-well plates with biotinylated DS DNA.

    • Wash the plate to remove unbound DNA.

    • Block the wells with a suitable blocking buffer to prevent non-specific binding.

  • Integrase Reaction:

    • Prepare serial dilutions of this compound in the reaction buffer.

    • Add the diluted Dolutegravir and recombinant HIV-1 integrase to the wells.

    • Incubate to allow the inhibitor to bind to the enzyme.

    • Add the TS DNA to initiate the strand transfer reaction.

    • Incubate to allow the integration of the DS DNA into the TS DNA.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add an HRP-conjugated antibody that recognizes the integrated DNA complex.

    • Wash to remove unbound antibody.

    • Add TMB substrate and incubate until a color develops.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of integrase activity for each Dolutegravir concentration.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Antiviral Activity Assay in Cell Culture (Cell-based)

This protocol describes a multi-round replication assay using a human T-cell line to determine the EC50 of Dolutegravir.

Materials:

  • MT-4 cells (or other susceptible T-cell line)

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • 96-well cell culture plates

  • p24 Antigen ELISA kit or Luciferase Assay System (if using a reporter virus)

Protocol:

  • Cell Preparation:

    • Culture MT-4 cells in complete medium to ensure they are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well.[9]

  • Drug Treatment and Infection:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the drug dilutions to the wells containing the cells.

    • Infect the cells with a pre-titered amount of HIV-1.

    • Include control wells with cells and virus but no drug (positive control) and cells alone (negative control).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days to allow for multiple rounds of viral replication.[10]

  • Endpoint Measurement:

    • p24 ELISA: After incubation, collect the culture supernatant and measure the amount of p24 antigen using a commercial ELISA kit.[11][12][13][14]

    • Luciferase Assay: If using a luciferase reporter virus, lyse the cells and measure luciferase activity according to the manufacturer's protocol.[10][15][16][17]

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each Dolutegravir concentration compared to the positive control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Cytotoxicity Assay (Cell-based)

This protocol uses the MTT assay to determine the cytotoxic concentration (CC50) of Dolutegravir.

Materials:

  • Actively proliferating cell line (e.g., MT-4, A549)

  • Complete culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of SDS in HCl)

Protocol:

  • Cell Plating:

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[9]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the drug dilutions.

    • Include control wells with cells and medium but no drug.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[9][18]

  • MTT Addition and Solubilization:

    • Add 28 µL of MTT solution to each well and incubate for 1.5 hours at 37°C.[9]

    • Remove the MTT solution and add 130 µL of MTT solvent to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes.[19][20]

  • Measurement and Analysis:

    • Read the absorbance at 492 nm or 590 nm.[9][19][20]

    • Calculate the percentage of cell viability for each Dolutegravir concentration compared to the untreated control.

    • Determine the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Generation of Dolutegravir-Resistant HIV-1 Mutants

This protocol describes the generation of site-specific mutations in the HIV-1 integrase gene using site-directed mutagenesis.

Materials:

  • HIV-1 proviral DNA clone (e.g., pNL4-3)

  • Complementary primers containing the desired mutation

  • High-fidelity DNA polymerase (e.g., KOD polymerase)

  • dNTPs

  • Reaction buffer

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Protocol:

  • PCR Amplification:

    • Set up a PCR reaction with the proviral DNA template, mutagenic primers, high-fidelity polymerase, dNTPs, and reaction buffer.

    • Perform PCR to amplify the entire plasmid, incorporating the desired mutation.[21]

  • Template Digestion:

    • Digest the PCR product with DpnI to remove the parental, methylated DNA template.[21]

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight.

  • Clone Selection and Verification:

    • Select individual colonies and grow them in liquid culture.

    • Isolate the plasmid DNA from the cultures.

    • Verify the presence of the desired mutation by DNA sequencing.

  • Virus Production:

    • Transfect the mutated proviral DNA into a suitable cell line (e.g., 293T cells) to produce infectious virus stocks.[22][23]

    • Harvest the virus-containing supernatant and determine the viral titer.

Visualizations

Mechanism_of_Action cluster_virus HIV-1 Life Cycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Provirus Provirus Viral DNA->Provirus Integration Integrase Integrase Viral DNA->Integrase binds Host DNA Host DNA Dolutegravir Dolutegravir Dolutegravir->Integrase inhibits Integrase->Provirus Antiviral_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Add Drug Dilutions Add Drug Dilutions Seed Cells->Add Drug Dilutions Infect with HIV-1 Infect with HIV-1 Add Drug Dilutions->Infect with HIV-1 Incubate Incubate Infect with HIV-1->Incubate Measure Endpoint Measure Endpoint Incubate->Measure Endpoint p24 ELISA p24 ELISA Measure Endpoint->p24 ELISA Luciferase Assay Luciferase Assay Measure Endpoint->Luciferase Assay Analyze Data (EC50) Analyze Data (EC50) p24 ELISA->Analyze Data (EC50) Luciferase Assay->Analyze Data (EC50) End End Analyze Data (EC50)->End Cytotoxicity_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Add Drug Dilutions Add Drug Dilutions Seed Cells->Add Drug Dilutions Incubate Incubate Add Drug Dilutions->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate & Solubilize Incubate & Solubilize Add MTT Reagent->Incubate & Solubilize Read Absorbance Read Absorbance Incubate & Solubilize->Read Absorbance Analyze Data (CC50) Analyze Data (CC50) Read Absorbance->Analyze Data (CC50) End End Analyze Data (CC50)->End

References

Application Notes and Protocols for the Quantification of Dolutegravir Sodium in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of Dolutegravir (DTG) in human plasma, tailored for researchers, scientists, and professionals in drug development. The protocols are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Dolutegravir is an integrase strand transfer inhibitor class of antiretroviral drug used in the treatment of HIV infection.[1] Therapeutic drug monitoring and pharmacokinetic studies require sensitive and accurate methods for the quantification of dolutegravir in biological matrices such as plasma.[2] This document outlines protocols for three common analytical methods: HPLC-UV, LC-MS/MS, and UPLC-MS/MS.

Methodologies

A variety of analytical methods have been developed and validated for the quantification of dolutegravir in human plasma. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation.[3] High-performance liquid chromatography (HPLC) coupled with UV detection offers a cost-effective approach, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity.[4]

Sample Preparation Techniques

Effective sample preparation is crucial for accurate and reproducible results. Common techniques employed for dolutegravir extraction from plasma include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[5][6]

  • Liquid-Liquid Extraction (LLE): This technique separates the drug from the plasma matrix based on its differential solubility in two immiscible liquids.[2][7]

  • Solid-Phase Extraction (SPE): A highly selective method where the drug is retained on a solid sorbent while interferences are washed away.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of various analytical methods for dolutegravir quantification in plasma.

Table 1: HPLC-UV Methods

ParameterMethod 1[6][10]Method 2[2][7]
Linearity Range 0.2 - 8 µg/mL0.05 - 10 µg/mL
Lower Limit of Quantification (LLOQ) 0.2 µg/mL0.05 µg/mL
Intra-day Precision (%RSD) < 15%1.2% - 6.2%
Inter-day Precision (%RSD) < 15%0.4% - 4.3%
Accuracy (%RE) ± 15%Not explicitly stated
Extraction Recovery Not explicitly stated65.2% - 75.7%
Internal Standard PioglitazoneTriamcinolone

Table 2: LC-MS/MS and UPLC-MS/MS Methods

ParameterLC-MS/MS Method 1[5][11]LC-MS/MS Method 2[8]UPLC-MS/MS Method[12]
Linearity Range 5 - 10,000 ng/mL28.44 - 7054.37 ng/mL9.7 - 9700 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL28.44 ng/mL9.7 ng/mL
Intra-day Precision (%CV) ≤ 9.1%Not explicitly stated< 15%
Inter-day Precision (%CV) ≤ 9.1%Not explicitly stated< 15%
Accuracy (% Deviation) ≤ 6.5%Not explicitly stated± 15%
Extraction Recovery Not explicitly statedNot explicitly stated≥ 76%
Internal Standard Stable isotope labeled DTGDolutegravir D6Stable isotope labeled DTG

Experimental Protocols

Protocol 1: HPLC-UV Method with Protein Precipitation

This protocol is based on a rapid and simple HPLC method using protein precipitation for sample cleanup.[6][10]

1. Materials and Reagents:

  • Dolutegravir Sodium and Pioglitazone (Internal Standard) reference standards

  • Acetonitrile (HPLC grade)

  • Phosphate Buffer (pH 3.0)

  • Human plasma (K2EDTA)

2. Instrumentation:

  • HPLC system with UV detector (e.g., JASCO)[6]

  • RESTEK C18 column (250 x 4.6 mm, 5 µm)[6]

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: Phosphate Buffer pH3 (50:50, v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 258 nm[6][10]

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Pipette 975 µL of plasma into a centrifuge tube.

  • Add 25 µL of the internal standard working solution (Pioglitazone).

  • Add acetonitrile for protein precipitation.

  • Vortex for 2 minutes.

  • Centrifuge at 7000 rpm for 10 minutes.[6]

  • Collect the supernatant and inject it into the HPLC system.

HPLC_UV_Protein_Precipitation plasma Plasma Sample (975 µL) is Add Internal Standard (Pioglitazone, 25 µL) plasma->is ppt Add Acetonitrile (Protein Precipitation) is->ppt vortex Vortex (2 min) ppt->vortex centrifuge Centrifuge (7000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Inject into HPLC-UV System supernatant->hplc

HPLC-UV with Protein Precipitation Workflow
Protocol 2: HPLC-UV Method with Liquid-Liquid Extraction

This protocol utilizes liquid-liquid extraction for a cleaner sample extract.[2][7]

1. Materials and Reagents:

  • This compound and Triamcinolone (Internal Standard) reference standards

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (HPLC grade)

  • Phosphate Buffer

  • Human plasma

2. Instrumentation:

  • HPLC system with UV detector

  • CLC-ODS column (150 x 6 mm, 5 µm)[2]

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: Phosphate Buffer (40:60, v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: Not specified, but typically around 260 nm for Dolutegravir.

  • Injection Volume: 20-40 µL[2]

4. Sample Preparation:

  • Take 100 µL of plasma sample.

  • Add the internal standard (Triamcinolone).

  • Add MTBE for extraction.

  • Vortex to mix.

  • Centrifuge to separate the layers.

  • Transfer the organic layer (MTBE) to a new tube.

  • Evaporate the solvent under a nitrogen stream.[2]

  • Reconstitute the residue in 100 µL of mobile phase.[2]

  • Inject 20-40 µL of the supernatant into the HPLC system.[2]

HPLC_UV_LLE plasma Plasma Sample (100 µL) is Add Internal Standard (Triamcinolone) plasma->is lle Add MTBE (Liquid-Liquid Extraction) is->lle vortex Vortex lle->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute hplc Inject into HPLC-UV System reconstitute->hplc

HPLC-UV with Liquid-Liquid Extraction Workflow
Protocol 3: LC-MS/MS Method with Protein Precipitation

This protocol describes a sensitive LC-MS/MS method with a simple protein precipitation step.[5][11]

1. Materials and Reagents:

  • This compound and stable isotope-labeled Dolutegravir (DTG-IS) reference standards

  • Acetonitrile (LC-MS grade)

  • Formic Acid

  • EDTA

  • Human plasma

2. Instrumentation:

  • LC-MS/MS system (e.g., Shimadzu UFLC-XR with a mass spectrometer)[5]

  • XBridge C18 column (50 x 2.1 mm, 3.5 µm)[5]

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: 0.1% Formic acid in Water: 0.1% Formic acid in Acetonitrile (60:40, v/v)[5]

  • Flow Rate: 0.475 mL/min[5]

  • Column Temperature: 30°C[5]

  • Ionization Mode: Electrospray Ionization (ESI) Positive[11]

  • MRM Transitions (m/z):

    • Dolutegravir: 420.1 → 136.0[11]

    • DTG-IS: 428.1 → 283.1[11]

4. Sample Preparation:

  • Pipette 20 µL of plasma into a microcentrifuge tube.[5]

  • Add 120 µL of acetonitrile containing the internal standard (DTG-IS) at 10 ng/mL.[5]

  • Mix on an orbital shaker at 1500 rpm for 2 minutes.[5]

  • Centrifuge at 2655 x g (5000 rpm) for 5 minutes to pellet the precipitate.[5]

  • Transfer a 20 µL aliquot of the supernatant to a new tube.[5]

  • Add 120 µL of 1 mg/mL EDTA (pH 8) in 0.1% formic acid.[5]

  • Mix well and inject 5 µL onto the LC-MS/MS system.[5]

LCMS_Protein_Precipitation plasma Plasma Sample (20 µL) ppt Add Acetonitrile with IS (120 µL) plasma->ppt mix Mix on Orbital Shaker (1500 rpm, 2 min) ppt->mix centrifuge Centrifuge (2655 x g, 5 min) mix->centrifuge supernatant Transfer Supernatant (20 µL) centrifuge->supernatant dilute Add EDTA solution (120 µL) supernatant->dilute inject Inject into LC-MS/MS System (5 µL) dilute->inject

LC-MS/MS with Protein Precipitation Workflow

Conclusion

The analytical methods and protocols detailed in this document provide robust and reliable approaches for the quantification of this compound in human plasma. The selection of a specific method should be guided by the analytical requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The provided workflows and quantitative data tables serve as a valuable resource for researchers and scientists in the field of antiretroviral drug analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Dolutegravir Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dolutegravir Sodium in bulk drug and pharmaceutical dosage forms.

Introduction

This compound is an integrase strand transfer inhibitor used in the treatment of HIV-1 infection.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of this compound formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[3] This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4] The method is capable of separating this compound from its degradation products, making it suitable for routine quality control and stability studies.[3][4]

Materials and Methods

Instrumentation

A high-performance liquid chromatography system equipped with a UV detector, autosampler, and a data acquisition and processing software was used.

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (OPA) (AR grade)

  • Water (HPLC grade)

  • Commercially available this compound tablets

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: 0.1% Orthophosphoric Acid in Water (80:20 v/v)[5][6]
Flow Rate 1.0 mL/min[3][5][7][8]
Detection Wavelength 258 nm[7]
Injection Volume 20 µL
Column Temperature 25°C[5][6]
Run Time 10 minutes

Table 1: Optimized Chromatographic Conditions

Experimental Protocols

Preparation of Mobile Phase

Prepare a 0.1% solution of orthophosphoric acid in water by adding 1 mL of orthophosphoric acid to 1000 mL of HPLC grade water. Mix the 0.1% OPA solution with methanol in a ratio of 20:80 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

Preparation of Standard Stock Solution

Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.

Preparation of Working Standard Solutions

From the standard stock solution, prepare a series of working standard solutions ranging from 10-60 µg/mL by diluting with the mobile phase.[5][6]

Preparation of Sample Solution (from Tablets)

Weigh and powder 20 tablets of this compound.[5] Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of methanol and sonicate for 25 minutes with intermittent shaking.[5] Cool the solution to room temperature and dilute to the mark with methanol.[5] Centrifuge a portion of the solution at 5000 RPM for 15 minutes.[5] Dilute the supernatant with the mobile phase to obtain a final concentration within the linearity range.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4]

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.[4][9][10]

  • Acid Degradation: Reflux with 0.5 N HCl.[9]

  • Base Degradation: Reflux with 0.5 N NaOH.[9]

  • Oxidative Degradation: Treat with 30% H₂O₂.[9]

  • Thermal Degradation: Heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose to UV light.[9]

The chromatograms of the stressed samples were compared with that of an unstressed sample to evaluate the resolution between this compound and its degradation products. The results indicated that the method is specific and can effectively separate the drug from its degradation products.[3]

Quantitative Validation Parameters

The quantitative data for the validation of the HPLC method for this compound analysis is summarized in Table 2.

Validation ParameterResultAcceptance Criteria
Linearity Range 10 - 60 µg/mL[5][6]Correlation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9998[5]-
Accuracy (% Recovery) 99.5% - 101.5%98% - 102%[5]
Precision (% RSD)
- Intraday< 2.0%% RSD ≤ 2.0%
- Interday< 2.0%% RSD ≤ 2.0%
Limit of Detection (LOD) 0.4380 µg/mL[5]-
Limit of Quantitation (LOQ) 1.3274 µg/mL[5]-
Robustness Robust% RSD ≤ 2.0% for system suitability parameters

Table 2: Summary of Method Validation Data

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development A Define Analytical Objective B Literature Survey & Selection of Initial Conditions A->B C Select Column (e.g., C18) B->C D Select Mobile Phase (e.g., MeOH:0.1% OPA) B->D E Optimize Chromatographic Parameters C->E D->E F Flow Rate (1.0 mL/min) E->F G Detection Wavelength (258 nm) E->G H Column Temperature (25°C) E->H I Method Validation (ICH Guidelines) F->I G->I H->I J Finalized HPLC Method I->J

Caption: Workflow for HPLC Method Development.

Method Validation Logical Relationship

Method_Validation A Validated HPLC Method B Specificity A->B C Linearity A->C D Accuracy A->D E Precision A->E F LOD & LOQ A->F G Robustness A->G H Forced Degradation B->H I Range C->I J Recovery D->J K Repeatability & Intermediate Precision E->K L Signal-to-Noise Ratio F->L M Variations in Method Parameters G->M

References

Application Note: Quantitative Estimation of Dolutegravir Sodium using UV-Visible Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dolutegravir Sodium is a potent integrase strand transfer inhibitor (INSTI) widely used in the treatment of Human Immunodeficiency Virus (HIV) infection. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical dosage forms. This application note describes a simple, rapid, and cost-effective UV-visible spectrophotometric method for the quantitative estimation of this compound. The method is validated as per the International Council for Harmonisation (ICH) guidelines and is suitable for routine analysis in quality control laboratories.

Principle

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance.[1] Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. The wavelength of maximum absorbance (λmax) is a characteristic property of a substance, and the amount of light absorbed is proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law. This compound exhibits strong absorbance in the UV region, which can be utilized for its quantitative determination.

G cluster_0 Beer-Lambert Law cluster_1 Quantification Principle A Absorbance (A) E Molar Absorptivity (ε) A->E is proportional to C Concentration (c) A->C is proportional to L Path Length (l) A->L is proportional to Formula A = εcl Measurement Measure Absorbance of Unknown Concentration Determination Determine Concentration of Unknown from Calibration Curve Measurement->Determination Calibration Prepare Calibration Curve (Absorbance vs. Known Concentration) Calibration->Measurement Provides basis for

Figure 1: Principle of UV-Visible Spectroscopic Quantification

Experimental Protocol

1. Instrumentation and Materials

  • Instrument: A double beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1700) with 1 cm matched quartz cells.[2]

  • Reagents:

    • This compound (working standard)

    • Methanol (AR grade)[2]

    • Distilled Water or Milli-Q water[2]

    • Acetonitrile (AR grade) - for solubility checks[2]

  • Glassware: Calibrated volumetric flasks and pipettes.

2. Selection of Solvent

The solubility of this compound was tested in various solvents. It was found to be freely soluble in methanol, slightly soluble in water, and insoluble in acetonitrile.[2] Therefore, methanol is used as the solvent to prepare the stock solution, and water is used as the diluent for subsequent dilutions.[2][3]

3. Preparation of Standard Stock Solution

  • Accurately weigh 10 mg of this compound working standard.[2][4]

  • Transfer it into a 100 mL volumetric flask.[2]

  • Dissolve in approximately 20 mL of methanol by sonicating for 10 minutes.[2]

  • Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100 µg/mL.[2] Alternatively, for a 1000 µg/mL stock, dissolve 10 mg in a 10 mL volumetric flask with methanol.[4]

4. Determination of Wavelength of Maximum Absorbance (λmax)

  • Pipette an aliquot of the standard stock solution and dilute with water to obtain a concentration of 10 µg/mL.[2][3]

  • Scan the resulting solution from 200 to 400 nm using water as a blank.[2][3]

  • The wavelength at which maximum absorbance is observed is the λmax. The reported λmax for this compound is approximately 259-260 nm.[2][3]

5. Preparation of Calibration Curve

  • From the standard stock solution, prepare a series of dilutions with water to obtain concentrations in the range of 5-40 µg/mL or 10-60 µg/mL.[1][2][3][4]

  • Measure the absorbance of each dilution at the determined λmax (e.g., 259 nm) against water as a blank.[4]

  • Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.

6. Analysis of Tablet Formulation

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[4]

  • Add about 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.

  • Filter the solution through a Whatman filter paper, discarding the first few mL of the filtrate.[4]

  • Dilute a suitable aliquot of the filtrate with water to obtain a concentration within the calibration range.

  • Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration of this compound in the sample from the calibration curve.

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_quantification Quantification Stock Prepare Standard Stock Solution (100 µg/mL in Methanol) Dilutions Prepare Serial Dilutions (e.g., 5-40 µg/mL in Water) Stock->Dilutions Scan Determine λmax (200-400 nm) Dilutions->Scan Measure Measure Absorbance of Dilutions at λmax Scan->Measure CalCurve Plot Calibration Curve (Absorbance vs. Concentration) Measure->CalCurve Assay Assay of Tablet Formulation CalCurve->Assay Use for quantification

Figure 2: Experimental Workflow for this compound Estimation

Method Validation Summary

The developed UV-visible spectrophotometric method was validated according to ICH guidelines, and the results are summarized below.

ParameterResult
Wavelength of Maximum Absorbance (λmax) 259 - 260 nm[2][3][4]
Linearity Range 5 - 60 µg/mL[1][2][3][4]
Correlation Coefficient (r²) ≥ 0.999[1][2][3][4]
Regression Equation y = 0.030x + 0.008 (example)
Accuracy (% Recovery) 98.49% - 101.75%[5][6]
Precision (% RSD) < 2%[5][6]
Limit of Detection (LOD) 0.09 - 2.056 µg/mL[1][5]
Limit of Quantitation (LOQ) 0.27 - 6.230 µg/mL[1][5]
Robustness The method is robust for small, deliberate changes in wavelength (±2 nm).[2][3]
Solution Stability Solutions are stable for at least 24 hours at ambient temperature.[3]

Specificity

The specificity of the method was confirmed by comparing the UV spectra of the standard drug and the sample solution. The spectra were identical, indicating no interference from the excipients present in the tablet formulation.[3]

Conclusion

The developed UV-visible spectrophotometric method for the estimation of this compound is simple, accurate, precise, and cost-effective. The validation results confirm that the method is suitable for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The method does not require complex extraction techniques and utilizes readily available and relatively low-cost solvents.[2]

References

Application Notes and Protocols for Determining Dolutegravir Sodium Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir (DTG), sold under the brand name Tivicay, is a potent antiretroviral medication used in the treatment of HIV/AIDS.[1] It belongs to the class of drugs known as integrase strand transfer inhibitors (INSTIs).[2] Dolutegravir's primary mechanism of action is to block the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA—a critical step in the viral replication cycle.[2][3][4] By preventing this integration, Dolutegravir effectively halts viral replication.[2]

The evaluation of Dolutegravir's efficacy relies on robust and reproducible cell-based assays. These in vitro systems are crucial for determining key pharmacodynamic parameters such as the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50), as well as for studying the potential for drug resistance. This document provides detailed protocols for three common cell-based assays used to quantify the antiviral activity of Dolutegravir Sodium.

Mechanism of Action: HIV-1 DNA Integration and Dolutegravir Inhibition

HIV-1, a retrovirus, replicates by reverse transcribing its RNA genome into DNA, which is then integrated into the host chromosome. This process is catalyzed by the viral enzyme integrase. Dolutegravir specifically inhibits the strand transfer step of this process by binding to the integrase active site.[3][4] This action prevents the covalent joining of viral DNA to the host cell's DNA, thereby stopping the establishment of a productive infection.[2]

HIV_Integration_Pathway cluster_virus HIV-1 Virion cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus V_RNA Viral RNA RT Reverse Transcription V_RNA->RT Entry V_DNA Viral DNA RT->V_DNA PIC Pre-Integration Complex (PIC) (Viral DNA + Integrase) V_DNA->PIC N_PIC Nuclear PIC PIC->N_PIC Nuclear Import Strand_Transfer Strand Transfer N_PIC->Strand_Transfer Host_DNA Host Chromosomal DNA Host_DNA->Strand_Transfer Integrated_Provirus Integrated Provirus Strand_Transfer->Integrated_Provirus Integration Replication Viral Replication Integrated_Provirus->Replication Dolutegravir Dolutegravir Dolutegravir->Strand_Transfer Inhibition

Caption: HIV-1 integration pathway and the inhibitory action of Dolutegravir.

Application Note 1: HIV-1 Replication Inhibition Assay (p24 Antigen Quantification)

This assay measures the ability of Dolutegravir to inhibit HIV-1 replication in susceptible T-cell lines or primary human peripheral blood mononuclear cells (PBMCs) over multiple rounds of infection. Efficacy is determined by quantifying the reduction of the HIV-1 p24 capsid protein in the culture supernatant.

p24_Workflow A 1. Seed Target Cells (e.g., MT-2, PBMCs) C 3. Add Drug Dilutions and HIV-1 Stock to Cells A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Incubate for 4-7 Days C->D E 5. Collect Culture Supernatant D->E F 6. Quantify p24 Antigen via ELISA E->F G 7. Plot Dose-Response Curve and Calculate IC50 F->G

Caption: Experimental workflow for the p24 antigen-based HIV-1 replication assay.

Experimental Protocol: p24 Antigen Assay

Materials:

  • Target cells: MT-2 cell line, or activated human PBMCs.

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin, and IL-2 for PBMCs).

  • Laboratory-adapted HIV-1 strain (e.g., HIV-1 NL4-3).

  • This compound stock solution (in DMSO).

  • 96-well flat-bottom culture plates.

  • Commercial HIV-1 p24 Antigen ELISA kit.

  • Plate reader.

Methodology:

  • Cell Preparation:

    • Culture and expand target cells under standard conditions (37°C, 5% CO2).

    • On the day of the assay, count viable cells and adjust the concentration to 2 x 10^5 cells/mL in fresh culture medium.[5]

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Preparation:

    • Prepare a 2-fold serial dilution of this compound in culture medium, starting from a concentration of ~100 nM down to picomolar concentrations. Include a "no-drug" (virus control) and "no-virus" (cell control) wells.

  • Infection and Treatment:

    • Add 50 µL of each Dolutegravir dilution to the appropriate wells.

    • Prepare an HIV-1 stock dilution to achieve a multiplicity of infection (MOI) of 0.01-0.05.

    • Add 50 µL of the diluted virus to each well (except for the "no-virus" controls). The final volume in each well should be 200 µL.

  • Incubation and Sample Collection:

    • Incubate the plate for 4 to 7 days at 37°C in a 5% CO2 atmosphere.[5]

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect 100-150 µL of the cell-free supernatant from each well for p24 analysis.[5]

  • p24 Quantification and Analysis:

    • Quantify the p24 antigen concentration in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol.[5]

    • Calculate the percentage of viral inhibition for each Dolutegravir concentration relative to the virus control.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) to plot a dose-response curve and determine the IC50 value.

Application Note 2: Quantification of Integrated HIV-1 DNA (Alu-PCR)

This is a highly specific assay to directly measure the inhibitory effect of Dolutegravir on the integration of viral DNA into the host genome. The method uses a nested, real-time PCR (qPCR) to amplify DNA sequences that span a human-specific Alu repeat element and the HIV-1 LTR, ensuring that only integrated provirus is quantified.[6][7]

AluPCR_Workflow A 1. Infect Target Cells with HIV-1 in Presence of Dolutegravir Dilutions B 2. Incubate for 24-48 Hours A->B C 3. Isolate Genomic DNA (gDNA) B->C D 4. First Round PCR: Amplify between human Alu and HIV-1 Gag/LTR C->D E 5. Second Round (Nested) qPCR: Amplify HIV-1 LTR sequence from 1st round product D->E F 6. Quantify Integrated Provirus and Determine IC50 E->F

Caption: Workflow for quantifying integrated HIV-1 DNA using two-step Alu-PCR.

Experimental Protocol: Alu-PCR

Materials:

  • Target cells (e.g., PBMCs, Sup-T1).

  • HIV-1 stock.

  • This compound.

  • Genomic DNA extraction kit.

  • PCR and qPCR reagents.

  • Primers (see table below).[8][9]

  • Thermal cycler and real-time PCR system.

Primer NameSequence (5' -> 3')PCR RoundTarget
Alu (Forward) GCCTCCCAAAGTGCTGGGATTACAG1stHuman Alu Repeat
Gag (Reverse) GTTCCTGCTATGTCACTTCC1stHIV-1 Gag
RU5 (Forward) TTAAGCCTCAATAAAGCTTGCC2nd (qPCR)HIV-1 LTR
RU5 (Reverse) GTTCGGGCGCCACTGCTAGA2nd (qPCR)HIV-1 LTR
Probe (FAM)-CCAGAGTCACACAACAGACGGGCACA-(TAMRA)2nd (qPCR)HIV-1 LTR

Methodology:

  • Infection and Treatment:

    • Infect target cells with HIV-1 in the presence of serial dilutions of Dolutegravir, as described in the p24 assay protocol.

    • Incubate for 24-48 hours to allow for reverse transcription and integration.

  • Genomic DNA Isolation:

    • Harvest cells and isolate total genomic DNA using a commercial kit according to the manufacturer's instructions.[8][9]

    • Quantify the gDNA concentration and normalize all samples.

  • First-Round PCR:

    • Set up the first PCR reaction using primers specific for a human Alu element and the HIV-1 genome (e.g., gag or LTR).[8]

    • This step selectively amplifies the junction between integrated proviral DNA and the flanking host genome. Unintegrated viral DNA is not amplified exponentially.[8]

    • Use a standard thermal cycling program (e.g., 25-30 cycles).

  • Second-Round (Nested) qPCR:

    • Use the product from the first-round PCR as a template for the second, nested qPCR reaction.

    • This reaction uses primers and a probe specific to a sequence within the HIV-1 LTR, ensuring specific quantification of the first-round product.[8][9]

    • Run on a real-time PCR system to obtain quantification cycle (Cq) values.

  • Data Analysis:

    • Quantify the amount of integrated HIV-1 DNA relative to a standard curve or by normalizing to a host gene (e.g., RNase P).

    • Calculate the percent inhibition of integration at each Dolutegravir concentration and determine the IC50.

Application Note 3: Single-Cycle Infectivity Reporter Gene Assay

This assay provides a rapid and specific method for evaluating integrase inhibitors. It utilizes a replication-defective HIV-1 vector that carries a reporter gene, such as luciferase or Green Fluorescent Protein (GFP).[10][11] The expression of the reporter gene is dependent on the successful integration of the vector's genetic material. Inhibition of integrase activity by Dolutegravir leads to a dose-dependent decrease in the reporter signal.

Reporter_Assay_Workflow A 1. Produce Reporter Virus: Co-transfect HEK293T cells with HIV-1 vector (Luc/GFP) & VSV-G plasmid B 2. Harvest & Titer Pseudotyped Virus A->B D 4. Infect Cells with Reporter Virus B->D C 3. Seed Target Cells (e.g., TZM-bl) and Add Dolutegravir Dilutions C->D E 5. Incubate for 48 Hours D->E F 6. Measure Reporter Signal: Luminescence (Luciferase) or Fluorescence (GFP) E->F G 7. Plot Dose-Response Curve and Calculate EC50 F->G

Caption: Workflow for a single-cycle infectivity assay using a reporter virus.

Experimental Protocol: Reporter Gene Assay

Materials:

  • HEK293T cells (for virus production).

  • Target cells (e.g., TZM-bl, which express CD4, CCR5, and have an LTR-driven reporter).

  • HIV-1 packaging plasmid, an LTR-reporter (e.g., luciferase) plasmid, and a VSV-G envelope plasmid.

  • Transfection reagent.

  • This compound.

  • Luciferase assay reagent and luminometer, or flow cytometer/fluorescence microscope for GFP.

Methodology:

  • Reporter Virus Production:

    • Co-transfect HEK293T cells with the HIV-1 packaging, LTR-reporter, and VSV-G plasmids using a suitable transfection reagent.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.[12]

    • Clarify the supernatant by centrifugation and filtration. Titer the virus stock on target cells.

  • Infectivity Assay:

    • Seed target cells (e.g., TZM-bl) in a 96-well plate.

    • Prepare and add serial dilutions of this compound to the wells.

    • Add a pre-determined amount of the reporter virus to each well.

  • Incubation and Signal Detection:

    • Incubate the plate for 48 hours at 37°C to allow for infection, integration, and reporter gene expression.[13]

    • If using a luciferase reporter, lyse the cells and add a luciferase substrate. Measure luminescence using a plate reader.[14]

    • If using a GFP reporter, measure the percentage of GFP-positive cells by flow cytometry.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the reduction in reporter signal relative to the virus control.

    • Determine the EC50 value by plotting the dose-response curve using non-linear regression.

Summary of this compound Quantitative Efficacy Data

The following table summarizes in vitro efficacy data for Dolutegravir against wild-type (WT) and resistant HIV-1 strains from various studies.

Assay TypeCell Line / IsolateParameterValue (nM)Reference
Antiviral Activity PBMCs and MT-4 cellsEC500.5 - 2.1[4]
Single-Cycle Assay HIV-1 NL4-3EC501.5 (± 0.6)[15]
Single-Cycle Assay HIV-2 ROD9EC502.3 (± 0.7)[15]
PhenoSense™ Assay 9 Wild-Type IsolatesIC50 (Median)1.07[16]
Life Cycle Assay Primary CD4+ T lymphoblastsIC5045[17]
PhenoSense™ Assay N155H Mutant IsolateFold Change in IC501.37[16]
PhenoSense™ Assay G140S + Q148H MutantFold Change in IC503.75[16]
PhenoSense™ Assay G140S + Q148R MutantFold Change in IC5013.3[16]

Note: IC50/EC50 values can vary depending on the specific assay conditions, cell type, and virus strain used. The dose-response curve for Dolutegravir has been shown to be steeper than that of first-generation INSTIs, which is a major determinant of its high antiviral activity.[17][18][19]

References

Application Notes and Protocols for Studying Dolutegravir Sodium in Reservoir Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the distribution and concentration of Dolutegravir (DTG) in various physiological reservoir tissues. The following protocols are based on methodologies cited in peer-reviewed research and are intended to assist in the development of robust and reproducible experimental designs.

Overview of Dolutegravir and Reservoir Tissues

Dolutegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1] While it effectively suppresses viral replication in the blood, HIV can persist in various anatomical sanctuary sites, known as reservoir tissues. These reservoirs, which include lymphoid tissues, the central nervous system (CNS), and the genital tract, pose a significant challenge to viral eradication. Therefore, understanding the pharmacokinetics of DTG in these tissues is crucial for optimizing treatment strategies and developing curative therapies.

Quantitative Analysis of Dolutegravir in Tissues

The most widely used and validated method for quantifying DTG in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of drug concentrations in complex tissue homogenates.[2][3]

Experimental Protocol: Quantification of DTG in Tissues by LC-MS/MS

This protocol outlines a general procedure for the analysis of DTG in various tissue types. It is important to note that specific parameters may require optimization based on the tissue matrix and the instrumentation used.

2.1.1 Materials and Reagents

  • Dolutegravir (analytical standard)

  • Dolutegravir stable isotope-labeled internal standard (e.g., DTG-d4)[4]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Phosphate-buffered saline (PBS)

  • Tissue homogenization buffer (e.g., PBS with protease inhibitors)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)[4]

  • Analytical column (e.g., XBridge C18, 2.1 x 50 mm)[5]

2.1.2 Instrumentation

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Tissue homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Centrifuge

  • Analytical balance

2.1.3 Sample Preparation

  • Tissue Collection and Storage: Excise tissues of interest and immediately snap-freeze them in liquid nitrogen. Store samples at -80°C until analysis to ensure stability.[2]

  • Tissue Homogenization:

    • Accurately weigh a portion of the frozen tissue (e.g., 50-100 mg).

    • Add a specific volume of homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).

    • Homogenize the tissue until a uniform consistency is achieved. Keep samples on ice to prevent degradation.

  • Protein Precipitation and Extraction:

    • To a known volume of tissue homogenate (e.g., 100 µL), add the internal standard.[2]

    • Add 3 volumes of cold acetonitrile to precipitate proteins.[4]

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant.

  • Solid Phase Extraction (for sample clean-up and concentration):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

2.1.4 LC-MS/MS Analysis

  • Chromatographic Separation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Develop a suitable gradient to achieve separation of DTG from matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for DTG and its internal standard.

      • DTG: m/z 420.1 → 136.0[5]

      • DTG-IS (e.g., DTG-d7¹⁵N): m/z 428.1 → 283.1[5]

    • Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

2.1.5 Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Use a weighted linear regression model for quantification.

  • Determine the concentration of DTG in the tissue samples by interpolating their peak area ratios from the calibration curve.

  • Express the final concentration as ng of DTG per gram of tissue.

Data Presentation: Dolutegravir Concentrations in Reservoir Tissues

The following tables summarize quantitative data from various studies on DTG concentrations in different reservoir tissues.

Table 1: Dolutegravir Concentrations in Female Genital Tract Tissues [6][7][8]

TissueDosingAUC₀₋₂₄ (ng·h/mL)C₂₄ (ng/mL)Tissue-to-Plasma Ratio (AUC)
Cervical Tissue Single Dose2,750-0.07
Multiple Doses5,300-0.10
Vaginal Tissue Single Dose2,730-0.07
Multiple Doses4,740-0.09

Table 2: Dolutegravir Concentrations in Male Genital Tract and Colorectal Tissues [9][10]

Tissue/FluidDosingAUC₀₋₂₄ (ng·h/mL)C₂₄ (ng/mL)Tissue/Fluid-to-Plasma Ratio (AUC)
Seminal Fluid Multiple Doses2,34072~0.07
Colorectal Tissue Multiple Doses8,9702580.17

Table 3: Dolutegravir Inhibitory Quotients (IQ) in Lymphoid Tissues [11]

TissueMedian IQ
Peripheral Blood Mononuclear Cells (PBMCs) 6.68
Lymph Nodes 0.43
Ileum 4.83
Rectum 0.62
IQ is the ratio of the intracellular drug concentration to the protein-binding corrected 95% inhibitory concentration (IC₉₅).

Table 4: Dolutegravir Concentrations in the Central Nervous System (Postmortem) [12]

CNS CompartmentMedian Concentration (ng/g or ng/mL)
Choroid Plexus/Arachnoid Highest Penetration Ratio
Corpus Callosum Lowest Penetration Ratio
Cerebrospinal Fluid (CSF) 9.6
Brain Tissue (average) 84% of CSF concentration
Intestines (for comparison) 514 - 945
Spleen (for comparison) 514 - 945

Advanced Imaging Techniques for Tissue Distribution Studies

While LC-MS/MS of tissue homogenates provides quantitative data, it does not offer spatial information. Advanced imaging techniques can visualize the distribution of DTG within the tissue microenvironment.

Positron Emission Tomography (PET) Imaging

PET imaging with a radiolabeled version of DTG, such as [¹⁸F]Dolutegravir, allows for non-invasive, whole-body imaging of drug distribution in vivo.[1][7]

4.1.1 Experimental Protocol: [¹⁸F]Dolutegravir PET Imaging in a Non-Human Primate Model [7]

This protocol provides a general framework. Specifics will depend on the PET scanner, radiotracer synthesis, and animal model.

  • Radiotracer Synthesis: Synthesize [¹⁸F]Dolutegravir with high radiochemical purity and molar activity.[7]

  • Animal Preparation: Anesthetize the animal and position it in the PET scanner.

  • Radiotracer Administration: Administer a bolus injection of [¹⁸F]Dolutegravir intravenously.

  • Image Acquisition: Acquire dynamic PET scans over a specified period (e.g., 180 minutes).

  • Image Reconstruction and Analysis: Reconstruct the PET data and co-register with CT or MRI for anatomical localization. Draw regions of interest (ROIs) over various tissues to generate time-activity curves.

  • Quantification: Calculate the Standardized Uptake Value (SUV) for different organs and tissues to assess the relative drug distribution.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

MALDI-MSI is a powerful technique to map the spatial distribution of drugs and their metabolites in tissue sections without the need for radiolabeling.[9]

4.2.1 Experimental Protocol: MALDI-MSI of DTG in Tissue Sections

  • Tissue Sectioning: Cryosection the frozen tissue at a thickness of 10-20 µm and thaw-mount onto a conductive slide.

  • Matrix Application: Apply a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) uniformly over the tissue section.

  • Data Acquisition: Acquire mass spectra in a grid-like pattern across the tissue section using a MALDI mass spectrometer.

  • Image Generation: Generate ion images by plotting the intensity of the m/z corresponding to DTG at each x, y coordinate.

Visualizations

Signaling Pathway: Mechanism of Action of Dolutegravir

Dolutegravir_Mechanism cluster_virus HIV Replication Cycle cluster_host Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Integrase HIV Integrase Viral_DNA->Integrase Forms complex Reverse_Transcription->Viral_DNA Integration Integration Integrase->Integration Host_DNA Host Cell DNA Host_DNA->Integration Provirus Provirus (Integrated Viral DNA) Integration->Provirus Successful Replication Dolutegravir Dolutegravir (INSTI) Dolutegravir->Integrase Binds to active site

Caption: Mechanism of action of Dolutegravir as an Integrase Strand Transfer Inhibitor (INSTI).

Experimental Workflow: DTG Quantification in Tissues

DTG_Tissue_Workflow Start Start: Tissue Collection Homogenization Tissue Homogenization Start->Homogenization Extraction Protein Precipitation & Solid Phase Extraction Homogenization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification End End: DTG Concentration (ng/g tissue) Quantification->End

Caption: General experimental workflow for the quantification of Dolutegravir in reservoir tissues.

References

Application Notes and Protocols for Long-Acting Injectable Formulations of Dolutegravir Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, preclinical evaluation, and analytical methodology for developing long-acting injectable (LAI) formulations of dolutegravir sodium, a potent integrase strand transfer inhibitor for the treatment of HIV-1 infection.[1][2][3] The following protocols are intended to serve as a guide for researchers in this field.

Formulation of this compound Nanosuspension

Long-acting injectable formulations of dolutegravir are being explored to improve patient adherence and simplify treatment regimens.[4][5] One promising approach is the development of a nanosuspension, which can provide sustained drug release following intramuscular injection.

Protocol: Preparation of Dolutegravir Nanosuspension by Liquid Antisolvent Precipitation

This protocol describes a method for engineering dolutegravir particles of a specific size to ensure prolonged plasma concentrations.[5][6]

Materials:

  • Dolutegravir free acid

  • Acetone, Methanol, or Dimethyl sulfoxide (DMSO) as a solvent

  • Purified water as an antisolvent

  • Poloxamer 338 (Kolliphor P338) as a stabilizer

  • High-speed homogenizer

  • Vacuum evaporator

Procedure:

  • Dissolution: Dissolve dolutegravir free acid in a selected solvent (e.g., acetone) at a specific temperature (ranging from 5°C to 30°C to control particle size).[5][6]

  • Precipitation: Add the dolutegravir solution to an aqueous solution containing a stabilizer (e.g., Poloxamer 338) under high-speed homogenization. The aqueous solution acts as an antisolvent, causing the dolutegravir to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanosuspension by vacuum evaporation at a controlled temperature (e.g., 60°C) and pressure (e.g., 700 mmHg).[6]

  • Characterization: Analyze the resulting dolutegravir particles for size, morphology (using Scanning Electron Microscopy - SEM), and polymorphism (using X-ray powder diffraction - XRPD).[6]

Table 1: Influence of Solvent and Temperature on Dolutegravir Particle Size (D50) [5][6]

SolventTemperature (°C)D50 (µm)
Acetone59.27
Acetone206.48
Acetone2513.4
Acetone3017.2

Note: D50 represents the median particle size.

Experimental Workflow for Nanosuspension Formulation

G cluster_formulation Formulation Process cluster_characterization Characterization dissolution 1. Dissolve Dolutegravir in Organic Solvent precipitation 2. Precipitate in Aqueous Antisolvent with Stabilizer dissolution->precipitation homogenization 3. High-Speed Homogenization precipitation->homogenization evaporation 4. Solvent Removal (Vacuum Evaporation) homogenization->evaporation particle_size Particle Size Analysis evaporation->particle_size sem SEM (Morphology) evaporation->sem xrpd XRPD (Polymorphism) evaporation->xrpd

Caption: Workflow for Dolutegravir Nanosuspension Formulation and Characterization.

In Vitro Drug Release Studies

In vitro release assays are crucial for predicting the in vivo performance of long-acting injectable formulations.

Protocol: In Vitro Release Testing

This protocol outlines a method for assessing the release of dolutegravir from a nanosuspension formulation.[7]

Materials:

  • Dolutegravir nanosuspension

  • Phosphate buffer (pH 6.8) as dissolution medium

  • USP-II (paddle) dissolution apparatus

  • UV-Visible Spectrophotometer

Procedure:

  • Apparatus Setup: Set up the USP-II dissolution apparatus with 900 mL of phosphate buffer (pH 6.8) maintained at 37 ± 0.5°C and a paddle speed of 100 rpm.[7]

  • Sample Introduction: Introduce a known amount of the dolutegravir nanosuspension into the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 16 hours).[7] Replace the withdrawn volume with fresh dissolution medium.

  • Analysis: Determine the concentration of dolutegravir in the collected samples using a UV-Visible spectrophotometer at a wavelength of 259.8 nm.[7]

  • Data Calculation: Calculate the cumulative percentage of drug released over time.

Table 2: In Vitro Release of Dolutegravir from Nanosuspensions with Different Particle Sizes [6]

Formulation (Particle Size, D50)Maximum Drug Release (%)Time to Maximum Release (days)
Raw Dolutegravir (240 µm)47.5>12
DTG-ACE-5°C (9.27 µm)~9312
DTG-ACE-20°C (6.48 µm)~9312
DTG-ACE-25°C (13.4 µm)~9312
DTG-ACE-30°C (17.2 µm)~9312

Preclinical Pharmacokinetic Evaluation

Animal models are essential for evaluating the pharmacokinetic profile of LAI formulations before human clinical trials.

Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study in rats to assess the plasma concentration-time profile of a dolutegravir LAI formulation.[5][6]

Animal Model:

  • Male Wistar rats.[5]

Procedure:

  • Dosing: Administer a single intramuscular (IM) injection of the dolutegravir nanosuspension at a specified dose (e.g., 45 mg/kg).[8]

  • Blood Sampling: Collect blood samples from the tail vein at predefined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, 168, 192, 216, 240, 264, 288, 312, 336, 360, 384, 408, 432, 456, 480, 504, 528, 552, 576, 600, and 624 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of dolutegravir in the plasma samples using a validated analytical method, such as HPLC or LC-MS/MS.

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis to determine key pharmacokinetic parameters.

Preclinical Evaluation Workflow

G cluster_animal_study In Vivo Pharmacokinetic Study cluster_tissue_dist Tissue Distribution (Optional) dosing 1. Intramuscular Injection in Rat Model blood_sampling 2. Serial Blood Sampling dosing->blood_sampling tissue_harvest Tissue Harvesting dosing->tissue_harvest plasma_prep 3. Plasma Preparation blood_sampling->plasma_prep bioanalysis 4. Bioanalysis (HPLC/LC-MS) plasma_prep->bioanalysis pk_analysis 5. Pharmacokinetic Analysis bioanalysis->pk_analysis homogenization Tissue Homogenization tissue_harvest->homogenization tissue_analysis Drug Quantification homogenization->tissue_analysis

Caption: Workflow for Preclinical Pharmacokinetic and Tissue Distribution Studies.

Table 3: Pharmacokinetic Parameters of Dolutegravir LAI in Rats [5][6]

Formulation (Particle Size, D50)DoseDuration of Plasma Concentration > PA-IC90 (days)
DTG-ACE-25°C (13 µm)Not specified26

PA-IC90 (Protein-Adjusted 90% Inhibitory Concentration) is a key efficacy threshold.

Table 4: Pharmacokinetic Parameters of Nanoformulated Dolutegravir (NDTG) in Pregnant Mice [8]

Treatment GroupDose (mg/kg)Mean Plasma DTG Concentration (ng/mL)
Daily Oral Native DTG54,000 - 6,500
Single IM NDTG454,000 - 6,500
Two IM NDTG254,000 - 6,500

Analytical Methodology

Accurate and precise analytical methods are required for the quantification of dolutegravir in formulation matrices and biological samples.

Protocol: HPLC Method for Dolutegravir Quantification in Plasma

This protocol provides a general procedure for the determination of dolutegravir in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[9]

  • Acetonitrile

  • Phosphate buffer (pH 3)[9]

  • Internal standard (e.g., pioglitazone)[9]

  • Plasma samples

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer (pH 3) in a 50:50 (v/v) ratio.[9]

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add an internal standard solution.

    • Add acetonitrile to precipitate the plasma proteins.[9]

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.[9]

    • Mobile Phase: Acetonitrile:Phosphate Buffer pH 3 (50:50, v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: 258 nm.[9]

    • Injection Volume: 20-40 µL.[10]

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of dolutegravir (e.g., 0.2 to 8 µg/mL).[9]

    • Analyze the study samples and quantify the dolutegravir concentration by interpolating from the calibration curve.

Signaling Pathway: Dolutegravir's Mechanism of Action

Dolutegravir is an integrase strand transfer inhibitor (INSTI). It blocks the integrase enzyme, which is essential for the replication of HIV.[1]

G cluster_hiv_replication HIV Replication Cycle viral_rna Viral RNA reverse_transcription Reverse Transcription viral_rna->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna integration Integration into Host DNA viral_dna->integration transcription_translation Transcription & Translation integration->transcription_translation viral_proteins New Viral Proteins transcription_translation->viral_proteins assembly Viral Assembly viral_proteins->assembly budding New Virus Budding assembly->budding dolutegravir Dolutegravir (INSTI) integrase Integrase Enzyme dolutegravir->integrase Inhibits integrase->integration Mediates

Caption: Mechanism of Action of Dolutegravir as an Integrase Inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Improving Dolutegravir Sodium Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of dolutegravir sodium in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[1][2][3][4] Its solubility is pH-dependent. The anhydrous sodium salt of dolutegravir is practically insoluble (solubility below 0.1 mg/ml) in 0.1 N HCl (pH 1.2).[5] The solubility slightly increases at pH 6.8 in phosphate buffer, but it remains very slightly soluble.[5]

Q2: In which organic solvents is dolutegravir soluble?

A2: Dolutegravir is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6][7] It is also slightly soluble in ethanol and methanol.[6][8] For in vitro studies, it is common to first dissolve dolutegravir in a small amount of an organic solvent like DMF or DMSO before diluting it with the aqueous buffer of choice.[6]

Q3: What are the common methods to enhance the solubility of this compound for in vitro assays?

A3: Several formulation strategies can be employed to improve the solubility and dissolution rate of this compound. These include:

  • Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[1][3]

  • Amorphous Solid Dispersions: By dispersing dolutegravir in a polymeric carrier, its crystalline structure is converted to a more soluble amorphous form.[2][9][10]

  • Inclusion Complexes: Using cyclodextrins, such as β-cyclodextrin, to form inclusion complexes can enhance the aqueous solubility of dolutegravir.

  • Nanoemulsions and Nanocrystals: These lipid-based and crystalline nanoparticle formulations can improve the solubility and bioavailability of poorly soluble drugs like dolutegravir.[11][12][13]

  • Hydrotropy: This method uses hydrotropic agents, like a mixture of sodium benzoate and sodium tri-citrate, to increase the aqueous solubility.[7]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Problem: After preparing a stock solution in an organic solvent (e.g., DMSO, DMF) and diluting it into an aqueous buffer for an in vitro experiment, the this compound precipitates out of solution.

Possible Causes & Solutions:

CauseSolution
Solvent Concentration Too High The final concentration of the organic solvent in the aqueous buffer may be too high, causing the drug to crash out. Aim to keep the final organic solvent concentration as low as possible, typically below 1% (v/v), while ensuring the drug remains dissolved.
Buffer pH This compound's solubility is pH-dependent.[5] Ensure the pH of your aqueous buffer is suitable. While its solubility is low across the physiological pH range, slight adjustments may have an impact.
Supersaturation The final drug concentration may exceed its solubility limit in the aqueous buffer. You may need to lower the final concentration of this compound in your assay.
Temperature Changes in temperature can affect solubility. Ensure all solutions are at a stable, consistent temperature throughout the experiment.
Issue 2: Low Dissolution Rate in In Vitro Dissolution Studies

Problem: The dissolution rate of this compound from a solid formulation is too slow for the requirements of the in vitro study.

Possible Causes & Solutions:

CauseSolution
Crystalline Form The crystalline form of this compound has low aqueous solubility.[1] Consider using a formulation approach that converts the drug to an amorphous state.
Particle Size Large drug particles have a smaller surface area, leading to a slower dissolution rate. Reducing the particle size can enhance dissolution.
Formulation Strategy The chosen formulation may not be optimal for rapid dissolution.

Recommended Formulation Approaches to Enhance Dissolution:

  • Solid Dispersions: Prepare a solid dispersion of dolutegravir with a hydrophilic polymer. This can be achieved through methods like solvent evaporation or fusion.[9][10][14]

  • Nanosuspensions: Formulating this compound as a nanosuspension can dramatically increase the dissolution rate due to the increased surface area.[1][3]

  • Inclusion Complexes: The use of cyclodextrins can improve the dissolution profile.

Quantitative Data Summary

Table 1: Solubility of Dolutegravir in Various Solvents

SolventSolubilityReference
DMSO2.5 mg/mL[6]
DMF5 mg/mL[6]
DMF:PBS (pH 7.2) (1:4)~0.20 mg/mL[6]
MethanolFreely soluble[8]
WaterSlightly soluble[7][8][15]
0.1 N HCl (pH 1.2)< 0.1 mg/mL[5]
Phosphate Buffer (pH 6.8)Very slightly soluble[5]
Oleic Acid34 ± 0.87 mg/mL[11]

Table 2: Improvement in Dolutegravir Solubility and Dissolution with Different Formulation Strategies

Formulation StrategyKey FindingsReference
Amorphous Solid Dispersion (DSSD with Soluplus) 5.7-fold improvement in solubility compared to the pure form.[2][16]
Nanosuspension 97.55% drug release within 45 minutes, compared to 32.98% from the unprocessed drug.[1]
Solid Dispersion (with Soluplus, 1:5 ratio) 10-fold increase in aqueous solubility.[9]
Inclusion Complex (with β-CD, 1:2 ratio) Showed the best dissolution profile among the tested ratios.
Nanoemulsion 97.55% cumulative drug release up to 45 minutes, versus 32% for the pure drug dispersion.[11]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Cell-Based Assays
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution: Dissolve the this compound in a minimal amount of Dimethylformamide (DMF).[6]

  • Vortexing/Sonication: Gently vortex or sonicate the solution until the drug is completely dissolved.

  • Dilution: Dilute the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2) to the final working concentration.[6] It is recommended to add the drug solution to the buffer slowly while stirring.

  • Storage: It is not recommended to store the aqueous solution for more than one day.[6]

Protocol 2: Preparation of Dolutegravir Solid Dispersion by Solvent Evaporation Method
  • Polymer Selection: Choose a hydrophilic polymer such as PEG 6000, Poloxamer 407, or Soluplus.[9][10]

  • Dissolution: Dissolve both dolutegravir and the selected polymer in a suitable organic solvent (e.g., methanol).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by leaving it in a fume hood overnight.

  • Drying: Dry the resulting solid mass in a desiccator under a vacuum to remove any residual solvent.

  • Sieving: Pass the dried solid dispersion through a sieve to obtain a uniform particle size.

Protocol 3: In Vitro Dissolution Study
  • Apparatus: Use a USP dissolution apparatus II (paddle method).[2]

  • Dissolution Medium: Prepare 900 mL of a suitable dissolution medium, such as a phosphate buffer at pH 6.8.[2][17]

  • Temperature and Speed: Maintain the temperature of the dissolution medium at 37°C and set the paddle speed to 75 rpm.[2]

  • Sample Introduction: Introduce a known amount of the this compound formulation into the dissolution vessel.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes).[2]

  • Sample Preparation: Centrifuge the withdrawn samples to separate any undissolved particles.

  • Analysis: Analyze the supernatant for dolutegravir concentration using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[2][17]

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_methods Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poor this compound Solubility/Dissolution solid_dispersion Solid Dispersion (e.g., with Soluplus, PEG 6000) start->solid_dispersion Select Strategy nanosuspension Nanosuspension start->nanosuspension Select Strategy inclusion_complex Inclusion Complex (e.g., with β-Cyclodextrin) start->inclusion_complex Select Strategy organic_solvent Use of Organic Co-solvent (e.g., DMSO, DMF) start->organic_solvent Select Strategy dissolution_study In Vitro Dissolution Study solid_dispersion->dissolution_study nanosuspension->dissolution_study inclusion_complex->dissolution_study cell_based_assay In Vitro Cell-Based Assay organic_solvent->cell_based_assay outcome Improved Solubility and Reliable In Vitro Data dissolution_study->outcome cell_based_assay->outcome

Caption: Decision workflow for addressing poor this compound solubility.

solid_dispersion_prep cluster_materials Materials cluster_process Process cluster_product Final Product drug This compound dissolve 1. Dissolve drug and polymer in organic solvent drug->dissolve polymer Hydrophilic Polymer (e.g., PEG 6000) polymer->dissolve solvent Organic Solvent (e.g., Methanol) solvent->dissolve evaporate 2. Evaporate the solvent dissolve->evaporate dry 3. Dry the solid mass under vacuum evaporate->dry sieve 4. Sieve to obtain uniform particles dry->sieve final_product Solid Dispersion with Enhanced Solubility sieve->final_product

Caption: Workflow for solid dispersion preparation by solvent evaporation.

References

Technical Support Center: Optimizing Dolutegravir (DTG) Sodium Dosage in Pediatric Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Dolutegravir (DTG) dosage in pediatric populations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the approved Dolutegravir formulations for pediatric use and are they interchangeable?

A1: There are two primary formulations of Dolutegravir for pediatric use: dispersible tablets for oral suspension and film-coated tablets. It is critical to note that these formulations are not bioequivalent and cannot be interchanged on a milligram-for-milligram basis due to different pharmacokinetic profiles.[1][2][3] For instance, a 30 mg dose of dispersible tablets provides equivalent exposure to a 50 mg film-coated tablet.[1] If a patient switches between formulations, the dosage must be adjusted according to the specific recommendations for the new formulation.[3]

Q2: How should the dispersible tablets be administered to ensure accurate dosing?

A2: Dolutegravir dispersible tablets should ideally be dispersed in clean drinking water.[1][4]

  • For 1 to 3 tablets: Disperse completely in 5 mL of water.[2]

  • For 4 or more tablets: Disperse in 10 mL of water.[2] The suspension should be swirled until no lumps remain and administered within 30 minutes of mixing.[2] To ensure the full dose is taken, the dosing cup should be rinsed with a small amount of water which is then also administered to the child.[2][5] The dispersible tablets can also be swallowed whole, one at a time, with water.[2][4] They should not be chewed, cut, or crushed.[2][3]

Q3: We are observing high pharmacokinetic (PK) variability in our study participants. What are the known factors influencing this?

A3: Higher pharmacokinetic variability has been observed in pediatric populations compared to adults.[6][7] Key factors influencing Dolutegravir's pharmacokinetics in children include body weight, age, and the specific formulation used (dispersible vs. film-coated).[7][8] Co-administration of other medications can also significantly alter DTG concentrations.

Q4: How should we adjust Dolutegravir dosage when co-administering with drugs that induce or inhibit its metabolism?

A4: Dolutegravir is primarily metabolized by UGT1A1 and to a lesser extent by CYP3A.[9]

  • Inducers: Co-administration with potent UGT1A1 or CYP3A inducers (e.g., rifampicin, carbamazepine, efavirenz) can decrease Dolutegravir plasma concentrations, potentially reducing efficacy.[5][10] In such cases, the standard once-daily Dolutegravir dose should be administered twice daily.[1][10] This doubled dose should be continued for two weeks after stopping the enzyme-inducing drug.[10]

  • Inhibitors: Drugs that inhibit these enzymes may increase DTG plasma concentrations.[9]

  • Antacids/Supplements: Cation-containing products like antacids or supplements with calcium or iron can reduce Dolutegravir absorption. These should be administered at least 6 hours before or 2 hours after Dolutegravir.[10]

Q5: What are the target pharmacokinetic parameters for pediatric dosing studies?

A5: The primary goal of pediatric dosing is to achieve Dolutegravir exposures comparable to those seen in adults receiving a 50 mg once-daily dose.[11][12] Key pharmacokinetic targets, based on adult data, include:

  • AUC24h (Area Under the Curve over 24 hours): Geometric mean range of 37 to 67 mg*h/L.[11]

  • C24h or Ctrough (Trough concentration at 24 hours): Geometric mean range of 0.77 to 2.26 mg/L.[11] The 90% effective concentration (EC90) target is a trough concentration above 0.32 mg/L.[13]

Q6: A participant in our study is experiencing treatment failure on a Dolutegravir-based regimen. What is the recommended course of action?

A6: While Dolutegravir has a high genetic barrier to resistance, treatment failure can occur, often due to suboptimal adherence.[14][15] In cases of confirmed virologic failure, several factors should be considered:

  • Adherence assessment: A thorough evaluation of the patient's adherence is the first step.

  • Drug resistance testing: While not always a prerequisite for switching, resistance testing can provide valuable information, especially for patients with a history of other antiretroviral exposures.[16]

  • Switching Regimens: For patients who do not respond to Dolutegravir, a boosted protease inhibitor like darunavir/ritonavir (DRV/r) may be the preferred option.[16]

Data Presentation: Dosing and Pharmacokinetics

Table 1: Recommended Once-Daily Dolutegravir Dosing for Pediatric Patients (INSTI-Naive)
Body WeightDispersible Tablet DoseNumber of 5 mg TabletsFilm-Coated Tablet Dose
3 kg to <6 kg5 mg1Not Recommended
6 kg to <10 kg15 mg3Not Recommended
10 kg to <14 kg20 mg4Not Recommended
14 kg to <20 kg25 mg5Not Recommended
≥20 kg30 mg650 mg (if able to swallow)

Data sourced from multiple studies and guidelines.[2][3][9][13] Note: Dosing recommendations can vary slightly between regulatory agencies (e.g., FDA and EMA) for specific age/weight sub-groups.[1]

Table 2: Comparative Pharmacokinetic Parameters from Pediatric Studies
Study Cohort (Weight)FormulationDoseGeometric Mean AUC24h (mg*h/L)Geometric Mean C24h (mg/L)
2 to <6 yearsGranules-in-suspension~0.8 mg/kg44.70.51
14 kg to <20 kg25 mg Film-Coated Tablet25 mgLower than adult referenceLower than adult reference
14 kg to <20 kg25 mg Dispersible Tablets25 mgAdequateAdequate
20 kg to <25 kg25 mg Film-Coated Tablet25 mgN/A0.32 (61% lower than adult)
25 kg to <30 kg25 mg Film-Coated Tablet25 mgN/A0.39 (54% lower than adult)
30 kg to <40 kg35 mg Film-Coated Tablet35 mgN/A0.46 (45% lower than adult)
≥20 kg50 mg Film-Coated Tablet50 mgAppropriateAppropriate

Data compiled from the P1093 and ODYSSEY trials.[11][13][17]

Experimental Protocols

Methodology: Pharmacokinetic Sub-study in a Pediatric Cohort (Based on the ODYSSEY Trial)
  • Participant Selection:

    • Enroll HIV-positive children within specified weight bands (e.g., 3 kg to <20 kg).[13]

    • Obtain informed consent from parents or legal guardians.

    • Exclusion Criteria: Concurrent illnesses that could affect pharmacokinetics (e.g., severe diarrhea, vomiting, renal or liver disease), severe malnourishment, and use of concomitant medications known to have significant drug-drug interactions with Dolutegravir.[13]

  • Dosing and Administration:

    • Administer once-daily Dolutegravir according to predefined World Health Organization (WHO) weight bands.[13]

    • For children weighing 3 kg to <20 kg, use 5 mg dispersible tablets.[13]

    • For children weighing ≥20 kg, the adult 50 mg film-coated tablet can be used.[13]

    • Ensure dosing is observed by study personnel at specified visits.

  • Pharmacokinetic Sampling:

    • Conduct intensive 24-hour pharmacokinetic profiling at steady state.[13][17]

    • Collect blood samples at pre-dose (0 hours) and at multiple time points post-dose (e.g., 1, 2, 3, 4, 6, and 24 hours after observed intake).[17]

    • Process blood samples to separate plasma and store frozen at -70°C or below until analysis.

  • Bioanalytical Method:

    • Quantify Dolutegravir concentrations in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters using non-compartmental analysis, including AUC0-24, Cmax, and Ctrough (C24h).

    • Compare the geometric mean of pediatric pharmacokinetic parameters to established adult reference values.[13]

    • Use population pharmacokinetic (PopPK) modeling to characterize drug disposition, identify sources of variability, and confirm dose appropriateness.[6][12]

  • Safety Monitoring:

    • At each study visit, perform clinical assessments and measure hematological and biochemical variables.[13]

    • Record and grade all adverse events, with special attention to serious adverse events (SAEs) and events leading to treatment modification.[13]

Visualizations

experimental_workflow cluster_screening Phase 1: Screening & Enrollment cluster_dosing Phase 2: Dosing & Clinical Visits cluster_pk Phase 3: Pharmacokinetic Analysis cluster_analysis Phase 4: Data Interpretation s1 Identify Potential Participants (HIV+, Correct Weight Band) s2 Apply Inclusion/ Exclusion Criteria (e.g., no severe comorbidities) s1->s2 s3 Obtain Informed Consent s2->s3 d1 Administer DTG Dose (Observed Intake) Based on WHO Weight Band s3->d1 d2 Clinical Assessment & Safety Monitoring (Adverse Events, Labs) d1->d2 p1 Intensive PK Blood Sampling (Pre-dose, 1, 2, 4, 6, 24h post-dose) d2->p1 p2 Plasma Separation & Storage (-70°C) p1->p2 p3 LC-MS/MS Bioanalysis (Quantify DTG) p2->p3 p4 Calculate PK Parameters (AUC, Cmax, Ctrough) p3->p4 a1 Compare Pediatric PK to Adult Reference Values p4->a1 a2 Population PK Modeling (Identify Covariates) a1->a2 a3 Dose Optimization Recommendation a2->a3

Pediatric Pharmacokinetic Study Workflow

dose_adjustment_workflow start Patient on DTG-based Regimen check_interaction Is patient starting a new concomitant medication? start->check_interaction is_inducer Is the new medication a potent UGT1A1/CYP3A inducer? (e.g., Rifampicin, Carbamazepine) check_interaction->is_inducer Yes maintain_dose ACTION: Maintain standard ONCE DAILY DTG dose check_interaction->maintain_dose No double_dose ACTION: Administer the standard DTG dose TWICE DAILY is_inducer->double_dose Yes check_cations Is the new medication a cation-containing product? (e.g., Ca, Fe supplements, antacids) is_inducer->check_cations No end Continue Monitoring double_dose->end maintain_dose->end check_cations->maintain_dose No separate_dose ACTION: Separate administration (DTG 2h before or 6h after) check_cations->separate_dose Yes separate_dose->end

Decision Workflow for DTG Dose Adjustment

metabolism_pathway cluster_metabolism Primary Metabolic Pathways cluster_inducers Drug Interactions (Inducers) cluster_cations Drug Interactions (Chelation) DTG Dolutegravir (DTG) UGT1A1 UGT1A1 DTG->UGT1A1 Glucuronidation CYP3A CYP3A (minor) DTG->CYP3A Oxidation Chelation Chelation in Gut Metabolites Inactive Metabolites UGT1A1->Metabolites Effect_Dec Decreased DTG Concentration CYP3A->Metabolites Rifampicin Rifampicin, Carbamazepine, Efavirenz Rifampicin->UGT1A1 Induces Rifampicin->CYP3A Induces Antacids Cation-containing Antacids & Supplements (Ca2+, Fe2+, etc.) Antacids->DTG Binds to

DTG Metabolism and Key Drug Interactions

References

Technical Support Center: Managing Adherence in Dolutegravir Sodium Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adherence issues in clinical trials involving Dolutegravir Sodium.

Troubleshooting Guides

This section addresses specific issues that may arise during adherence monitoring in clinical trials.

Issue Potential Cause Troubleshooting Steps
Discrepancy between self-reported adherence and virologic response. Social desirability bias, recall bias, or misunderstanding of questions can lead to overestimation of adherence.[1]1. Utilize a structured, non-judgmental questioning format that normalizes suboptimal adherence.[2] 2. Employ a shorter recall period (e.g., the last 7 days) to improve accuracy.[3] 3. Triangulate self-report data with other objective measures like pill counts or pharmacologic assays.
Inaccurate pill counts. Participants may not return all unused medication, or "pill dumping" may occur before a clinic visit.1. Implement unannounced pill counts. 2. Combine pill counts with other adherence measures for a more comprehensive assessment.[4] 3. Use electronic monitoring as a more objective alternative if resources permit.
Technical issues with electronic adherence monitors (EAMs). Device malfunction, incorrect usage by the participant, or data transmission errors.1. Provide thorough training to participants on how to use the EAM device correctly. 2. Establish a clear point of contact for participants to report any technical difficulties. 3. Regularly check the functionality of the devices and the integrity of the data being transmitted.[5]
Low Dolutegravir concentration in plasma/DBS despite high self-reported adherence. "White coat adherence" (improved adherence just before a clinic visit), incorrect sample collection or storage, or potential drug-drug interactions affecting absorption.[6]1. Consider using long-term adherence measures like hair concentration analysis to get a broader picture of adherence over time.[6] 2. Review sample collection and storage protocols to ensure they are being followed correctly. 3. Investigate potential concomitant medications that could interfere with Dolutegravir absorption.
Participant expresses concerns about side effects (e.g., weight gain, insomnia). Side effects can be a significant barrier to adherence.[7]1. Engage in a patient-centered discussion to understand the participant's experience and concerns.[2] 2. Provide information on managing common side effects. 3. Consider if a regimen switch is appropriate if side effects are intolerable, though Dolutegravir is generally well-tolerated.[4]
Viral rebound in a participant who was previously suppressed. This is most likely due to poor adherence, although drug resistance can also be a factor.[2]1. Implement enhanced adherence counseling to identify and address the root causes of non-adherence.[8] 2. In many cases of viral rebound on Dolutegravir, adherence counseling alone can lead to viral re-suppression without the need to switch therapy. 3. If viremia persists despite adherence support, conduct resistance testing.

Frequently Asked Questions (FAQs)

1. What are the most common methods for measuring adherence in Dolutegravir clinical trials?

Commonly used methods include:

  • Self-Report: Questionnaires asking participants about missed doses. While easy to implement, they can overestimate adherence.[9][10]

  • Pill Counts: Assessing the number of returned pills. This method can be influenced by participants discarding pills before visits.[4][10]

  • Electronic Adherence Monitoring (EAM): "Smart" pill bottles that record openings.[5]

  • Pharmacologic Measures: Measuring drug concentrations in plasma, dried blood spots (DBS), or hair.[1][6]

2. How "forgiving" is a Dolutegravir-based regimen to missed doses?

Dolutegravir-based regimens are considered to have a high barrier to resistance and may be more "forgiving" of occasional missed doses compared to older antiretroviral agents.[2] However, optimal adherence is still crucial for long-term virologic suppression.

3. What are the key factors that can predict poor adherence to Dolutegravir?

Studies have identified several factors, including:

  • Younger age

  • Unemployment

  • Mental health challenges, such as depression[9]

  • Substance and alcohol use[11]

  • Stigma and fear of disclosure[7][9]

  • Complex treatment regimens and side effects[11]

4. What is the role of adherence counseling in managing participants with detectable viral loads?

Adherence counseling is a critical intervention. For patients on Dolutegravir with a detectable viral load, enhanced adherence counseling can often lead to viral re-suppression without the need for a regimen change. This involves a collaborative, non-judgmental approach to identify and solve adherence barriers.[2][8]

5. How do I interpret unexpected results from adherence monitoring?

It is important to use a combination of adherence measures to get a complete picture. If one measure (e.g., self-report) contradicts another (e.g., viral load), further investigation is warranted. Consider factors like "white coat adherence," where a participant's adherence improves temporarily around the time of a clinic visit.[6] Long-term measures, such as hair sample analysis, can provide a more cumulative assessment of adherence.

Quantitative Data on Adherence in Dolutegravir Clinical Trials

The following tables summarize adherence data from key clinical trials involving Dolutegravir.

Table 1: Adherence Rates and Virologic Suppression in Select Dolutegravir Trials

Clinical Trial Adherence Measure Adherence Rate Virologic Suppression Rate
ADVANCE Pill Count<95% adherence in 16% of participants in the Dolutegravir arms.Not specified in relation to adherence rate.
NAMSAL Self-report & Pill Count<95% adherence in 30% of participants at 48 weeks.Not specified in relation to adherence rate.
GEMINI-1 & GEMINI-2 (Week 48) Pill Count5% of participants had <90% adherence in both the 2-drug and 3-drug regimen groups.[7]In the <90% adherence group, 69% on DTG+lamivudine and 65% on DTG+TDF/FTC achieved virologic suppression.[7]
GEMINI-1 & GEMINI-2 (Week 144) Pill CountConsistent with 48-week findings.Lower adherence was associated with lower rates of virologic suppression, but the 2-drug regimen showed similar "forgiveness" to the 3-drug regimen.[12]

Experimental Protocols

1. Protocol for Adherence Measurement by Pill Count

  • Objective: To estimate medication adherence by counting the number of returned, unused pills.

  • Materials: Returned medication bottles, pill counting tray, data collection form.

  • Procedure:

    • At each scheduled study visit, instruct the participant to return all medication bottles from the previous dispensing period.

    • Count the number of pills remaining in each bottle.

    • Record the number of pills dispensed at the previous visit and the number of pills returned at the current visit.

    • Calculate the number of pills taken by subtracting the returned pills from the dispensed pills.

    • Calculate the adherence percentage: (number of pills taken / number of pills prescribed) * 100.

    • Document the calculated adherence percentage in the participant's record.

2. Protocol for Adherence Measurement by Self-Report Questionnaire (Adapted from SMAQ)

  • Objective: To assess medication adherence through a structured participant interview.

  • Materials: Standardized self-report questionnaire (e.g., a simplified medication adherence questionnaire - SMAQ).

  • Procedure:

    • Administer the questionnaire in a private and non-judgmental setting.

    • Ask the participant a series of questions about their medication-taking behavior over a specific recall period (e.g., the last 7 days).

    • Sample questions may include:

      • "In the last week, have you missed any of your medication doses?"

      • "Over the past weekend, did you miss any of your doses?"

      • "In the last 3 months, have you gone for more than a full day without taking your medication?"

    • A participant is often classified as non-adherent if they report missing more than a predefined number of doses (e.g., more than two doses in the last week).[13]

    • Record the participant's responses accurately.

3. Protocol for Measuring Dolutegravir Concentration in Hair Samples

  • Objective: To quantify long-term, cumulative exposure to Dolutegravir.

  • Materials: Scissors, foil, collection envelope, extraction solvent (50:50 methanol:acetonitrile with 2% formic acid), sonicator, shaking water bath, LC-MS/MS equipment.[6]

  • Procedure:

    • Sample Collection: Collect approximately 50-100 strands of hair from the posterior vertex of the scalp, cutting as close to the scalp as possible.

    • Extraction:

      • Weigh the hair sample (typically 1-10 mg).

      • Place the hair in a vial with the extraction solvent.[6]

      • Sonicate for 1 hour.[6]

      • Incubate overnight (approximately 19 hours) at 40°C in a shaking water bath.[6]

    • Analysis:

      • Analyze the extracted sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

      • Use a stable, isotopically labeled Dolutegravir internal standard for accurate quantification.[6]

    • Data Interpretation: The resulting concentration provides an indication of the average drug exposure over the period corresponding to the length of the hair sample.

Visualizations

Adherence_Monitoring_Workflow cluster_assessment Adherence Assessment at Study Visit cluster_evaluation Data Evaluation & Intervention Self_Report Self-Report Questionnaire Adherence_Okay Adherence ≥95%? Self_Report->Adherence_Okay Pill_Count Pill Count Pill_Count->Adherence_Okay EAM_Data Electronic Monitoring Data Download EAM_Data->Adherence_Okay Sample_Collection Pharmacologic Sample Collection (DBS, Hair) Investigate_Discrepancy Investigate Discrepancies Sample_Collection->Investigate_Discrepancy VL_Suppressed Viral Load Suppressed? Adherence_Okay->VL_Suppressed No Routine_Follow_up Routine Follow-up Adherence_Okay->Routine_Follow_up Yes VL_Suppressed->Routine_Follow_up Yes Adherence_Counseling Enhanced Adherence Counseling VL_Suppressed->Adherence_Counseling No Adherence_Counseling->Routine_Follow_up

Caption: Workflow for assessing and managing patient adherence.

Troubleshooting_Adherence_Discrepancies Start Discrepancy Detected: High Self-Report vs. Low Virologic Suppression Review_SR Review Self-Report Methodology Start->Review_SR Objective_Measure Incorporate Objective Adherence Measures Start->Objective_Measure Counseling Conduct In-depth Adherence Counseling Start->Counseling Pill_Count Pill Count Objective_Measure->Pill_Count EAM Electronic Monitoring Objective_Measure->EAM Pharm_Assay Pharmacologic Assay (Hair/DBS) Objective_Measure->Pharm_Assay Identify_Barriers Identify Specific Adherence Barriers Counseling->Identify_Barriers Develop_Plan Develop Tailored Adherence Plan Identify_Barriers->Develop_Plan

Caption: Logical steps for troubleshooting adherence data discrepancies.

References

Technical Support Center: Addressing Virologic Failure with Dolutegravir Sodium Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to virologic failure during treatment with Dolutegravir (DTG) Sodium.

Frequently Asked Questions (FAQs)

1. What defines virologic failure in the context of Dolutegravir treatment?

Virologic failure is generally defined as the inability to achieve or maintain a plasma HIV-1 RNA level below 200 copies/mL.[1] The World Health Organization (WHO) defines it as two consecutive viral load measurements of ≥1000 copies/mL, with adherence support provided between the measurements.[2][3] Persistent low-level viremia (detectable viral load <200 copies/mL) may also be a concern as it can be associated with an increased risk of subsequent virologic failure.[4]

2. What are the primary causes of virologic failure on a Dolutegravir-based regimen?

The primary causes of virologic failure on a Dolutegravir (DTG)-based regimen include:

  • Poor adherence to treatment: This is the most common reason for treatment failure.[4]

  • Emergence of drug resistance mutations: Although DTG has a high genetic barrier to resistance, mutations in the HIV-1 integrase gene can reduce its efficacy.[5]

  • Drug-drug interactions: Co-administration of other medications can affect DTG plasma concentrations, potentially leading to suboptimal therapeutic levels.[4]

  • Pre-existing resistance: In some cases, individuals may have pre-existing resistance to integrase inhibitors, even if they have not been treated with them before.

3. How common is resistance to Dolutegravir?

Emergent resistance to DTG in treatment-naive patients is rare.[6] However, in real-world settings, particularly among treatment-experienced individuals, the prevalence of DTG resistance mutations in patients with virologic failure can range from 3.9% to 22.0%.[2][3] The risk of developing resistance is higher in patients with a history of virologic failure on other antiretroviral regimens.[7]

4. What are the key resistance mutations associated with Dolutegravir?

The most common integrase strand transfer inhibitor (INSTI) resistance mutations that can emerge under DTG pressure include R263K, G118R, N155H, and Q148H/R/K.[7][8] The R263K and G118R mutations are more predominant in individuals who are naive to INSTIs.[7] The presence of certain combinations of mutations, particularly those involving the Q148 pathway, can lead to higher levels of resistance.[8]

5. What is the clinical approach to a patient experiencing virologic failure on a Dolutegravir regimen?

The management of virologic failure on a DTG-based regimen typically involves:

  • Assessment of adherence: A thorough evaluation of the patient's adherence to the treatment regimen is the first and most critical step.[4]

  • Genotypic Resistance Testing (GRT): If poor adherence is ruled out or addressed, GRT is recommended to identify any drug resistance mutations in the integrase gene and other relevant viral genes.[3] This testing should ideally be performed while the patient is still on the failing regimen.[4]

  • Review of treatment history and co-medications: A comprehensive review of the patient's prior antiretroviral therapy and current medications is essential to identify potential for cross-resistance and drug-drug interactions.

  • Switch to a new regimen: Based on the results of the GRT and the patient's history, a new, effective antiretroviral regimen should be selected. This often involves switching to a boosted protease inhibitor (PI)-based regimen or using a combination of fully active agents.[2][3]

Troubleshooting Guides

Troubleshooting Unexpected Virologic Non-Response or Rebound

Problem: A patient on a DTG-based regimen shows a detectable viral load after a period of suppression, or fails to achieve viral suppression.

Logical Relationship for Troubleshooting Virologic Failure

Troubleshooting Virologic Failure start Virologic Failure Detected (VL > 200 copies/mL) adherence Assess Treatment Adherence start->adherence ddi Review Concomitant Medications for Drug-Drug Interactions (DDIs) start->ddi resistance_testing Perform Genotypic Resistance Testing (GRT) adherence->resistance_testing No poor_adherence Poor Adherence Identified adherence->poor_adherence Yes ddi->resistance_testing No significant_ddi Significant DDI Identified ddi->significant_ddi Yes no_resistance No Clinically Significant Resistance Mutations resistance_testing->no_resistance Results resistance_found Resistance Mutations Detected resistance_testing->resistance_found Results adherence_counseling Provide Enhanced Adherence Counseling poor_adherence->adherence_counseling monitor_vl Monitor Viral Load adherence_counseling->monitor_vl modify_regimen Modify or Substitute Interacting Medication significant_ddi->modify_regimen modify_regimen->monitor_vl no_resistance->adherence_counseling switch_regimen Switch to a New, Fully Active Antiretroviral Regimen (e.g., boosted PI-based) resistance_found->switch_regimen switch_regimen->monitor_vl

Caption: A flowchart outlining the steps to troubleshoot virologic failure in patients on Dolutegravir.

Interpreting Genotypic Resistance Test Results

Problem: You have received a genotypic resistance report for a patient with virologic failure on a DTG-based regimen and need to interpret the findings.

Key Considerations:

  • Major vs. Minor Mutations: Focus on major INSTI resistance mutations that have a significant impact on DTG susceptibility.

  • Mutation Patterns: The presence of multiple mutations, especially specific combinations, can lead to higher levels of resistance than single mutations.

  • Fold Change (FC) in Susceptibility: While not always provided in a standard genotype report, this information from phenotypic testing or inferred from genotypic data is crucial. A higher fold change indicates greater resistance.

Quantitative Data Summary

Table 1: Impact of Key Integrase Mutations on Dolutegravir Susceptibility
Integrase Mutation(s)Fold Change (FC) in Dolutegravir Susceptibility (Median)Level of Resistance
R263K~2.0[9]Low
G118R~18.8[9]Intermediate to High
N155H~1.4[9]Low
Q148H/R/K~0.8 (alone)[9]Susceptible
Q148H/R/K + G140/E138 mutations>10[8]High
T97A + E138K + N155H37[10]High
M50I + R263K~15[10]Intermediate to High
Table 2: Virologic Failure Rates in Clinical Trials - Dolutegravir vs. Other Integrase Inhibitors
TrialPatient PopulationRegimenVirologic Failure Rate at Week 48Reference
SAILINGTreatment-ExperiencedDolutegravir6%[11]
Raltegravir12%[11]
SPRING-2Treatment-NaiveDolutegravir12%[10]
Raltegravir15%[10]
Real-World CohortTreatment-NaiveDolutegravir-based7%[10]
Other INSTI-based12%[10]
Real-World CohortTreatment-ExperiencedDolutegravir-based6%[10]
Other INSTI-based10%[10]
Meta-analysisTreatment-Naive (High VL)Dolutegravir vs. other INSTIsFavors Dolutegravir[12]

Detailed Methodologies for Key Experiments

Genotypic Resistance Testing by Sanger Sequencing of the HIV-1 Integrase Gene

This method identifies mutations in the integrase gene that may confer resistance to Dolutegravir.

Experimental Workflow for HIV-1 Genotypic Resistance Testing

Genotypic Resistance Testing Workflow sample 1. Plasma Sample Collection (EDTA tube) extraction 2. Viral RNA Extraction sample->extraction rt_pcr 3. Reverse Transcription PCR (RT-PCR) (RNA to cDNA) extraction->rt_pcr nested_pcr 4. Nested PCR (Amplification of Integrase Gene) rt_pcr->nested_pcr purification 5. PCR Product Purification nested_pcr->purification sanger 6. Sanger Sequencing purification->sanger analysis 7. Sequence Analysis and Mutation Identification sanger->analysis report 8. Generation of Resistance Report analysis->report

Caption: A step-by-step workflow for performing HIV-1 genotypic resistance testing using Sanger sequencing.

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood in an EDTA (lavender-top) tube.

    • Centrifuge the blood to separate the plasma within 6 hours of collection.

    • Store the plasma frozen at -20°C to -80°C.

  • Viral RNA Extraction:

    • Extract viral RNA from the patient's plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).

  • Reverse Transcription and First-Round PCR:

    • Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and primers that flank the integrase region of the pol gene.

    • Primer examples for first-round PCR:

      • Forward (Int-FO): 5'-CAC ACA AAG GRA TTG GAG GAA ATG-3'

      • Reverse (Int-RO): 5'-TAG YGG GAT GTG TAC TTC TGA AC-3'[13]

    • RT-PCR Cycling Conditions:

      • Reverse Transcription: 50°C for 30 minutes.

      • Initial Denaturation: 94°C for 2 minutes.

      • 40 Cycles:

        • Denaturation: 94°C for 20 seconds.

        • Annealing: 50°C for 30 seconds.

        • Extension: 68°C for 1.5 minutes.

      • Final Extension: 68°C for 5 minutes.[14]

  • Nested PCR (Second-Round Amplification):

    • Use the product from the first-round PCR as a template for a second round of PCR with primers internal to the first set. This increases the specificity and yield of the target DNA.

    • Primer examples for nested PCR:

      • Forward (Int-FI): 5'-AAC AAG TAG ATA AAT TAG TMA GT-3'

      • Reverse (Int-RI): 5'-ATA CAT ATG RTG YTT TAC TAR RCT-3'[13]

    • Nested PCR Cycling Conditions:

      • Initial Denaturation: 98°C for 30 seconds.

      • 35 Cycles:

        • Denaturation: 98°C for 10 seconds.

        • Annealing: 62°C for 20 seconds.

        • Extension: 72°C for 40 seconds.

      • Final Extension: 72°C for 10 minutes.[14]

  • PCR Product Purification:

    • Purify the amplified DNA to remove primers, dNTPs, and other reaction components. This can be done using commercially available kits (e.g., ExoSAP-IT).

  • Sanger Sequencing:

    • Perform cycle sequencing using a kit like the BigDye Terminator v3.1 Cycle Sequencing Kit and the nested PCR primers.

    • Purify the sequencing reaction products.

    • Analyze the products on a capillary electrophoresis-based genetic analyzer.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to generate a consensus sequence of the patient's viral integrase gene.

    • Compare the patient's sequence to a wild-type reference sequence (e.g., HXB2) to identify mutations.

    • Use a drug resistance interpretation algorithm, such as the Stanford University HIV Drug Resistance Database, to determine the clinical significance of the identified mutations.

Phenotypic Drug Susceptibility Testing (e.g., PhenoSense Assay)

This assay directly measures the ability of a patient's virus to replicate in the presence of different concentrations of an antiretroviral drug.

Mechanism of Dolutegravir Action and Resistance

Dolutegravir Mechanism and Resistance cluster_0 HIV Integration Process cluster_1 Dolutegravir Action cluster_2 Mechanism of Resistance viral_dna Viral DNA integrase HIV Integrase viral_dna->integrase Binds to host_dna Host Cell DNA integrase->host_dna Mediates insertion into blocked_integration Integration Blocked integrase->blocked_integration integration Integration host_dna->integration dtg Dolutegravir (DTG) dtg->integrase Binds to active site of reduced_binding Reduced DTG Binding dtg->reduced_binding Less effective at binding resistance_mutation Resistance Mutation (e.g., G118R, R263K) altered_integrase Altered Integrase Active Site resistance_mutation->altered_integrase altered_integrase->reduced_binding restored_integration Integration Occurs (Reduced Efficacy) reduced_binding->restored_integration

Caption: A diagram illustrating the mechanism of action of Dolutegravir and how resistance mutations impair its function.

Methodology:

  • RNA Extraction and RT-PCR:

    • Isolate viral RNA from the patient's plasma and amplify the integrase gene region via RT-PCR, similar to the genotypic assay.

  • Construction of Recombinant Test Vectors:

    • Insert the patient-derived integrase gene into a specialized HIV vector that lacks a functional integrase gene and contains a reporter gene, such as firefly luciferase.[15]

  • Production of Pseudoviruses:

    • Co-transfect a permissive cell line (e.g., HEK293T cells) with the recombinant test vector and a plasmid expressing the HIV-1 envelope protein.

    • This results in the production of virus particles (pseudoviruses) that contain the patient's integrase protein and can infect target cells in a single round of replication.[5]

  • Drug Susceptibility Assay:

    • Seed a reporter cell line (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an HIV-1 LTR-driven luciferase reporter gene) in a 96-well plate.[16]

    • Infect the reporter cells with the patient-derived pseudoviruses in the presence of serial dilutions of Dolutegravir.

    • A control infection is performed with a wild-type reference virus.

  • Quantification of Viral Replication:

    • After a set incubation period (e.g., 48-72 hours), lyse the cells and measure the luciferase activity using a luminometer.[8] The amount of light produced is proportional to the level of viral replication.

  • Data Analysis:

    • For each drug concentration, calculate the percentage of inhibition of viral replication compared to the no-drug control.

    • Determine the drug concentration that inhibits 50% of viral replication (IC50) for both the patient's virus and the wild-type reference virus.

    • The fold change (FC) in susceptibility is calculated by dividing the IC50 of the patient's virus by the IC50 of the reference virus. A higher FC indicates reduced susceptibility (i.e., resistance).[17]

References

Technical Support Center: Stability of Dolutegravir Sodium in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Dolutegravir Sodium in various solvents. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. For preparing stock solutions, the following solvents are commonly used:

  • Methanol: Freely soluble.

  • Dimethylformamide (DMF): Soluble.

  • Dimethyl sulfoxide (DMSO): Soluble.

  • Acetonitrile: Soluble.

It is slightly soluble in water and ethanol. For aqueous buffers, it is recommended to first dissolve Dolutegravir in DMF and then dilute with the aqueous buffer.

Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?

Based on available data and general laboratory best practices, the following storage conditions are recommended for stock solutions:

  • Short-term storage (up to 24 hours): Solutions can be stored at room temperature or refrigerated (2-8°C). One study indicated that a stock solution in methanol is stable for at least 8 hours at room temperature.

  • Long-term storage: For extended storage, it is recommended to store aliquots in airtight containers at -20°C or -80°C. A manufacturer suggests a shelf-life of one month at -20°C and six months at -80°C in a suitable solvent.

Important Note: It is highly recommended to perform your own stability assessment for the specific solvent and storage conditions used in your experiments, especially for long-term studies.

Q3: Is this compound stable in aqueous solutions?

This compound has limited stability in aqueous solutions. It is recommended not to store aqueous solutions for more than one day. For experiments requiring aqueous buffers, it is best to prepare fresh solutions daily from a stock solution in an organic solvent like DMF.

Q4: How does pH affect the stability of this compound?

Forced degradation studies have shown that this compound is susceptible to degradation under both acidic and basic conditions. Significant degradation has been observed in the presence of strong acids (like 1N HCl) and strong bases (like 1N NaOH). Therefore, it is crucial to control the pH of your experimental solutions.

Q5: Is this compound sensitive to light or temperature?

This compound has shown some sensitivity to thermal stress. One study showed degradation when heated to 60°C. While some studies have shown it to be relatively stable under photolytic stress (UV light), it is good practice to protect solutions from light, especially during long-term storage or experiments.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected experimental results. Degradation of this compound in the solvent.1. Verify Solvent Choice and Quality: Ensure you are using a high-purity, anhydrous solvent. 2. Check Storage Conditions: Confirm that stock solutions have been stored at the recommended temperature and for an appropriate duration. 3. Prepare Fresh Solutions: If in doubt, prepare a fresh stock solution of this compound. 4. Perform a Stability Check: Analyze a sample of your stock solution by HPLC or another suitable method to check for degradation products.
Precipitation observed in the solution. Poor solubility or solvent evaporation.1. Confirm Solubility: Check the solubility of this compound in your chosen solvent at the desired concentration. You may need to use a different solvent or a lower concentration. 2. Ensure Proper Sealing: Use tightly sealed containers to prevent solvent evaporation, especially for volatile solvents like methanol and acetonitrile. 3. Gentle Warming/Sonication: If precipitation occurs upon cooling, gentle warming or sonication may help redissolve the compound. However, be mindful of potential thermal degradation.
Appearance of unknown peaks in HPLC chromatogram. Presence of degradation products.1. Review Experimental Conditions: Assess if the compound was exposed to harsh conditions (e.g., extreme pH, high temperature, light). 2. Run a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light). This can help in identifying the unknown peaks. 3. Use a Stability-Indicating Method: Ensure your analytical method is capable of separating the parent drug from its potential degradation products.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
MethanolFreely Soluble
AcetonitrileSoluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
WaterSlightly Soluble
EthanolSlightly Soluble

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionObservationReference
Acidic1N HClSignificant Degradation
Basic1N NaOHSignificant Degradation
Oxidative3-30% H₂O₂Significant Degradation
Thermal60-80°CDegradation Observed
PhotolyticUV LightGenerally Stable, but protection is recommended

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound

Objective: To prepare a 1 mg/mL stock solution of this compound in methanol.

Materials:

  • This compound powder

  • HPLC-grade Methanol

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Ultrasonic bath

Procedure:

  • Accurately weigh 10 mg of this compound powder using an analytical balance.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7 mL of HPLC-grade methanol to the flask.

  • Sonicate the flask for 5-10 minutes to ensure complete dissolution of the powder.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask up to the 10 mL mark.

  • Invert the flask several times to ensure the solution is homogeneous.

  • Store the stock solution in a tightly sealed, light-protected container at the recommended temperature.

Protocol 2: General Procedure for a Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column and detector

  • pH meter

  • Oven

  • UV chamber

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Keep the mixture at a specified temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the mixture at room temperature for a defined period.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at a specified temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light in a photostability chamber for a defined period.

  • Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method. The percentage degradation can be calculated by comparing the peak area of the parent drug in the stressed and control samples.

Visualizations

Experimental_Workflow_Stock_Solution cluster_prep Stock Solution Preparation weigh Weigh Dolutegravir Sodium Powder dissolve Dissolve in Solvent weigh->dissolve Transfer to Volumetric Flask sonicate Sonicate to Ensure Dissolution dissolve->sonicate volume Adjust to Final Volume sonicate->volume Cool to RT store Store Appropriately volume->store

Caption: Workflow for preparing a this compound stock solution.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Stock Solution acid Acid Hydrolysis (e.g., 1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 1N NaOH, 60°C) start->base oxidation Oxidation (e.g., 30% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (UV Light) start->photo analysis Analyze by Stability- Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Evaluate Degradation Profile analysis->results

Caption: General workflow for a forced degradation study.

Technical Support Center: Optimizing Particle Size for Dolutegravir Sodium Injectable Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the optimization of particle size for Dolutegravir Sodium (DTG) long-acting injectable formulations. It provides troubleshooting advice and answers to frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation process.

Question: My this compound particles are aggregating in the suspension after production. What are the potential causes and how can I prevent this?

Answer: Particle aggregation in nanosuspensions is a common challenge that can compromise the stability and efficacy of the formulation. The primary causes are insufficient stabilization and improper storage.

  • Insufficient Stabilization: The surfaces of nanoparticles are prone to aggregation to minimize their high surface energy. The choice and concentration of stabilizers (polymers or surfactants) are critical.

    • Solution: Evaluate different types of stabilizers such as Poloxamer 407, Poloxamer 188, PVP K30, or Soluplus®.[1][2] The concentration of the stabilizer significantly impacts particle stability. An optimized concentration is necessary; for example, one study found 1% Soluplus® to be effective in producing stable nanoparticles.[2]

  • Zeta Potential: A low zeta potential (close to zero) indicates weak electrostatic repulsion between particles, leading to aggregation.

    • Solution: Aim for a higher absolute zeta potential value to ensure good physical stability. For instance, a zeta potential of -26.9 mV has been associated with stable nanosuspensions.[1][3] The choice of stabilizer can influence the zeta potential.

  • Concentration Method: Post-production concentration steps like centrifugation or lyophilization can induce aggregation if not optimized.[4][5]

    • Solution: Consider alternative concentration methods like dialysis against a polymer solution, which can increase nanoparticle concentration without causing aggregation.[4][5] If lyophilization is necessary, use cryoprotectants like mannitol to protect particles during freezing.[1]

Question: I am using the liquid antisolvent (LAS) precipitation method, but my particle size is too large and the distribution is wide. How can I achieve smaller, more uniform particles?

Answer: The liquid antisolvent precipitation technique is sensitive to several process parameters that control nucleation and crystal growth. Optimizing these can help you achieve the desired particle characteristics.

  • Effect of Temperature: Temperature plays a crucial role in the LAS process. Studies have shown that higher temperatures tend to result in larger particle sizes.[6][7]

    • Solution: Try lowering the precipitation temperature. For example, precipitating from acetone at 5°C has been shown to produce smaller particles compared to precipitation at 25°C or 30°C.[6]

  • Choice of Solvent: While different solvents like acetone, methanol, and DMSO may not lead to markedly different particle sizes, the choice can affect the particle size distribution (PSD).[6][7]

    • Solution: Acetone has been shown to produce a narrower particle size distribution compared to other solvents, which is preferable for consistent drug release.[6]

  • Stirring and Injection Rate: The rate of addition of the drug solution into the antisolvent and the agitation speed are critical for controlling supersaturation and ensuring uniform particle formation.

    • Solution: Inject the drug solution slowly into the antisolvent under constant, high-speed stirring (e.g., 1400 rpm) to promote rapid mixing and homogenous nucleation, leading to smaller and more uniform nanocrystals.[8]

Question: The in vitro drug release from my formulation is too fast, making it unsuitable for a long-acting injectable. How can I modify the release profile?

Answer: The drug release rate from a suspension is heavily influenced by particle size. For long-acting formulations, a slower, sustained release is desired.

  • Particle Size and Dissolution: Nanonization significantly increases the surface area of the drug, which can lead to a faster dissolution rate.[9] While this is often desirable for improving bioavailability of oral drugs, it can be counterproductive for a long-acting injectable where slow dissolution at the injection site is required.[6]

    • Solution: Consider engineering slightly larger particles in the microparticle domain rather than nanoparticles. Studies have shown that DTG microparticles of approximately 13 µm can maintain plasma concentrations for 26 days.[6][7] In contrast, particle sizes ranging from 6.48 µm to 17 µm showed a more accelerated release, with 93% of the drug released within 12 days.[7]

  • Formulation Type: The type of formulation can dictate the release mechanism.

    • Solution: Explore alternative formulations like solid lipid nanoparticles (SLNs) or prodrug approaches. An optimized SLN formulation demonstrated sustained release over 24 hours.[10] A myristoylated prodrug of dolutegravir (MDTG) formed into nanocrystals showed a significantly longer apparent half-life compared to the nanoformulated native drug.[11]

Frequently Asked Questions (FAQs)

What are the common methods for reducing the particle size of this compound for injectable formulations?

Commonly employed methods include "top-down" and "bottom-up" approaches:

  • High-Pressure Homogenization (Top-down): This method involves forcing a suspension of the drug through a narrow gap at high pressure, which reduces particle size through cavitation and shear forces.[10][11]

  • Liquid Antisolvent (LAS) Precipitation (Bottom-up): This technique involves dissolving the drug in a solvent and then adding this solution to an antisolvent in which the drug is insoluble, causing it to precipitate as fine particles.[6][8]

  • Sonoprecipitation (Bottom-up): A variation of LAS where high-intensity ultrasound is used during precipitation to control nucleation and crystal growth, often resulting in smaller particles. An optimized formulation using this method achieved a particle size of 75.3 nm.[2]

  • Hot Homogenization followed by Ultrasonication: This method is typically used for preparing solid lipid nanoparticles (SLNs). It involves homogenizing a molten lipid phase with a hot aqueous surfactant solution, followed by ultrasonication to form a nanoemulsion that solidifies upon cooling.[12]

What is the target particle size for a long-acting injectable this compound formulation?

The ideal particle size depends on the desired release profile.

  • For nanosuspensions , particle sizes typically range from 100 nm to 455 nm.[8] An optimized nanosuspension achieved a mean particle size of 144 nm.[1][3] Another study reported stable nanoformulations with particle sizes between 234 nm and 434 nm.[11]

  • For microsuspensions intended for longer action, larger particles may be necessary to slow dissolution. A study demonstrated that DTG particles of approximately 13 µm (D50) successfully maintained therapeutic plasma concentrations for 26 days in rats.[6][7][13]

How do process parameters in high-speed homogenization affect the final particle size?

Key parameters that influence particle size during high-speed homogenization include:

  • Homogenization Speed: Higher speeds generally lead to smaller particle sizes due to increased shear forces. This has been identified as a significant manufacturing variable.[1][3]

  • Homogenization Time: Longer homogenization times can result in smaller particles, but there is often a point of diminishing returns. For example, one protocol uses homogenization at 10,000 rpm for 30 minutes.[1][3]

  • Concentration of Stabilizer: The concentration of the polymer or surfactant used as a stabilizer has a significant impact on the final particle size and stability of the nanosuspension.[1]

What characterization techniques are essential for evaluating this compound particle size and formulation stability?

A comprehensive characterization is crucial for ensuring the quality and performance of the formulation.

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS), often using an instrument like a Malvern Zetasizer, is the most common technique for measuring the mean particle size and the width of the size distribution (PDI).[1][3][12]

  • Zeta Potential: This is also measured by DLS and is a key indicator of the physical stability of the colloidal dispersion.[1][3]

  • Particle Morphology: Scanning Electron Microscopy (SEM) is used to visualize the shape and surface characteristics of the nanoparticles or microparticles.[2][10]

  • Crystallinity: Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are used to assess the crystalline or amorphous nature of the drug within the particles, which can affect solubility and stability.[2][14]

  • Drug Entrapment and Loading: This is determined by separating the nanoparticles from the aqueous phase (e.g., by ultrafiltration) and quantifying the amount of free drug in the supernatant.[12]

Data Presentation

Table 1: Comparison of Particle Sizes Achieved by Different Methods

MethodStabilizer/SystemKey ParametersResulting Particle Size (Mean)Source(s)
Liquid Antisolvent Precipitation-Acetone solvent, 5°C9.27 µm (D50)[6]
Liquid Antisolvent Precipitation-Acetone solvent, 25°C13.4 µm (D50)[6]
Antisolvent MethodStabilizer1400 rpm stirring100 nm - 455 nm[8]
High-Speed HomogenizationPoloxamer 188Optimized polymer conc. & speed144 nm[1][3]
Sonoprecipitation1% Soluplus®65 W amplitude, 10 min sonication75.3 nm[2]
High-Pressure HomogenizationPoloxamer 407-234 - 368 nm[11]
Hot Homogenization/UltrasonicationGlyceryl Monostearate / Tween 20Optimized lipid, surfactant, speed189 nm[10]

Table 2: Impact of Particle Size on In Vitro Drug Release

Formulation Particle Size (D50)Cumulative Drug ReleaseTimeSource(s)
6.48 µm - 17 µm93%12 days[6][7]
240 µm (Raw Drug)47.5%12 days[6]
Solid Dispersion (Amorphous)92%Not Specified[14]
Optimized SLN (189 nm)87.02%Not Specified[10]

Experimental Protocols

1. Protocol: Liquid Antisolvent (LAS) Precipitation

This protocol is based on methodologies described for preparing Dolutegravir nanocrystals and microparticles.[6][8]

  • Preparation of Solution 1 (Drug Solution): Dissolve this compound in a suitable organic solvent (e.g., acetone, methanol) in which it is highly soluble to a known concentration (e.g., 15 mg/mL in acetone).[6]

  • Preparation of Solution 2 (Antisolvent/Stabilizer Solution): Prepare an aqueous solution containing a stabilizer (e.g., 1.0 wt% Poloxamer).[6] Place this solution on a magnetic stirrer set to a constant high speed (e.g., 1400 rpm).[8]

  • Precipitation: Using a syringe, inject the drug solution drop-wise into the rapidly stirring antisolvent solution. Maintain a constant temperature (e.g., 5°C for smaller particles).[6]

  • Maturation & Separation: Allow the resulting suspension to stir for a defined period (e.g., 30 minutes).[8] The particles can then be separated by filtration or centrifugation.

  • Drying: Dry the collected particles under vacuum at an appropriate temperature to remove residual solvents.[6]

2. Protocol: Particle Size and Zeta Potential Analysis

This protocol is a standard procedure for characterizing nanosuspensions using a Malvern Zetasizer.[1][3][12]

  • Sample Preparation: Dilute a small aliquot (e.g., 100 µL) of the prepared nanosuspension with double-distilled water to a suitable volume (e.g., 5 mL) to achieve an appropriate particle concentration for light scattering analysis.[12]

  • Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C). Ensure the correct dispersant properties (viscosity, refractive index of water) are entered into the software.

  • Measurement: Transfer the diluted sample to a disposable cuvette. Place the cuvette in the instrument.

  • Particle Size & PDI: Perform the measurement using Dynamic Light Scattering (DLS) at a 90° scattering angle. The instrument software will calculate the Z-average mean particle size and the Polydispersity Index (PDI).

  • Zeta Potential: For zeta potential, use an appropriate folded capillary cell. The instrument applies an electric field and measures the particle velocity to determine the electrophoretic mobility and calculate the zeta potential.

  • Data Analysis: Record the mean values and standard deviations from at least three replicate measurements for each sample.[3]

Visualizations

Experimental_Workflow start Define Objectives (Target Particle Size, Release Profile) method_selection Select Particle Size Reduction Method (e.g., LAS, Homogenization) start->method_selection las Liquid Antisolvent Precipitation method_selection->las homogenization High-Speed Homogenization method_selection->homogenization params_las Optimize LAS Parameters: - Temperature - Solvent/Antisolvent - Stirring Rate las->params_las params_homog Optimize Homogenization Parameters: - Speed & Time - Stabilizer Type & Conc. homogenization->params_homog formulation Prepare Formulation Batches params_las->formulation params_homog->formulation characterization Characterize Particles: - Particle Size & PDI (DLS) - Zeta Potential - Morphology (SEM) formulation->characterization evaluation Evaluate Formulation: - In Vitro Drug Release - Physical Stability characterization->evaluation decision Does Formulation Meet Target Profile? evaluation->decision decision->method_selection No, Re-optimize finish Optimized Formulation Ready for Scale-up / In Vivo Study decision->finish Yes Logical_Relationships cluster_params Process & Formulation Parameters cluster_props Particle Properties cluster_outcomes Formulation Outcomes temp Temperature size Particle Size temp->size solvent Solvent Choice solvent->size pdi Particle Size Distribution (PDI) solvent->pdi stabilizer Stabilizer (Type & Concentration) stabilizer->size zeta Zeta Potential stabilizer->zeta energy Mechanical Energy (Speed, Time, Pressure) energy->size energy->pdi release Drug Release Rate size->release pdi->release stability Physical Stability (Aggregation) zeta->stability pk Pharmacokinetics (Sustained Levels) stability->pk release->pk

References

Technical Support Center: Dolutegravir Sodium Regimens for Treatment-Experienced Patients

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dolutegravir sodium in treatment-experienced patient populations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the adjustment of dolutegravir regimens for treatment-experienced patients.

Issue: Virologic failure in a patient on a dolutegravir-based regimen.

  • Question: What are the immediate steps to take when a treatment-experienced patient on a dolutegravir regimen experiences virologic failure?

  • Answer: The World Health Organization (WHO) defines virologic failure as two consecutive HIV viral load measurements ≥1000 copies/mL, with 3 months of adherence support between measurements[1]. Upon confirmation of virologic failure, it is crucial to perform genotypic resistance testing while the patient is still on the failing regimen, or within 4 weeks of discontinuation, to identify potential drug resistance mutations[2]. Management strategies vary globally, with some guidelines recommending an empiric switch to a protease inhibitor (PI)-based regimen, while others await genotypic resistance testing results to guide the selection of a new antiretroviral therapy (ART) regimen[3][4]. A new regimen should ideally consist of at least two, and preferably three, fully active drugs[2].

Issue: Presence of integrase inhibitor (INSTI) resistance-associated mutations.

  • Question: How should the dolutegravir dosage be adjusted for a patient with known INSTI resistance mutations?

  • Answer: For treatment-experienced adult patients with documented or clinically suspected resistance to other integrase inhibitors, the recommended dosage of dolutegravir is 50 mg twice daily[5][6][7][8]. However, the efficacy of dolutegravir is reduced in patients with the Q148 substitution plus two or more additional INSTI-resistance mutations[9]. In cases of extensive resistance, particularly the G140-Q148 mutation complex, an increased dose of 100 mg twice daily has been explored as a potential rescue therapy, though this is considered an off-label use[10].

Issue: Suboptimal dolutegravir plasma concentrations.

  • Question: What factors can lead to decreased dolutegravir concentrations, and how can this be managed?

  • Answer: Co-administration with potent UGT1A or CYP3A inducers, such as efavirenz, fosamprenavir/ritonavir, tipranavir/ritonavir, and rifampin, can decrease dolutegravir plasma concentrations[5][8][9]. In such cases, for treatment-naive or treatment-experienced INSTI-naive patients, the dolutegravir dose should be increased to 50 mg twice daily[5][8]. Additionally, medications containing polyvalent cations (e.g., calcium, iron supplements) can bind to dolutegravir in the gastrointestinal tract and reduce its absorption. It is recommended to administer dolutegravir at least 2 hours before or 6 hours after taking medications containing polyvalent cations[5]. Severe renal impairment in INSTI-experienced patients with resistance is also associated with decreased dolutegravir concentrations, and its use is not recommended in this population[5].

Frequently Asked Questions (FAQs)

Dosing and Administration

  • What is the standard dolutegravir dosage for treatment-experienced, INSTI-naive patients?

    • The standard dosage for treatment-experienced patients who are naive to integrase inhibitors is 50 mg once daily, in combination with other antiretroviral agents[5][8].

  • When is a twice-daily 50 mg dolutegravir regimen recommended?

    • A 50 mg twice-daily regimen is recommended for adult patients with known or clinically suspected resistance to other integrase inhibitors[5][7][8]. It is also recommended for INSTI-naive patients who are taking potent UGT1A or CYP3A inducers[5][7][8].

Resistance

  • What are the key resistance mutations associated with reduced dolutegravir susceptibility?

    • Resistance-associated mutations (RAMs) that can reduce dolutegravir susceptibility include G118R, E138K, G140A/C/R/S, Q148H/K/R, N155H, and R263K[11][12]. The presence of a Q148 mutation along with other INSTI resistance mutations significantly reduces dolutegegravir's efficacy[9].

  • How common is treatment-emergent resistance to dolutegravir in treatment-experienced patients?

    • While dolutegravir has a high barrier to resistance, treatment-emergent resistance can occur, particularly in heavily treatment-experienced individuals with prior exposure to other integrase inhibitors[11][13]. The risk of developing resistance is higher in patients on dolutegravir monotherapy or some dual-therapy regimens[14].

Clinical Efficacy

  • What is the efficacy of dolutegravir in treatment-experienced patients based on clinical trials?

    • The SAILING study, a Phase III clinical trial, demonstrated that dolutegravir was superior to raltegravir in treatment-experienced, INSTI-naive patients[7]. In the DAWNING and SAILING trials, dolutegravir-based regimens showed high virologic response rates at week 48 in treatment-experienced participants across different age groups[15][16]. The VIKING-3 study showed that dolutegravir 50 mg twice daily was effective in patients with existing resistance to other integrase inhibitors[7].

Data Presentation

Table 1: Recommended this compound Dosages for Treatment-Experienced Adults

Patient PopulationRecommended Dolutegravir DosageKey Considerations
INSTI-Naive 50 mg once daily[5]In combination with other antiretrovirals.
INSTI-Experienced (with certain INSTI resistance mutations) 50 mg twice daily[5][7]Recommended for patients with documented or clinically suspected resistance to other INSTIs.
Coadministration with Potent UGT1A/CYP3A Inducers 50 mg twice daily[5]Applies to INSTI-naive patients. Examples of inducers include efavirenz and rifampin.
Severe Renal Impairment (INSTI-experienced with resistance) Not recommended[5]Decreased dolutegravir concentrations may lead to loss of therapeutic effect.

Table 2: Virologic Response Rates in Key Clinical Trials for Treatment-Experienced Patients

Clinical TrialPatient PopulationDolutegravir RegimenComparator RegimenWeek 48 Virologic Response (HIV-1 RNA <50 copies/mL)
SAILING INSTI-naive, resistant to ≥ 2 ARV classesDolutegravir 50 mg once daily + OBTRaltegravir 400 mg twice daily + OBTDolutegravir demonstrated superiority to raltegravir[7].
DAWNING & SAILING (Combined Analysis) Treatment-experiencedDolutegravir-based regimensNon-dolutegravir-based regimens70-100% across different age groups (≥50 years)[15][16].
VIKING-3 INSTI-resistantDolutegravir 50 mg twice daily + OBTN/A (single-arm study)Showed efficacy in this difficult-to-treat population[7].

OBT: Optimized Background Therapy

Experimental Protocols

Protocol: Management of Virologic Failure in a Treatment-Experienced Patient

  • Confirmation of Virologic Failure:

    • Measure plasma HIV-1 RNA levels.

    • If the viral load is ≥1000 copies/mL, provide adherence counseling and support.

    • Repeat HIV-1 RNA measurement in 3 months.

    • If the viral load remains ≥1000 copies/mL, confirm virologic failure[1].

  • Resistance Testing:

    • While the patient is on the failing regimen (or within 4 weeks of discontinuation), collect a blood sample for genotypic resistance testing[2].

    • The test should assess for mutations in the integrase, reverse transcriptase, and protease genes.

  • Selection of a New Regimen:

    • Review the patient's complete ART history and previous resistance test results.

    • Based on the current genotypic resistance test results, select a new regimen with at least two, and preferably three, fully active drugs[2].

    • For patients with INSTI resistance, consider a boosted protease inhibitor-based regimen[17]. If dolutegravir is still considered, a dose of 50 mg twice daily may be appropriate, depending on the specific resistance mutations[5].

  • Monitoring:

    • After initiating the new regimen, monitor HIV-1 RNA levels to ensure virologic suppression.

    • Continue to monitor for any adverse events.

Mandatory Visualizations

dolutegravir_resistance_pathway Wild-type HIV-1 Integrase Wild-type HIV-1 Integrase Inhibition of Strand Transfer Inhibition of Strand Transfer Wild-type HIV-1 Integrase->Inhibition of Strand Transfer Targeted by Emergence of Resistance Mutations Emergence of Resistance Mutations Wild-type HIV-1 Integrase->Emergence of Resistance Mutations Drug Pressure Dolutegravir Dolutegravir Dolutegravir->Inhibition of Strand Transfer Virologic Suppression Virologic Suppression Inhibition of Strand Transfer->Virologic Suppression Primary Mutations (e.g., R263K, G118R) Primary Mutations (e.g., R263K, G118R) Emergence of Resistance Mutations->Primary Mutations (e.g., R263K, G118R) Reduced Dolutegravir Binding Reduced Dolutegravir Binding Virologic Failure Virologic Failure Reduced Dolutegravir Binding->Virologic Failure Secondary Mutations (e.g., E138K, G140S, Q148H/R/K) Secondary Mutations (e.g., E138K, G140S, Q148H/R/K) Primary Mutations (e.g., R263K, G118R)->Secondary Mutations (e.g., E138K, G140S, Q148H/R/K) Accumulation of Secondary Mutations (e.g., E138K, G140S, Q148H/R/K)->Reduced Dolutegravir Binding experimental_workflow cluster_patient_management Patient Management Workflow Patient with Virologic Failure Patient with Virologic Failure Adherence Counseling Adherence Counseling Patient with Virologic Failure->Adherence Counseling Repeat Viral Load Test Repeat Viral Load Test Adherence Counseling->Repeat Viral Load Test Confirm Virologic Failure Confirm Virologic Failure Repeat Viral Load Test->Confirm Virologic Failure If VL ≥1000 copies/mL Genotypic Resistance Testing Genotypic Resistance Testing Confirm Virologic Failure->Genotypic Resistance Testing Select New Regimen Select New Regimen Genotypic Resistance Testing->Select New Regimen Monitor Virologic Response Monitor Virologic Response Select New Regimen->Monitor Virologic Response logical_relationship cluster_decision_making Dolutegravir Dosing Decision Treatment-Experienced Patient Treatment-Experienced Patient INSTI-Naive? INSTI-Naive? Treatment-Experienced Patient->INSTI-Naive? 50mg Once Daily 50mg Once Daily INSTI-Naive?->50mg Once Daily Yes INSTI-Experienced with Resistance? INSTI-Experienced with Resistance? INSTI-Naive?->INSTI-Experienced with Resistance? No 50mg Twice Daily 50mg Twice Daily INSTI-Experienced with Resistance?->50mg Twice Daily Yes Co-medication with Inducers? Co-medication with Inducers? INSTI-Experienced with Resistance?->Co-medication with Inducers? No Co-medication with Inducers?->50mg Once Daily No Co-medication with Inducers?->50mg Twice Daily Yes

References

Validation & Comparative

A Comparative Analysis of Dolutegravir and Raltegravir for Treatment-Naive HIV-1 Patients

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral therapy, the advent of integrase strand transfer inhibitors (INSTIs) marked a significant milestone. This guide provides a detailed comparison of two prominent second-generation INSTIs, Dolutegravir (DTG) and Raltegravir (RAL), for the treatment of HIV-1 in therapy-naive adult patients. This analysis is based on data from pivotal clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of their comparative efficacy, safety, and underlying mechanisms.

Efficacy and Virologic Response

The comparative efficacy of Dolutegravir and Raltegravir has been rigorously evaluated in several key clinical trials. The SPRING-2 and FLAMINGO studies provide the most direct comparisons in treatment-naive populations.

Virologic Suppression

The primary measure of efficacy in antiretroviral therapy is the proportion of patients achieving an undetectable viral load, typically defined as HIV-1 RNA levels below 50 copies/mL.

Table 1: Virologic Suppression Rates (HIV-1 RNA <50 copies/mL)

Clinical TrialTimepointDolutegravir RegimenRaltegravir RegimenKey Finding
SPRING-2 Week 4888%[1][2][3]85%[1][2][3]Dolutegravir was non-inferior to Raltegravir[1][2][3].
Week 9681%[4]76%[4]Non-inferiority of Dolutegravir to Raltegravir was maintained[4].
FLAMINGO Week 4890%83% (vs. Darunavir/ritonavir)Dolutegravir was superior to boosted Darunavir[5][6].
Week 9680%68% (vs. Darunavir/ritonavir)Superiority of Dolutegravir was maintained[5].

In the SPRING-2 trial, Dolutegravir administered once daily was shown to be non-inferior to twice-daily Raltegravir at both 48 and 96 weeks.[1][2][3][4] Notably, in patients with a high baseline viral load (>100,000 copies/mL), response rates at week 48 were 82% for Dolutegravir and 75% for Raltegravir.[7] The FLAMINGO study demonstrated the superiority of Dolutegravir over another commonly used antiretroviral, the protease inhibitor Darunavir boosted with ritonavir.[5][6]

CD4+ T-Cell Count Recovery

An essential aspect of HIV treatment is the restoration of immune function, measured by the increase in CD4+ T-cell counts.

Table 2: Mean Change in CD4+ T-Cell Count from Baseline (cells/mm³)

Clinical TrialTimepointDolutegravir RegimenRaltegravir Regimen
SPRING-2 Week 48+230[1][3][7]+230[1][3][7]
Week 96+276[4]+264[4]

Both Dolutegravir and Raltegravir demonstrated robust and comparable improvements in CD4+ T-cell counts over 96 weeks of treatment.[1][3][4][7]

Safety and Tolerability

The safety profiles of Dolutegravir and Raltegravir are generally favorable, with low rates of discontinuation due to adverse events.

Table 3: Adverse Events and Discontinuation Rates

Clinical TrialParameterDolutegravir RegimenRaltegravir Regimen
SPRING-2 Discontinuation due to adverse events (Week 96)2%[4]2%[4]
Most common adverse events (Week 48)Nausea (14%), Headache (12%), Diarrhea (11%)[2][3]Nausea (13%), Headache (12%), Diarrhea (11%)[2][3]
Drug-related serious adverse events (Week 48)<1%[2][3]1%[2][3]
SINGLE Discontinuation due to adverse events (Week 144)4%14% (vs. Efavirenz/Tenofovir/Emtricitabine)[8]

The SPRING-2 trial revealed a similar safety and tolerability profile for both drugs, with a low incidence of serious adverse events and discontinuations.[2][3][4] The SINGLE trial, which compared a Dolutegravir-based regimen to the efavirenz/tenofovir/emtricitabine combination, highlighted the superior tolerability of the Dolutegravir regimen, with significantly fewer discontinuations due to adverse events over 144 weeks.[8][9]

Experimental Protocols

The findings presented are based on the following key clinical trials:

SPRING-2 Study
  • Study Design: A phase 3, randomized, double-blind, double-dummy, active-controlled, non-inferiority trial.[2][4]

  • Patient Population: Treatment-naive HIV-1-infected adults with an HIV-1 RNA concentration of ≥1000 copies/mL.[2][4] A total of 822 patients were enrolled.[4]

  • Treatment Regimens:

    • Dolutegravir 50 mg once daily.[2][4]

    • Raltegravir 400 mg twice daily.[2][4]

    • Both arms were administered with an investigator-selected nucleoside reverse transcriptase inhibitor (NRTI) backbone of either abacavir/lamivudine or tenofovir/emtricitabine.[2][4]

  • Primary Endpoint: Proportion of patients with HIV-1 RNA <50 copies/mL at week 48.[1][2]

FLAMINGO Study
  • Study Design: A 96-week, phase 3b, randomized, open-label, active-controlled, multicenter, non-inferiority study.[10]

  • Patient Population: Treatment-naive HIV-1-infected adults with an HIV-1 RNA concentration of ≥1000 copies/mL and no evidence of viral resistance.[10] A total of 484 patients were randomized.[11]

  • Treatment Regimens:

    • Dolutegravir 50 mg once daily.[10]

    • Darunavir 800 mg plus ritonavir 100 mg once daily.[10]

    • Both arms were administered with an investigator-selected NRTI backbone of either tenofovir/emtricitabine or abacavir/lamivudine.[10]

  • Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at 48 weeks.[11]

Mechanism of Action: Integrase Inhibition

Both Dolutegravir and Raltegravir belong to the class of integrase strand transfer inhibitors (INSTIs).[12][13] They share a common mechanism of action by preventing the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[13][14]

HIV_Replication_and_INSTI_Action cluster_host_cell Host Cell cluster_nucleus Nucleus HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Integrated_DNA Integrated Proviral DNA HIV_DNA->Integrated_DNA Integration (via Integrase) New_HIV New HIV Virions Integrated_DNA->New_HIV Transcription & Translation HIV_Virion_Out New HIV Virion New_HIV->HIV_Virion_Out Budding INSTI Dolutegravir / Raltegravir INSTI->HIV_DNA Blocks Integrase HIV_Virion HIV Virion HIV_Virion->HIV_RNA Enters Cell

Caption: Mechanism of action of Integrase Strand Transfer Inhibitors (INSTIs).

Dolutegravir is characterized as a second-generation INSTI and exhibits a higher genetic barrier to resistance and a longer binding half-life to the integrase enzyme compared to first-generation INSTIs like Raltegravir.[12] This may contribute to its robust performance, particularly in patients with pre-existing resistance mutations, although this is less of a concern in treatment-naive populations.

Clinical Trial Workflow

The execution of clinical trials comparing these antiretroviral agents follows a structured and rigorous process to ensure patient safety and data integrity.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_analysis Data Analysis & Reporting Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Viral Load, CD4 Count) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Arm_A Dolutegravir Arm Randomization->Arm_A Arm_B Raltegravir Arm Randomization->Arm_B Follow_Up Regular Follow-up Visits (Safety & Efficacy Monitoring) Arm_A->Follow_Up Arm_B->Follow_Up Data_Collection Data Collection Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis (Primary & Secondary Endpoints) Data_Collection->Statistical_Analysis Results_Publication Publication of Results Statistical_Analysis->Results_Publication

Caption: Generalized workflow of a randomized clinical trial.

References

A Head-to-Head Battle of Integrase Inhibitors: Dolutegravir Sodium vs. Elvitegravir

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison for researchers and drug development professionals on the efficacy, resistance profiles, and pharmacological attributes of two key HIV-1 treatments.

In the landscape of antiretroviral therapy, integrase strand transfer inhibitors (INSTIs) have emerged as a cornerstone of treatment regimens for Human Immunodeficiency Virus Type 1 (HIV-1) infection. Among these, Dolutegravir (DTG) and Elvitegravir (EVG) have been pivotal in improving patient outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Comparative Efficacy

Clinical studies have consistently demonstrated the high efficacy of both Dolutegravir and Elvitegravir in achieving virologic suppression. However, head-to-head trials and real-world data suggest nuances in their performance, particularly in treatment-experienced patients and in the context of resistance.

An indirect comparison of two large Phase III clinical trials, SINGLE (for Dolutegravir + Abacavir/Lamivudine) and GS-102 (for Elvitegravir/Cobicistat/Emtricitabine/Tenofovir DF), showed no statistically significant difference in the proportion of patients achieving virologic suppression at week 48 and week 96.[1] At week 48, 88% of patients on either regimen had HIV RNA <50 copies/mL.[1] By week 96, these proportions were 80% for the Dolutegravir-based regimen and 84% for the Elvitegravir-based regimen.[1]

In a real-world cohort study, both treatment-naïve and treatment-experienced patients on INSTI-based regimens showed high rates of virological suppression.[2][3] For treatment-naïve patients at 12 months, virological suppression was achieved in 92% of those on Dolutegravir and 96% on Elvitegravir.[2][3] In treatment-experienced patients, Dolutegravir-based regimens showed a greater virological effect compared to twice-daily raltegravir.[2]

Parameter Dolutegravir (DTG) Elvitegravir (EVG) Reference
Virologic Suppression (HIV-1 RNA <50 copies/mL) in Treatment-Naïve Adults (Week 48) 88% (in combination with ABC/3TC)88% (as E/C/F/TDF)[1]
Virologic Suppression (HIV-1 RNA <50 copies/mL) in Treatment-Naïve Adults (Week 96) 80% (in combination with ABC/3TC)84% (as E/C/F/TDF)[1]
Virologic Suppression in a Real-World Cohort (Treatment-Naïve, 12 months) 92%96%[2][3]
Virologic Suppression in a Real-World Cohort (Switch Group, 12 months) 90%94%[3]

Antiviral Activity: A Deeper Dive

The intrinsic antiviral potency of a drug is a critical determinant of its clinical efficacy. This is often quantified by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Dolutegravir has demonstrated potent antiviral activity with a mean EC50 value ranging from 0.5 nM to 2.1 nM in peripheral blood mononuclear cells (PBMCs) and MT-4 cells.[4] The protein-adjusted 90% inhibitory concentration (IC90) for wild-type virus is 0.064 μg/ml.[5][6] In cerebrospinal fluid (CSF), Dolutegravir concentrations have been shown to exceed the in vitro IC50 by 66- to 90-fold, suggesting it achieves therapeutic levels in this key viral reservoir.[7]

Elvitegravir also exhibits potent antiviral activity, with EC50 values ranging from 0.02 to 1.7 nM against various HIV-1 clades in cell culture.[8] The protein-adjusted IC95 for Elvitegravir is 45 ng/mL.[9][10][11]

Parameter Dolutegravir (DTG) Elvitegravir (EVG) Reference
In Vitro IC50 (Wild-Type HIV-1) 0.5 - 2.1 nM0.02 - 1.7 nM[4][8]
Protein-Adjusted IC90/95 64 ng/mL (IC90)45 ng/mL (IC95)[9][10][11]
CSF Concentration vs. IC50 66- to 90-fold above IC50Not specified[7]
Dissociation Half-life from Integrase-DNA Complex (Wild-Type) 71 hoursSignificantly shorter than DTG[12]

The Resistance Barrier: A Key Differentiator

A crucial aspect of long-term antiretroviral therapy is the genetic barrier to resistance. Dolutegravir is characterized as a second-generation INSTI with a higher barrier to resistance compared to the first-generation INSTIs, which include Elvitegravir.[2][13]

Dolutegravir retains activity against HIV-1 harboring single resistance mutations that confer resistance to raltegravir or elvitegravir.[12] Its activity is generally compromised only by the presence of the Q148 mutation in combination with other mutations.[12] The development of resistance to Dolutegravir in treatment-naïve patients is rare.[14]

Elvitegravir is more susceptible to the development of resistance.[15] Primary resistance-associated mutations for Elvitegravir include T66I/A, E92Q/G, T97A, S147G, Q148R/H/K, and N155H.[16] The emergence of these mutations can lead to cross-resistance to other first-generation INSTIs.[17]

Pharmacokinetic Profiles: Dosing and Drug Interactions

The pharmacokinetic properties of a drug influence its dosing frequency, food requirements, and potential for drug-drug interactions.

Dolutegravir has a terminal elimination half-life of approximately 13-14 hours, which supports once-daily dosing without the need for a pharmacokinetic booster.[5] It can be taken with or without food. Dolutegravir is primarily metabolized by UGT1A1 and to a lesser extent by CYP3A4, and it has a relatively low potential for drug interactions.[18]

Elvitegravir has a shorter half-life and requires boosting with cobicistat to achieve once-daily dosing.[2] It must be taken with food to ensure adequate absorption.[2] Elvitegravir is primarily metabolized by CYP3A4, making it more susceptible to drug-drug interactions.[13][19]

Parameter Dolutegravir (DTG) Elvitegravir (EVG) Reference
Dosing Frequency Once dailyOnce daily (with a booster)[2][18]
Pharmacokinetic Booster Not requiredCobicistat[2]
Food Effect Can be taken with or without foodMust be taken with food[2][18]
Terminal Elimination Half-life ~14 hoursShorter, requires boosting[5][9][10]
Primary Metabolism UGT1A1, minor CYP3A4CYP3A4[13][18][19]
Drug Interaction Potential LowHigher[2][13]

Safety and Tolerability

Both Dolutegravir and Elvitegravir are generally well-tolerated.[2] In comparative clinical trials, both drugs were associated with fewer neuropsychiatric adverse events compared to efavirenz-based regimens.[13] However, some studies have observed higher rates of neuropsychiatric side effects such as depression, vertigo, and sleep disturbances with Dolutegravir compared to Elvitegravir in real-world cohorts.[3][13] Discontinuation of treatment due to adverse events is generally low for both drugs.[2]

Experimental Protocols

Determination of In Vitro Antiviral Activity (IC50/EC50):

The antiviral activity of Dolutegravir and Elvitegravir is typically assessed using cell-based assays. A common method involves the following steps:

  • Cell Culture: Human T-lymphoblastoid cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Viral Infection: The cells are infected with a laboratory-adapted strain or clinical isolate of HIV-1.

  • Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (Dolutegravir or Elvitegravir).

  • Incubation: The treated and infected cells are incubated for a period of 3 to 7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:

    • p24 Antigen ELISA: Measures the amount of the HIV-1 p24 capsid protein in the cell culture supernatant.

    • Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.

    • Luciferase Reporter Gene Assay: Uses a recombinant virus that expresses a reporter gene (e.g., luciferase) upon successful infection and replication.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50 or EC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Trial for Efficacy and Safety Assessment (General Workflow):

Phase III clinical trials evaluating the efficacy and safety of antiretroviral agents typically follow a randomized, controlled, and often double-blind design. A generalized workflow is as follows:

  • Patient Screening and Enrollment: Treatment-naïve or treatment-experienced individuals with HIV-1 infection who meet specific inclusion and exclusion criteria are recruited for the study.

  • Randomization: Participants are randomly assigned to receive either the investigational drug regimen (e.g., Dolutegravir-based therapy) or a standard-of-care comparator regimen (e.g., Elvitegravir-based therapy or an efavirenz-based regimen).

  • Treatment Administration: Participants receive the assigned treatment for a predefined period (e.g., 48 or 96 weeks). Adherence to the treatment regimen is closely monitored.

  • Efficacy Assessment: The primary efficacy endpoint is typically the proportion of participants with plasma HIV-1 RNA levels below a certain threshold (e.g., <50 copies/mL) at specific time points (e.g., week 48).

  • Safety and Tolerability Monitoring: Adverse events are systematically recorded and graded throughout the study. Laboratory parameters (e.g., blood chemistry, hematology) are monitored regularly.

  • Resistance Testing: Genotypic and/or phenotypic resistance testing is performed on samples from participants who experience virologic failure to identify the emergence of drug resistance mutations.

  • Data Analysis: Statistical analyses are performed to compare the efficacy and safety outcomes between the treatment arms.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of integrase inhibitors and a typical clinical trial workflow.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_host_cell Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription RT Enzyme Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Nuclear_Entry Nuclear Entry Viral_DNA->Nuclear_Entry Integration Integration Nuclear_Entry->Integration Integrase Enzyme Provirus Provirus (Integrated Viral DNA) Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions INSTI Dolutegravir / Elvitegravir INSTI->Integration Inhibits

Caption: Mechanism of action of integrase strand transfer inhibitors (INSTIs).

Clinical_Trial_Workflow Screening Patient Screening & Enrollment Randomization Randomization Screening->Randomization Treatment_A Treatment Arm A (e.g., Dolutegravir) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Elvitegravir) Randomization->Treatment_B Follow_Up Follow-Up Visits (Efficacy & Safety Monitoring) Treatment_A->Follow_Up Treatment_B->Follow_Up Week_48 Primary Endpoint (e.g., Week 48) Follow_Up->Week_48 Data_Analysis Data Analysis & Reporting Week_48->Data_Analysis

References

A Comparative Guide to Validated RP-HPLC Methods for the Analysis of Dolutegravir Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative analysis of Dolutegravir Sodium in bulk drug and pharmaceutical dosage forms. The information presented is collated from peer-reviewed scientific literature to assist in the selection and implementation of a suitable analytical method.

Comparison of Chromatographic Conditions

The selection of an appropriate RP-HPLC method is critical for achieving accurate and reliable results. The following table summarizes the key chromatographic parameters from several validated methods, offering a side-by-side comparison to aid in method selection based on available resources and specific analytical needs.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Mobile Phase Acetonitrile: 0.1% OPA (70:30 v/v)[1]Acetonitrile: Phosphate Buffer pH 3 (50:50 v/v)[2]Methanol: Water (0.1% OPA) (80:20 v/v)[3]Acetonitrile: Water (pH 7.5) (80:20 v/v)[4]0.1% TFA in water (A), Methanol (B) (Gradient)[5]
Column Kromasil C18 (250 x 4.6 mm, 5 µm)[1]RESTEK C18 (250 x 4.6 mm, 5 µm)[2]Princeton C18[3]ODS C18 (150 x 4.6 mm, 5 µm)[4]C8 (150 x 4.6 mm, 5 µm)[5]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min[3]1.0 mL/min[4]1.0 mL/min[5]
Detection Wavelength 258 nm[1]258 nm[2]254 nm[3]260 nm[4]240 nm[5]
Retention Time 3.03 min[1]Not Specified4.383 min[3]3.0 ± 0.1 min[4]Not Specified

Performance Comparison of Validated Methods

The performance of an analytical method is determined by its validation parameters. This table presents a comparison of the key validation data for the different RP-HPLC methods, demonstrating their linearity, accuracy, and precision.

Validation Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Linearity Range Not Specified0.2–8 µg/mL[2]10-60 µg/mL[3]5-35 µg/mL[4]Not Specified
Correlation Coefficient (r²) Not Specified0.9947[2]0.9998[3]Not Specified> 0.998[5]
Accuracy (% Recovery) Not SpecifiedWithin ±15%[2]98% to 102%[3]Not Specified97% to 101%[5]
Precision (%RSD) Not Specified< 15%[2]Not SpecifiedNot SpecifiedNot Specified
LOD Not SpecifiedNot Specified0.4380 µg/mL[3]Not SpecifiedNot Specified
LOQ Not Specified0.2 µg/mL[2]1.3274 µg/mL[3]Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are the protocols for the key experiments cited in this guide.

Method 1: Experimental Protocol[1]
  • Chromatographic System: HPLC system with a UV detector and Open lab EZ chrome software.

  • Column: Kromasil C18 (250 mm X 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of Acetonitrile and 0.1% Orthophosphoric acid (OPA) in a 70:30 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 258 nm.

  • Injection Volume: Not specified.

  • Standard Solution Preparation: A stock solution of this compound is prepared and further diluted with the mobile phase to achieve the desired concentrations for calibration.

  • Sample Preparation: For tablet analysis, a specific number of tablets are crushed, and a quantity of powder equivalent to a known amount of this compound is dissolved in a suitable solvent, filtered, and then diluted with the mobile phase.

  • Validation: The method was validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Method 2: Experimental Protocol for Analysis in Human Plasma[2]
  • Chromatographic System: HPLC JASCO instrument with a UV-Visible detector (UV 2075) and Borwin software.

  • Column: RESTEK C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase: A 50:50% v/v mixture of Acetonitrile and Phosphate Buffer (pH 3).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 258 nm.

  • Internal Standard: Pioglitazone.

  • Sample Preparation (Protein Precipitation): this compound and the internal standard are extracted from human plasma using acetonitrile.

  • Calibration Curve: Prepared by spiking blank plasma with known concentrations of this compound ranging from 0.2 to 8 µg/mL.

  • Validation: The method was validated according to ICH M10 guidelines for bioanalytical method validation, assessing parameters like linearity, accuracy, and precision.

Method 3: Experimental Protocol[3]
  • Chromatographic System: Shimadzu LC -20A prominence with LC solution software.

  • Column: Princeton C18, maintained at 25ºC.

  • Mobile Phase: A mixture of Methanol and Water (containing 0.1% OPA) in an 80:20 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Validation: The method was validated for system suitability, linearity, specificity, precision, limit of detection, limit of quantification, and robustness. Recovery studies were performed using the standard addition method at 80%, 100%, and 120% levels.

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an RP-HPLC method for this compound analysis.

RP_HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation (ICH Guidelines) cluster_analysis Analysis prep_standard Prepare Standard Solutions optimize_params Optimize Chromatographic Parameters prep_standard->optimize_params prep_sample Prepare Sample Solutions prep_sample->optimize_params prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->optimize_params run_hplc Perform HPLC Analysis optimize_params->run_hplc specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness system_suitability System Suitability data_analysis Data Acquisition & Analysis run_hplc->data_analysis data_analysis->specificity data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq data_analysis->robustness data_analysis->system_suitability

References

A Comparative Analysis of Once-Daily Dolutegravir and Twice-Daily Raltegravir for the Treatment of HIV-1 Infection

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and mechanistic profiles of two key integrase strand transfer inhibitors.

This guide provides an objective comparison of two prominent integrase strand transfer inhibitors (INSTIs), once-daily dolutegravir and twice-daily raltegravir, for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The information presented herein is synthesized from pivotal clinical trials, pharmacokinetic studies, and established laboratory methodologies to support researchers, scientists, and drug development professionals in their understanding of these antiretroviral agents.

Executive Summary

Once-daily dolutegravir has demonstrated non-inferior, and in some cases superior, efficacy compared to twice-daily raltegravir in both treatment-naive and treatment-experienced adult patients with HIV-1. This is largely attributed to dolutegravir's higher genetic barrier to resistance. Both drugs exhibit a favorable safety profile with low rates of adverse events. The once-daily dosing regimen of dolutegravir offers a potential advantage in terms of patient adherence.

Efficacy and Clinical Outcomes

The SPRING-2 and SAILING studies are seminal phase 3, randomized, double-blind, active-controlled, non-inferiority trials that provide the primary evidence for comparing dolutegravir and raltegravir.

Treatment-Naive Patients: The SPRING-2 Study

In the SPRING-2 study, treatment-naive HIV-1 infected adults were randomized to receive either dolutegravir 50 mg once daily or raltegravir 400 mg twice daily, both in combination with an investigator-selected nucleoside reverse transcriptase inhibitor (NRTI) backbone.

Table 1: Virologic Response in Treatment-Naive Patients (SPRING-2 Study)

Outcome (Week 96)Dolutegravir 50 mg Once Daily (n=411)Raltegravir 400 mg Twice Daily (n=411)
HIV-1 RNA <50 copies/mL 81%[1][2][3]76%[1][2][3]
Virological Non-Response 5%[3]10%[3]
Median Increase in CD4+ T-cell Count from Baseline (cells/µL) 276[3]264[3]

At 96 weeks, dolutegravir was non-inferior to raltegravir in achieving virologic suppression.[2][3][4] Notably, virological non-response was less frequent in the dolutegravir arm.[3]

Treatment-Experienced, Integrase-Inhibitor-Naive Patients: The SAILING Study

The SAILING study enrolled treatment-experienced, INSTI-naive adults with HIV-1 resistance to at least two other antiretroviral classes. Patients received either dolutegravir 50 mg once daily or raltegravir 400 mg twice daily, with an optimized background regimen.

Table 2: Virologic Response in Treatment-Experienced, INSTI-Naive Patients (SAILING Study)

Outcome (Week 48)Dolutegravir 50 mg Once Daily (n=354)Raltegravir 400 mg Twice Daily (n=361)
HIV-1 RNA <50 copies/mL 71%64%
Virological Failure with Treatment-Emergent INSTI Resistance 1%5%

In this more challenging patient population, dolutegravir was statistically superior to raltegravir in achieving virologic suppression at week 48. A key finding was the significantly lower rate of emergent resistance to integrase inhibitors in the dolutegravir group.

Safety and Tolerability

Both dolutegravir and raltegravir are generally well-tolerated. The most common adverse events are of mild to moderate intensity.

Table 3: Common Adverse Events (All Grades)

Adverse EventDolutegravirRaltegravir
Diarrhea 18% - 20%18%
Nausea 14%13%
Headache 9% - 12%9% - 12%
Upper Respiratory Tract Infection / Nasopharyngitis 11%8% - 12%

Discontinuation rates due to adverse events were low and comparable between the two drugs in clinical trials.[5][6]

Pharmacokinetic Profiles

The pharmacokinetic properties of dolutegravir support a once-daily dosing regimen, while raltegravir requires twice-daily administration.

Table 4: Comparative Pharmacokinetics

ParameterDolutegravir (50 mg once daily)Raltegravir (400 mg twice daily)
Time to Peak Plasma Concentration (Tmax) 2 - 3 hours~3 hours (fasted)
Plasma Half-life (t½) ~14 hours[7]~9 hours[8]
Protein Binding ≥98.9%[2]~83%[8][9]
Metabolism Primarily UGT1A1, minor CYP3A4[7]Primarily UGT1A1[9]
Effect of Food Increased absorption[2]Variable, high-fat meal increases absorption[8]
Cmax (µg/mL) 3.67[7]2.17[8]
AUC (µg·h/mL) 53.6[7]6.91
Cmin (ng/mL) 1110[7]68.6[8]

Mechanism of Action

Both dolutegravir and raltegravir are integrase strand transfer inhibitors (INSTIs). They block the catalytic activity of HIV integrase, an enzyme essential for the integration of viral DNA into the host cell's genome. This action prevents the formation of the HIV-1 provirus, thus interrupting the viral replication cycle. Dolutegravir is considered a second-generation INSTI and has shown a higher barrier to the development of resistance compared to the first-generation raltegravir.

Mechanism of Action of Integrase Strand Transfer Inhibitors HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Nuclear_Import Nuclear Import HIV_DNA->Nuclear_Import Integration Integration (Strand Transfer) Nuclear_Import->Integration Host_DNA Host Cell DNA Host_DNA->Integration Integrase HIV Integrase Integrase->Integration Provirus Provirus Integration->Provirus INSTI Dolutegravir / Raltegravir Block Block INSTI->Block Block->Integration

Figure 1: Mechanism of action of INSTIs.

Experimental Protocols

HIV-1 RNA Quantification

A common and highly sensitive method for quantifying HIV-1 RNA in plasma is the use of real-time reverse transcription polymerase chain reaction (RT-PCR) assays, such as the Abbott RealTime HIV-1 assay or the Roche COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test.

Protocol: Abbott RealTime HIV-1 Assay

  • Sample Preparation: Plasma samples are processed using the Abbott m2000sp instrument, which utilizes magnetic particle technology to capture and purify HIV-1 RNA. An internal control (IC) RNA is introduced at this stage to monitor the efficiency of the process.[4][10]

  • Reverse Transcription and PCR Amplification: The purified RNA is then subjected to reverse transcription to generate complementary DNA (cDNA). This is followed by PCR amplification of a conserved region in the HIV-1 integrase gene using specific primers.[11]

  • Real-Time Detection: Fluorescently labeled oligonucleotide probes bind to the amplified target sequence. The fluorescence intensity is measured at each PCR cycle by the Abbott m2000rt instrument, allowing for the quantification of the initial amount of HIV-1 RNA in the sample.[4]

HIV-1 RNA Quantification Workflow Plasma Plasma Sample RNA_Extraction Automated RNA Extraction (e.g., Abbott m2000sp) Plasma->RNA_Extraction RT_PCR Reverse Transcription & Real-Time PCR (e.g., Abbott m2000rt) RNA_Extraction->RT_PCR Quantification Quantification of HIV-1 RNA RT_PCR->Quantification

Figure 2: HIV-1 RNA quantification workflow.

CD4+ T-Cell Enumeration

The absolute count of CD4+ T-lymphocytes is a critical marker of immune function in HIV-1 infected individuals. Flow cytometry is the gold standard for this measurement.

Protocol: Flow Cytometry for CD4+ T-Cell Counting

  • Specimen Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., K3EDTA).

  • Antibody Staining: A cocktail of fluorescently labeled monoclonal antibodies is added to the whole blood sample. This typically includes antibodies against CD3 (to identify T-cells), CD4 (to identify helper T-cells), and CD45 (a pan-leukocyte marker).

  • Red Blood Cell Lysis: A lysing agent is added to remove red blood cells, which would otherwise interfere with the analysis.

  • Flow Cytometric Analysis: The stained white blood cells are passed through a flow cytometer. The instrument uses lasers to excite the fluorochromes attached to the antibodies, and detectors measure the emitted light. This allows for the identification and enumeration of different cell populations based on their light-scattering properties and fluorescence.

  • Gating and Quantification: A specific gating strategy is applied to the data to isolate the lymphocyte population and then to identify the CD3+CD4+ T-cells within that population. The absolute count is determined by relating the cell counts to a known volume of blood or by using calibrated beads.

CD4+ T-Cell Enumeration Workflow Blood_Sample Whole Blood Sample Antibody_Staining Antibody Staining (CD3, CD4, CD45) Blood_Sample->Antibody_Staining Lysis RBC Lysis Antibody_Staining->Lysis Flow_Cytometry Flow Cytometry Analysis Lysis->Flow_Cytometry Gating Gating & Quantification Flow_Cytometry->Gating

References

A Comparative Guide to the Validation of Analytical Methods for Dolutegravir in Bulk and Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Dolutegravir in bulk drug and pharmaceutical dosage forms. Dolutegravir is a potent integrase strand transfer inhibitor (INSTI) essential in the treatment of HIV-1 infection.[1][2][3][4] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of Dolutegravir formulations.[5] This document outlines and compares various spectrophotometric and chromatographic techniques, presenting their validation parameters in easily comparable tables. Detailed experimental protocols for key methods are also provided to support practical implementation in a research and quality control setting.

Comparison of Validated Analytical Methods

A variety of analytical techniques have been successfully developed and validated for the estimation of Dolutegravir. The choice of method often depends on the specific requirements of the analysis, such as the nature of the sample (bulk drug or formulation), the need for stability-indicating assays, and the available instrumentation. The most commonly employed methods include UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC).[5][6]

Data Presentation: Quantitative Validation Parameters

The following tables summarize the key validation parameters for different analytical methods applied to the determination of Dolutegravir.

Table 1: UV-Visible Spectrophotometric Methods

Method DescriptionLinearity Range (µg/mL)λmax (nm)Correlation Coefficient (r²)Reference
UV Spectrophotometry in Methanol/Water5 - 40259.800.9992[6]
UV Spectrophotometry with 8M Urea52.5 - 202580.996[6][7]
UV Spectrophotometry in Methanol5 - 35260Not Specified[5]
Redox reaction with Fe³⁺/1,10-phenanthroline40.00–140.00520Not Specified[8]
Oxidation-reduction with Ferric chloride/potassium ferricyanide3.5 - 6.57100.998[7]
Oxidation-reduction with Ferric chloride/1,10-phenanthroline3 - 215050.999[7]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
ODS C18 (150x4.6mm, 5µm)Acetonitrile: Water (pH 7.5) (80:20 v/v)12605 - 35Not SpecifiedNot Specified[9]
RESTEK C18 (250x4.6mm, 5µm)Acetonitrile: Phosphate Buffer pH3 (50:50 v/v)12580.2 - 8Not SpecifiedNot Specified[10]
C8 (150x4.6mm, 5µm)0.1% TFA in water: Methanol (Gradient)1240Not SpecifiedNot SpecifiedNot Specified[11]
Intersil C-18, ODS-3 (250x4.6mm, 5µm)pH 3.6 Phosphate buffer: Acetonitrile (40:60 v/v)1258Not Specified2.708.19[1]
Princeton C18Methanol: Water (0.1% OPA) (80:20 v/v)125410 - 600.43801.3274[12][13]
C18 symmetry C-18 (250x4.6mm, 5.0µm)Sodium dihydrogen phosphate with SDS (pH 2.0): Acetonitrile and Methanol (Gradient)12600.05 - 7.50.0170.053[14]

Table 3: Ultra-Performance Liquid Chromatography (UPLC) Methods

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Linearity Range (µg/mL)Reference
C8 reverse-phase50mmol/L formic acid and 50 mmol/L ammonium acetate in water: 100% acetonitrile (Gradient)0.32580.25 - 10[6]
Zodiac sil RP C18 (4.6mmx250mm, 3.0µm)Phosphate buffer (pH 3.0): Methanol (30:70 v/v)0.252572.5 - 15[6]
SB C8 (100x3mm, 1.8mm)0.1% ortho phosphoric acid: Acetonitrile (55:45 v/v)1260Not Specified[15]

Table 4: High-Performance Thin-Layer Chromatography (HPTLC) Method

Stationary PhaseMobile PhaseDetection (nm)Linearity Range (ng/spot)LOD (ng/spot)LOQ (ng/spot)Rf ValueReference
Silica gel G60 F254Methanol: Chloroform: Formic acid (8:2:0.5 v/v/v)265200 - 90028.6186.690.77 ± 0.01[9]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques cited in this guide.

UV-Visible Spectrophotometric Method

This protocol is based on the method described by Bhavar Girija Balasaheb et al.[6]

  • Instrumentation: A double beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.

  • Solvent: Methanol and distilled water.

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of Dolutegravir sodium and dissolve it in 10 mL of methanol to get a concentration of 1000 µg/mL.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 5 to 40 µg/mL using distilled water.

  • Procedure: Scan the prepared solutions from 200 to 400 nm against a blank (distilled water). The maximum absorbance (λmax) should be observed at approximately 259.80 nm.[6]

  • Calibration Curve: Plot a graph of absorbance versus concentration to establish the linearity of the method.

High-Performance Liquid Chromatography (HPLC) Method

The following protocol is a representative RP-HPLC method.[9][12][13]

  • Instrumentation: A liquid chromatograph equipped with a UV detector, autosampler, and a column oven.

  • Column: Princeton C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.[12][13]

  • Mobile Phase: A filtered and degassed mixture of Methanol and Water (containing 0.1% Orthophosphoric acid) in a ratio of 80:20 v/v.[12][13]

  • Flow Rate: 1.0 mL/min.[12][13]

  • Column Temperature: 25°C.[13]

  • Detection Wavelength: 254 nm.[12][13]

  • Injection Volume: 20 µL.

  • Preparation of Standard Solution: Prepare a stock solution of Dolutegravir in the mobile phase. From this, prepare working standards within the linear range (e.g., 10-60 µg/mL).[13]

  • Sample Preparation (for Tablet Dosage Form):

    • Weigh and powder 20 tablets.

    • Accurately weigh a quantity of powder equivalent to 50 mg of Dolutegravir and transfer it to a 50 mL volumetric flask.

    • Add about 30 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm nylon filter.

    • Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

  • System Suitability: Inject the standard solution multiple times and check for parameters like theoretical plates, tailing factor, and %RSD of peak areas to ensure the system is suitable for the analysis.

Ultra-Performance Liquid Chromatography (UPLC) Method

This protocol is based on the method by Wang X et al.[6]

  • Instrumentation: A UPLC system with a UV detector.

  • Column: C8 reverse-phase analytical column.[6]

  • Mobile Phase A: 50 mmol/L formic acid and 50 mmol/L ammonium acetate in water.[6]

  • Mobile Phase B: 100% acetonitrile.[6]

  • Elution: Gradient elution.

  • Flow Rate: 0.3 mL/min.[6]

  • Detection Wavelength: 258 nm.[6]

  • Linearity: The calibration curve was validated over a concentration range of 0.25-10 µg/mL.[6]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the analysis and mechanism of Dolutegravir.

Dolutegravir_Mechanism_of_Action cluster_virus HIV-1 Replication Cycle cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration HIV Integrase Integrase Integrase Host DNA Host DNA Provirus Provirus Integration->Provirus Blocked Viral Replication Viral Replication Provirus->Viral Replication Dolutegravir Dolutegravir Dolutegravir->Integrase Inhibits

Caption: Mechanism of action of Dolutegravir.

Analytical_Method_Validation_Workflow Start Start Method Development Method Development Start->Method Development Method Optimization Method Optimization Method Development->Method Optimization Validation Protocol Validation Protocol Method Optimization->Validation Protocol Perform Validation Experiments Perform Validation Experiments Validation Protocol->Perform Validation Experiments Data Analysis Data Analysis Perform Validation Experiments->Data Analysis Validation Report Validation Report Data Analysis->Validation Report End End Validation Report->End

Caption: Experimental workflow for analytical method validation.

Validation_Parameter_Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Robustness Robustness

Caption: Logical relationships of validation parameters.

References

A Comparative Guide to the Bioequivalence of Dolutegravir Sodium Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of Dolutegravir Sodium, an essential antiretroviral medication for the treatment of HIV-1 infection. The following sections present a comprehensive overview of experimental data, detailed methodologies, and visual representations of study workflows to support research and development in this area.

Comparative Bioequivalence Data

The bioequivalence of various this compound formulations has been established through rigorous clinical trials. These studies are crucial for the approval of generic versions and the development of new fixed-dose combinations (FDCs) that can simplify treatment regimens and improve patient adherence. The primary pharmacokinetic (PK) parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of these parameters must fall within the range of 80.00% to 125.00%.[1][2][3]

Fixed-Dose Combination Tablets vs. Co-administration of Individual Components

Several studies have demonstrated the bioequivalence of FDC tablets containing dolutegravir with the co-administration of the individual drug components. This is a critical step in the development of simplified single-tablet regimens.

Table 1: Bioequivalence of Dolutegravir/Rilpivirine FDC vs. Separate Tablets [3][4]

Pharmacokinetic ParameterTest Formulation (FDC)Reference Formulation (Separate Tablets)Geometric Mean Ratio (90% CI)
Dolutegravir
AUC0-∞ (hng/mL)63,60061,3001.038 (1.011, 1.066)
Cmax (ng/mL)3,6703,6001.022 (0.978, 1.068)
Rilpivirine
AUC0-∞ (hng/mL)3,2502,9301.108 (1.046, 1.175)
Cmax (ng/mL)93.383.01.124 (1.047, 1.207)

The study concluded that the dolutegravir-rilpivirine fixed-dose combination tablet is bioequivalent to the combination of separate tablets.[4]

Table 2: Bioequivalence of Dolutegravir/Lamivudine FDC (Formulation AK) vs. Separate Tablets [5]

Pharmacokinetic ParameterTest Formulation (FDC)Reference Formulation (Separate Tablets)Geometric Mean Ratio (90% CI)
Dolutegravir
AUC0-∞--1.02 (0.97, 1.07)
Cmax--1.05 (0.98, 1.12)
Lamivudine
AUC0-∞--1.02 (0.98, 1.06)
Cmax--1.32 (1.23, 1.41)

Formulation AK met the bioequivalence standards for dolutegravir and for the AUC of lamivudine; however, the Cmax for lamivudine was higher than the reference.[5] Another experimental formulation, AH, showed significantly higher dolutegravir exposure and did not meet bioequivalence criteria.[5]

Table 3: Bioequivalence of Dolutegravir/Emtricitabine/Tenofovir Alafenamide FDC vs. Reference Formulation [1]

Pharmacokinetic ParameterGeometric Mean Ratio (90% CI)
Dolutegravir
AUC0-inf100.01 (92.84-107.73)
Cmax108.11 (99.44-117.53)
Emtricitabine
AUC0-inf104.28 (100.58-108.11)
Cmax107.42 (94.06-122.68)
Tenofovir Alafenamide
AUC0-inf87.02 (75.16-100.74)
Cmax95.83 (64.00-143.50)

This study concluded that the fixed-dose combination was bioequivalent to the reference formulation for dolutegravir and emtricitabine under fed conditions.[1]

Generic vs. Innovator Dolutegravir Formulations

The bioequivalence of generic dolutegravir tablets to the innovator product, Tivicay®, is essential for increasing access to affordable HIV treatment.

Table 4: Bioequivalence of a Generic 50 mg Dolutegravir Tablet vs. Tivicay® 50 mg Tablet [6]

Pharmacokinetic ParameterGeometric Mean Ratio (90% CI)
AUCWithin 80-125%
CmaxWithin 80-125%

The study demonstrated that the generic Dolutegravir 50 mg tablet is bioequivalent to the reference Tivicay® 50 mg tablet in terms of both the rate and extent of absorption.[6] A retrospective analysis of numerous bioequivalence studies by the FDA found that the average difference in AUC and Cmax between generic and innovator products was 3.56% and 4.35%, respectively.[7][8]

Pediatric Formulations

Developing age-appropriate formulations is critical for treating children with HIV. Studies have compared novel liquid and dispersible tablet formulations to ensure comparable bioavailability.

Table 5: Bioavailability of Neonatal Liquid Dolutegravir Formulations vs. Pediatric Dispersible Tablets [9]

FormulationComparison to Dispersible Tablet (Geometric Mean Ratio, 90% CI)
Prototype A (2 x 5 mg/mL in miglyol) Bioequivalent for AUC(0-infinity), Cmax, and AUC(0-t).
Prototype B (5 x 2 mg/mL in glycerol) Bioequivalent for AUC(0-infinity) and AUC(0-t). Cmax was marginally higher (1.22, 1.13 to 1.33).

The study concluded that no dose adjustment would be necessary for these neonatal liquid formulations when administered to newborns.[9] It is important to note that the dispersible tablet is not bioequivalent to the conventional film-coated tablet.[10][11]

Experimental Protocols

The following section outlines a typical experimental protocol for a bioequivalence study of this compound formulations, synthesized from multiple sources.

Study Design

Bioequivalence studies for dolutegravir are typically conducted as open-label, randomized, single-dose, two-period, two-sequence crossover trials.[4][6] A crossover design is recommended, where each subject receives both the test and reference formulations in a randomized order, separated by a washout period.[10][12] This design minimizes inter-subject variability.

Subject Population

The studies are generally conducted in healthy adult volunteers.[6][10][13] The number of subjects is determined by statistical power calculations to ensure the ability to detect significant differences if they exist.[4]

Dosing and Administration

A single oral dose of the test and reference formulations is administered to subjects.[4][6] For studies on conventional-release tablets, a 50 mg dose is typically used.[10] The studies can be conducted under either fasting or fed conditions.[10][13] Given that food can increase the absorption of dolutegravir, some studies are conducted after a moderate-fat or high-fat meal to assess food effects.[4][5][12]

Washout Period

A sufficient washout period between the two treatment periods is crucial to prevent any carryover effects from the first dose. For dolutegravir, which has a half-life of approximately 14 hours in healthy volunteers, a washout period of at least seven days is considered adequate.[10][12]

Blood Sampling

Serial blood samples are collected from each subject at predetermined time points before and after drug administration.[4] Sampling is typically more intensive during the initial hours after dosing to accurately characterize the Cmax.[10][13] Samples are usually collected for up to 72 hours post-dose to adequately capture the elimination phase and calculate the AUC.[10][13]

Bioanalytical Method

Plasma concentrations of dolutegravir are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][14] This method offers high sensitivity and specificity for quantifying the parent drug in plasma samples.

Pharmacokinetic and Statistical Analysis

The primary pharmacokinetic parameters, AUC and Cmax, are calculated from the plasma concentration-time data for each subject.[3][12] These parameters are then log-transformed and analyzed using an Analysis of Variance (ANOVA) model. The geometric mean ratios of the test to reference formulation for AUC and Cmax are calculated, along with their 90% confidence intervals.[1] Bioequivalence is concluded if the 90% CIs for these ratios fall within the predefined range of 80.00% to 125.00%.[1][4]

Visualizations

Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for this compound formulations.

Bioequivalence_Workflow cluster_sampling Screening Subject Screening (Healthy Volunteers) Randomization Randomization Screening->Randomization Period1 Period 1 Randomization->Period1 GroupA_P1 Group A: Receive Test Formulation Period1->GroupA_P1 Sequence 1 GroupB_P1 Group B: Receive Reference Formulation Period1->GroupB_P1 Sequence 2 Washout Washout Period (≥7 days) GroupA_P1->Washout BloodSampling Serial Blood Sampling (Pre-dose and Post-dose) GroupA_P1->BloodSampling GroupB_P1->Washout GroupB_P1->BloodSampling Period2 Period 2 Washout->Period2 GroupA_P2 Group A: Receive Reference Formulation Period2->GroupA_P2 GroupB_P2 Group B: Receive Test Formulation Period2->GroupB_P2 GroupA_P2->BloodSampling GroupB_P2->BloodSampling Analysis Bioanalytical Analysis (LC-MS/MS) BloodSampling->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI of Geometric Mean Ratios) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

Caption: Workflow of a typical two-way crossover bioequivalence study.

Logical Relationship for Bioequivalence Assessment

The following diagram outlines the logical steps involved in determining bioequivalence between a test and a reference formulation.

Bioequivalence_Logic Start Start: Compare Test and Reference Formulations PK_Params Calculate Pharmacokinetic Parameters (AUC and Cmax) Start->PK_Params GM_Ratio Calculate Geometric Mean Ratio (Test / Reference) PK_Params->GM_Ratio CI_90 Determine 90% Confidence Interval (CI) of the Geometric Mean Ratio GM_Ratio->CI_90 Decision Is the 90% CI for both AUC and Cmax within the 80.00% - 125.00% range? CI_90->Decision Bioequivalent Conclusion: Formulations are Bioequivalent Decision->Bioequivalent Yes Not_Bioequivalent Conclusion: Formulations are Not Bioequivalent Decision->Not_Bioequivalent No End End Bioequivalent->End Not_Bioequivalent->End

Caption: Decision-making process for establishing bioequivalence.

References

A Comparative Analysis of Dolutegravir-Based and Efavirenz-Based Regimens for HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy, safety, mechanisms, and metabolic pathways of two cornerstone antiretroviral therapies.

This guide provides a detailed comparative analysis of antiretroviral therapy (ART) regimens based on the integrase strand transfer inhibitor (INSTI) Dolutegegravir (DTG) and the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz (EFV). The information presented is synthesized from major clinical trials and pharmacological studies, offering a valuable resource for researchers, scientists, and professionals involved in the development of HIV treatments.

Executive Summary

Dolutegravir-based regimens have demonstrated superior or non-inferior efficacy in viral suppression compared to Efavirenz-based regimens across numerous clinical trials.[1][2][3][4] Key advantages of Dolutegravir include a higher barrier to resistance, a more favorable safety profile with fewer discontinuations due to adverse events, and more rapid viral suppression after treatment initiation.[1][5][6][7] While both are effective, considerations such as potential weight gain with Dolutegravir and the well-established, though more frequent, central nervous system side effects of Efavirenz, are important factors in regimen selection and future drug development.

Data Presentation: Efficacy and Safety

The following tables summarize key quantitative data from pivotal clinical trials comparing Dolutegravir- and Efavirenz-based regimens.

Table 1: Virologic Efficacy
Clinical TrialTimepointDolutegravir Arm (Viral Load <50 copies/mL)Efavirenz Arm (Viral Load <50 copies/mL)Key Finding
SINGLE 48 Weeks88%81%DTG was superior to EFV.[8]
144 Weeks71%63%Sustained superiority of DTG.[9][10]
SPRING-1 96 Weeks88% (50mg dose)72%DTG showed a higher response rate.[8][11]
NAMSAL 48 Weeks74.5%69.0%DTG was non-inferior to low-dose EFV (400mg).[12][13]
96 Weeks73.9%72.3%Non-inferiority of DTG sustained.[14]
ADVANCE 48 WeeksTAF/FTC+DTG: 85%TDF/FTC+DTG: 84%TDF/FTC/EFV: 79%Both DTG arms were non-inferior to the EFV arm.
192 WeeksTAF/FTC+DTG: 61%TDF/FTC+DTG: 56%TDF/FTC/EFV: 49%Lower efficacy in all arms at 192 weeks, but DTG arms remained favorable.[15]
IMPAACT 2010 (VESTED) (Pregnant Women)At DeliveryDTG+TAF/FTC: 98%DTG+TDF/FTC: 93%EFV/TDF/FTC: 91%DTG-based regimens were superior to the EFV-based regimen.[8][16]
DolPHIN-2 (Pregnant Women, initiated in 3rd trimester)Post-partum74%43%DTG led to significantly higher rates of viral suppression.[16][17]

TAF/FTC: Tenofovir Alafenamide/Emtricitabine; TDF/FTC: Tenofovir Disoproxil Fumarate/Emtricitabine

Table 2: Immunologic Response (CD4+ T-cell Count)
Clinical TrialTimepointDolutegravir Arm (Mean Change from Baseline)Efavirenz Arm (Mean Change from Baseline)Key Finding
SINGLE 48 Weeks+267 cells/mm³+208 cells/mm³Greater CD4+ T-cell recovery with DTG.
SPRING-1 96 Weeks+284 cells/mm³ (50mg dose)+237 cells/mm³Sustained greater immunologic response with DTG.[1]
NAMSAL 96 Weeks+240 cells/mm³+227 cells/mm³Similar CD4+ T-cell count increases.
ADVANCE 96 WeeksTAF/FTC+DTG: +238 cells/mm³TDF/FTC+DTG: +232 cells/mm³TDF/FTC/EFV: +208 cells/mm³Greater CD4+ T-cell gains in the DTG arms.
Table 3: Drug Resistance and Discontinuation
OutcomeDolutegravir-Based RegimensEfavirenz-Based RegimensCitation
Emergent Drug Resistance No treatment-emergent integrase inhibitor resistance reported in several key trials.Emergence of NNRTI and NRTI resistance mutations observed in cases of virologic failure.[1][6]
Discontinuation due to Adverse Events Generally lower rates of discontinuation. In the SINGLE study, 3% discontinued due to AEs by week 144.Higher rates of discontinuation, primarily due to neuropsychiatric side effects. In the SINGLE study, 11% discontinued due to AEs by week 144.[9]
Table 4: Common and Notable Adverse Events
Adverse Event ProfileDolutegravir-Based RegimensEfavirenz-Based RegimensCitations
Common Adverse Events Insomnia, headache, diarrhea, fatigue, nausea.Dizziness, rash, abnormal dreams, headache, insomnia.[7][10][18]
Notable Adverse Events Weight gain, which can be significant, particularly when co-administered with Tenofovir Alafenamide (TAF). Potential for hypersensitivity reactions and elevated liver enzymes.Neuropsychiatric events (e.g., depression, anxiety, confusion), which are more frequent but often resolve.[3][19][20]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial data. Below are summaries of the key experimental protocols employed in the comparative studies.

Measurement of HIV-1 RNA (Viral Load)

The primary efficacy endpoint in most HIV clinical trials is the quantification of plasma HIV-1 RNA. This is typically performed using a real-time polymerase chain reaction (RT-PCR) assay.

  • Specimen Collection and Processing: Whole blood is collected in EDTA tubes. Plasma is separated by centrifugation and stored at -70°C or lower until analysis.

  • RNA Extraction: Viral RNA is extracted from plasma samples, often using automated systems to ensure consistency and minimize contamination.

  • Real-Time RT-PCR: The extracted RNA is reverse transcribed to complementary DNA (cDNA), which is then amplified in a real-time PCR instrument. The assay uses specific primers and fluorescently labeled probes that target conserved regions of the HIV-1 genome. The amount of fluorescence generated is proportional to the amount of amplified DNA, allowing for the quantification of the initial viral RNA. The lower limit of quantification for most modern assays is between 20 and 50 copies/mL.[21][22]

Measurement of CD4+ T-Cell Count

Immunologic recovery is a key secondary endpoint, measured by the absolute count of CD4+ T-lymphocytes. The standard method is flow cytometry.

  • Specimen Collection: Whole blood is collected in EDTA or acid citrate dextrose (ACD) tubes.

  • Immunophenotyping: A whole-blood sample is incubated with fluorescently-labeled monoclonal antibodies specific for cell surface markers, including CD3 (for all T-cells), CD4, and CD45 (a pan-leukocyte marker).

  • Flow Cytometry Analysis: The stained cells are passed through a flow cytometer, which uses lasers to excite the fluorochromes and detectors to measure the emitted light. The instrument can identify and count different cell populations based on their light-scattering properties and fluorescence. Single-platform technology, which uses beads of a known concentration, allows for the direct calculation of the absolute CD4+ T-cell count from a single tube.[18][23][24][25]

HIV-1 Drug Resistance Genotyping

To assess the development of drug resistance in participants with virologic failure, genotypic resistance testing is performed.

  • Sample Selection: Plasma samples from participants with confirmed virologic failure (typically defined as a viral load >200 or >1000 copies/mL on two consecutive measurements) are selected for analysis.[6]

  • RNA Extraction and RT-PCR: Viral RNA is extracted, and the regions of the pol gene encoding for reverse transcriptase and integrase are amplified using RT-PCR.

  • Sequencing: The amplified DNA is sequenced, most commonly using Sanger sequencing or next-generation sequencing.

  • Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations known to be associated with resistance to specific antiretroviral drugs. Databases such as the Stanford University HIV Drug Resistance Database are used for interpretation.[16][26][27][28]

Monitoring of Adverse Events

The safety and tolerability of the regimens are assessed through the systematic collection and grading of adverse events (AEs).

  • Data Collection: At each study visit, participants are questioned about any new or worsening symptoms. Laboratory tests (hematology, chemistry) and physical examinations are also performed.

  • Grading: The severity of AEs is graded according to a standardized scale, such as the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events.[5]

  • Causality Assessment: The investigator assesses the relationship of the AE to the study drug (e.g., related, possibly related, not related).

  • Reporting: Serious adverse events (SAEs) are required to be reported to regulatory authorities and the study sponsor in an expedited manner.[7][29][30][31]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of action, metabolic pathways, and a typical experimental workflow.

Dolutegravir_Mechanism_of_Action cluster_virus HIV-1 Replication Cycle Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Nuclear_Import Nuclear Import Viral_DNA->Nuclear_Import Viral_DNA_in_Nucleus Viral DNA (in Host Nucleus) Nuclear_Import->Viral_DNA_in_Nucleus Integration Integration Viral_DNA_in_Nucleus->Integration Provirus Provirus (Integrated Viral DNA) Integration->Provirus Dolutegravir Dolutegravir (DTG) Integrase HIV-1 Integrase Enzyme Dolutegravir->Integrase Binds to active site Integrase->Integration Inhibits Strand Transfer Step

Caption: Mechanism of action of Dolutegravir.

Efavirenz_Mechanism_of_Action cluster_virus HIV-1 Replication Cycle Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Efavirenz Efavirenz (EFV) Reverse_Transcriptase HIV-1 Reverse Transcriptase Enzyme Efavirenz->Reverse_Transcriptase Binds to allosteric site Reverse_Transcriptase->Reverse_Transcription Non-competitive inhibition

Caption: Mechanism of action of Efavirenz.

Drug_Metabolism_Pathways cluster_dtg Dolutegravir Metabolism cluster_efv Efavirenz Metabolism DTG Dolutegravir UGT1A1 UGT1A1 (Major Pathway) DTG->UGT1A1 CYP3A4 CYP3A4 (Minor Pathway) DTG->CYP3A4 DTG_Glucuronide Ether Glucuronide (Inactive Metabolite) DTG_Oxidative Oxidative Metabolites (Minor, Inactive) UGT1A1->DTG_Glucuronide CYP3A4->DTG_Oxidative EFV Efavirenz CYP2B6 CYP2B6 (Major Pathway) EFV->CYP2B6 CYP2A6 CYP2A6 (Minor Pathway) EFV->CYP2A6 8_Hydroxy_EFV 8-hydroxyefavirenz (Inactive Metabolite) 7_Hydroxy_EFV 7-hydroxyefavirenz (Minor, Inactive) CYP2B6->8_Hydroxy_EFV CYP2A6->7_Hydroxy_EFV

Caption: Metabolic pathways of Dolutegravir and Efavirenz.

Clinical_Trial_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization DTG_Arm Dolutegravir-Based Regimen Randomization->DTG_Arm Arm A EFV_Arm Efavirenz-Based Regimen Randomization->EFV_Arm Arm B Follow_Up Scheduled Follow-up Visits (e.g., Weeks 4, 8, 12, 24, 48, 96) DTG_Arm->Follow_Up EFV_Arm->Follow_Up Data_Collection Data Collection: - Viral Load (HIV-1 RNA) - CD4+ T-Cell Count - Adverse Events - Adherence Follow_Up->Data_Collection Final_Analysis Final Data Analysis Follow_Up->Final_Analysis Virologic_Failure Virologic Failure? Data_Collection->Virologic_Failure Virologic_Failure->Follow_Up No Resistance_Testing Genotypic Resistance Testing Virologic_Failure->Resistance_Testing Yes Resistance_Testing->Follow_Up

Caption: A typical experimental workflow for a comparative HIV clinical trial.

Conclusion

The evidence strongly supports the use of Dolutegravir-based regimens as a preferred first-line treatment for HIV-1 infection, demonstrating superior or non-inferior efficacy, a higher barrier to resistance, and a generally more favorable safety profile compared to Efavirenz-based regimens.[1][2] However, the potential for significant weight gain with Dolutegravir is an important consideration that warrants further investigation and monitoring. Efavirenz, particularly in its lower-dose formulation, remains a viable alternative. The detailed experimental protocols and pathways outlined in this guide provide a foundation for researchers and drug development professionals to build upon in the ongoing effort to optimize HIV therapy.

References

Safety Operating Guide

Proper Disposal of Dolutegravir Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Dolutegravir Sodium, ensuring the safety of laboratory personnel and the protection of the environment. This information is intended for researchers, scientists, and drug development professionals.

Regulatory Context

The disposal of pharmaceutical waste, including this compound, is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[1][2] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which may include certain pharmaceuticals.[1][2][3] It is crucial to consult and adhere to all applicable regulations.

Hazard Classification

According to multiple Safety Data Sheets (SDS), this compound is classified as hazardous to the aquatic environment, with both acute and long-term toxic effects.[4][5][6] However, it is not consistently classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard 29 CFR 1910.1200.[7] For transportation purposes, it may be classified as an environmentally hazardous substance (UN3077).[5][6]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][7]
Hand Protection Chemical-resistant gloves inspected prior to use.[7][8]
Skin and Body Protection A complete suit protecting against chemicals or impervious clothing.[8][9]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[8]

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is as follows:

  • Segregation : Isolate the this compound waste from other laboratory waste streams. It should be collected in a suitable, closed, and clearly labeled container.[8]

  • Avoid Environmental Release : Under no circumstances should this compound be discharged into drains, sewers, or water courses.[7][8] Prevent any release into the environment.[4]

  • Contact a Licensed Waste Disposal Company : The primary and most recommended method of disposal is to engage a licensed professional waste disposal service.[7][8] This ensures that the waste is managed in compliance with all regulations.

  • Incineration : An alternative method of disposal is incineration. The product may be burned in an incinerator equipped with an afterburner and a scrubber.[7] This should be performed by a licensed facility.

  • Contaminated Packaging : Any packaging that has come into contact with this compound should be treated as hazardous waste and disposed of in the same manner as the unused product.[7][8]

  • Documentation : Maintain thorough records of the disposal process, including the quantity of waste, the date of disposal, and the licensed waste disposal company used.

Accidental Release Measures

In the event of a spill:

  • Evacuate and Ventilate : Keep unnecessary personnel away and ensure adequate ventilation.[7]

  • Wear PPE : Do not touch damaged containers or spilled material without wearing appropriate protective clothing.[7]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[4][9]

  • Clean-up : Sweep or vacuum up the spilled material, avoiding dust generation, and collect it in a suitable container for disposal.[7][8] Clean the surface thoroughly to remove any residual contamination.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate and Contain Waste ppe->segregate assess Assess Disposal Options segregate->assess licensed_disposal Contact Licensed Waste Disposal Company assess->licensed_disposal Primary Method incineration Arrange for High-Temperature Incineration assess->incineration Alternative Method document Document Disposal Process licensed_disposal->document incineration->document end Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Dolutegravir Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the protection of laboratory personnel working with Dolutegravir Sodium. This guide provides immediate, procedural, and step-by-step instructions for the safe handling, storage, and disposal of this compound, ensuring the well-being of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, a combination of engineering controls and personal protective equipment is required. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[1][3]

Protection Type Specific Recommendations Standards/References
Eye and Face Protection Tightly fitting safety goggles or chemical safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[3][4]
Hand Protection Wear compatible chemical-resistant gloves. Inspect gloves prior to use.EU Directive 89/686/EEC and the standard EN 374.[4]
Skin and Body Protection Wear appropriate protective clothing, such as a lab coat or impervious clothing, to prevent skin exposure.[1][3]A complete suit protecting against chemicals may be necessary depending on the scale of work.[2]
Respiratory Protection If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used.[2]

Procedural Guidance for Handling and Storage

Safe Handling:

  • Avoid contact with eyes, skin, and clothing.[3]

  • Do not ingest or inhale the substance.[3]

  • Prevent the formation of dust and aerosols.[1][2][3]

  • All handling should be performed in a well-ventilated area or with appropriate exhaust ventilation.[1][5]

  • Wash hands thoroughly after handling and before breaks.[2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5]

  • For maintaining product quality, refrigeration is recommended.[3]

  • Store under an inert atmosphere.[3]

  • Keep away from strong oxidizing agents and incompatible materials such as strong acids and alkalis.[1][3]

Emergency Procedures and Disposal Plan

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[3][4]

Accidental Release Measures:

  • Ensure adequate ventilation and use personal protective equipment.[1][3]

  • Avoid dust formation.[3]

  • Prevent the product from entering drains, as it is very toxic to aquatic life.[1][3]

  • For spills, sweep up and shovel into suitable, closed containers for disposal.[2][3]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1][5]

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[4]

  • Contaminated packaging should be disposed of in the same manner as the product.[4]

Dolutegravir_Sodium_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal A Don Personal Protective Equipment B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Weighing and Solution Preparation B->C D Experimental Use C->D E Decontaminate Work Surfaces D->E H Segregate Chemical Waste D->H Waste Generation F Remove and Dispose of Contaminated PPE E->F G Wash Hands Thoroughly F->G I Dispose via Licensed Hazardous Waste Contractor H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.